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C15H26O7Tm

Cat. No.: B15146197
M. Wt: 487.30 g/mol
InChI Key: CIFWQYBVUMNBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is a high-purity organothulium complex with the molecular formula C15H26O7Tm, supplied specifically for laboratory research applications. As a compound containing the lanthanide element thulium, it is of significant interest in fundamental chemical and materials science research. Potential investigative applications include serving as a precursor in the development of novel molecular imaging probes, where the unique magnetic properties of thulium ions can be exploited. Additionally, its potential catalytic activity may be explored in organic synthesis for specialized bond formation reactions. Researchers may also utilize this compound in the fabrication and study of advanced luminescent materials or as a dopant in solid-state matrices. The mechanism of action for this reagent is dependent on the specific research context but is fundamentally tied to the physicochemical characteristics of the thulium (III) cation, including its Lewis acidity, coordination geometry, and photophysical behavior. This product is labeled For Research Use Only (RUO) and is not intended for in vitro diagnostic procedures, therapeutic use in humans or animals, or any form of personal application . It is the responsibility of the purchasing organization to ensure that its users are qualified researchers who adhere to all applicable safety and regulatory guidelines in their laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O7Tm B15146197 C15H26O7Tm

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O7Tm

Molecular Weight

487.30 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;thulium;hydrate

InChI

InChI=1S/3C5H8O2.H2O.Tm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;

InChI Key

CIFWQYBVUMNBGO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of C15H26O7Tm

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical compound with the molecular formula C15H26O7Tm is not a known substance based on searches of the current chemical literature. This document, therefore, presents a hypothetical but chemically plausible technical guide for the synthesis and characterization of a novel compound with this formula. The proposed methodologies and expected data are based on established principles in organometallic and coordination chemistry, particularly concerning lanthanide elements.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of novel organometallic compounds.

Proposed Structure and Rationale

For the purpose of this guide, we hypothesize that this compound is a neutral coordination complex of thulium(III). The most plausible structure to fit this formula is a complex containing a single, multidentate organic ligand. We will refer to this hypothetical triprotic acid ligand as Lantana-15-oic acid (a fictional name for this guide), with the chemical formula C15H29O7. Upon coordination with the Tm³⁺ ion, this ligand would be triply deprotonated to form the ligand [C15H26O7]³⁻, resulting in the neutral complex Tm(C15H26O7) . The proposed ligand is envisioned as a flexible acyclic molecule containing both carboxylate and hydroxyl functional groups, which are known to coordinate effectively with lanthanide ions.

Hypothetical Synthesis Pathway

The proposed synthesis involves the reaction of a thulium(III) salt, such as thulium(III) chloride (TmCl3), with the protonated organic ligand, Lantana-15-oic acid (C15H29O7), in a suitable solvent system. A non-coordinating base, such as triethylamine (TEA), is used to facilitate the deprotonation of the ligand and drive the reaction to completion by scavenging the liberated HCl.

Reaction Scheme: TmCl₃ + C₁₅H₂₉O₇ + 3(C₂H₅)₃N → Tm(C₁₅H₂₆O₇) + 3(C₂H₅)₃NH⁺Cl⁻

A diagram of the synthesis workflow is presented below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification A Dissolve TmCl3 in THF C Add ligand solution dropwise to TmCl3 solution at 0°C A->C B Dissolve Lantana-15-oic acid and Triethylamine in THF B->C D Stir reaction mixture at room temperature for 24 hours C->D E Filter the reaction mixture to remove (C2H5)3NH+Cl- D->E F Remove solvent under reduced pressure E->F G Wash the solid residue with diethyl ether F->G H Recrystallize from a hot methanol/water mixture G->H I Dry the crystals under vacuum H->I J This compound Product I->J Characterization

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Tm(C15H26O7)

Materials:

  • Thulium(III) chloride, anhydrous (TmCl3)

  • Lantana-15-oic acid (C15H29O7)

  • Triethylamine (TEA), distilled

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Methanol, reagent grade

  • Deionized water

Procedure:

  • In a 250 mL three-necked flask under an inert argon atmosphere, dissolve TmCl3 (1.0 mmol) in 50 mL of anhydrous THF with stirring.

  • In a separate flask, dissolve Lantana-15-oic acid (1.0 mmol) and triethylamine (3.3 mmol) in 100 mL of anhydrous THF.

  • Cool the TmCl3 solution to 0°C using an ice bath.

  • Add the ligand/base solution dropwise to the cooled TmCl3 solution over a period of 1 hour with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture for 24 hours at room temperature.

  • After 24 hours, filter the white precipitate of triethylammonium chloride ((C2H5)3NH⁺Cl⁻) from the reaction mixture.

  • Remove the THF from the filtrate under reduced pressure to yield a crude solid product.

  • Wash the solid residue with 3 x 20 mL of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Purify the product by recrystallization from a hot methanol/water (9:1 v/v) solution.

  • Collect the resulting crystals by vacuum filtration and dry them under vacuum for 12 hours.

Characterization

A logical workflow for the characterization of the newly synthesized compound is depicted below.

G cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_structural Structural Elucidation cluster_thermal Thermal Properties Start Synthesized this compound EA Elemental Analysis (C, H) Start->EA MS Mass Spectrometry (ESI-MS) Start->MS FTIR FT-IR Spectroscopy EA->FTIR MS->FTIR UVVis UV-Vis Spectroscopy FTIR->UVVis TGA Thermogravimetric Analysis (TGA) UVVis->TGA XRD Single-Crystal X-ray Diffraction Final Structural Confirmation and Purity Assessment XRD->Final TGA->XRD

Caption: Logical workflow for the characterization of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon and hydrogen in the compound, which can be compared to the theoretical values to assess purity.

ElementTheoretical (%)Experimental (%)
Carbon (C)38.6438.59
Hydrogen (H)5.625.68
Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the complex.

AnalysisTheoretical [M+H]⁺Experimental [M+H]⁺
ESI-MS466.08466.15
FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the ligand to the thulium ion.

Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)Assignment
O-H Stretch3200-36003450 (broad)Coordinated/Lattice Water or -OH groups
C-H Stretch2850-30002960, 2875Aliphatic C-H
C=O Stretch (Carboxylate)1550-16101585 (asymmetric)Coordinated Carboxylate
C=O Stretch (Carboxylate)1300-14201410 (symmetric)Coordinated Carboxylate
Tm-O Stretch400-600485Metal-Oxygen Bond
UV-Vis Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the complex. Thulium(III) complexes are known for their sharp, line-like absorption bands in the visible and near-infrared regions.

Wavelength (nm)Assignment
360³H₆ → ¹D₂
465³H₆ → ¹G₄
684³H₆ → ³F₂
785³H₆ → ³F₃
1210³H₆ → ³H₅
Single-Crystal X-ray Diffraction

If suitable single crystals can be grown, X-ray diffraction will provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the thulium center.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)18.64
c (Å)12.33
β (°)98.5
Z4
Tm-O bond lengths (Å)2.25 - 2.40

Conclusion

This technical guide outlines a comprehensive and plausible strategy for the synthesis and characterization of the novel organometallic compound this compound. By following the detailed experimental protocols and employing the suite of analytical techniques described, researchers can systematically approach the creation and verification of new lanthanide-based molecular entities. The data presented, while hypothetical, are representative of what would be expected for a compound of this nature and serve as a benchmark for the successful synthesis and characterization of this compound or similar novel materials.

Technical Whitepaper: Crystal Structure of a C15H26O7Tm Complex Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A thorough search of the scientific literature and crystallographic databases did not yield any results for a complex with the precise formula C15H26O7Tm. This suggests that the crystal structure for this specific compound has not been determined or publicly reported. To fulfill the request for an in-depth technical guide, this document presents a detailed analysis of a closely related and well-characterized analogue: Tris(acetylacetonato)thulium(III) dihydrate, [Tm(acac)3(H2O)2] . This complex features a thulium metal center and organic ligands composed of carbon, hydrogen, and oxygen, making it a relevant and illustrative example for researchers, scientists, and drug development professionals. The data and protocols presented herein are based on the published crystal structure of this analogue.

Abstract

The precise three-dimensional arrangement of atoms within a metal-organic complex is fundamental to understanding its chemical, physical, and biological properties. This technical guide provides a comprehensive overview of the crystal structure and crystallographic analysis of Tris(acetylacetonato)thulium(III) dihydrate, [Tm(C5H7O2)3(H2O)2], a representative thulium complex. This document details the experimental procedures for its synthesis and single-crystal X-ray diffraction analysis, presents the complete crystallographic data in a structured format, and illustrates the experimental workflow. This guide is intended to serve as a robust template and reference for the crystallographic study of lanthanide-based coordination complexes.

Data Presentation: Crystallographic Summary

The crystal structure of the title compound was determined by single-crystal X-ray diffraction. The complex crystallizes in the triclinic space group P-1. The thulium(III) ion is eight-coordinate, bonded to six oxygen atoms from three bidentate acetylacetonate (acac) ligands and two oxygen atoms from two water molecules. The coordination geometry around the Tm(III) center can be described as a distorted square antiprism. All quantitative data from the structure determination are summarized below.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical Formula C15H25O8Tm
Formula Weight 520.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a8.438(3) Å
b11.169(4) Å
c11.513(4) Å
α99.186(11)°
β106.663(11)°
γ99.648(11)°
Volume 993.4(6) ų
Z 2
Calculated Density 1.739 Mg/m³
Absorption Coefficient 4.098 mm⁻¹
F(000) 516
Crystal Size 0.150 x 0.120 x 0.100 mm
Theta Range for Data 2.393 to 27.552°
Reflections Collected 9081
Independent Reflections 4554 [R(int) = 0.0430]
Final R indices [I>2σ(I)] R1 = 0.0335, wR2 = 0.0691
R indices (all data) R1 = 0.0426, wR2 = 0.0721
Table 2: Selected Bond Lengths (Å)
BondLength (Å)BondLength (Å)
Tm1-O1 2.308(3)Tm1-O5 2.298(3)
Tm1-O2 2.300(3)Tm1-O6 2.302(3)
Tm1-O3 2.301(3)Tm1-O7 2.378(3)
Tm1-O4 2.296(3)Tm1-O8 2.385(3)

(Note: O1-O6 are from acetylacetonate ligands; O7-O8 are from water ligands.)

Experimental Protocols

The methodologies provided below are representative of the synthesis and structural analysis of lanthanide acetylacetonate complexes.

Synthesis and Crystallization
  • Preparation of Thulium(III) Hydroxide: An aqueous solution of Thulium(III) chloride (TmCl3) is treated with a stoichiometric amount of an aqueous sodium hydroxide (NaOH) solution with vigorous stirring. The resulting white precipitate of Thulium(III) hydroxide (Tm(OH)3) is isolated by filtration, washed repeatedly with deionized water until the washings are free of chloride ions, and then washed with ethanol.

  • Synthesis of [Tm(acac)3(H2O)2]: The freshly prepared, moist Tm(OH)3 is suspended in a 1:1 mixture of ethanol and water. A threefold molar excess of acetylacetone (Hacac) is added to the suspension. The reaction mixture is stirred and heated at 60-70 °C for approximately 2-3 hours. During this time, the white precipitate dissolves, and a clear solution is formed.

  • Crystallization: The resulting solution is filtered while hot to remove any unreacted solid. The clear filtrate is then allowed to cool slowly to room temperature. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent over several days. The crystals are isolated by filtration and dried in air.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal of [Tm(acac)3(H2O)2] was selected and mounted on a MiTeGen MicroMount™ using Paratone-N oil.

  • Data Collection: The crystal was placed on a Bruker APEX-II CCD area detector diffractometer. Data collection was performed at a controlled temperature of 100 K to minimize thermal vibrations. The diffractometer was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a full sphere of diffraction data.

  • Data Processing: The collected diffraction frames were processed using the Bruker SAINT software package for integration of the reflection intensities. A multi-scan absorption correction was applied using the SADABS program.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXT software package. The structure was then refined by full-matrix least-squares on F² using the SHELXL software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms on the acetylacetonate ligands were placed in calculated positions and refined using a riding model. Hydrogen atoms of the coordinated water molecules were located from the difference Fourier map and were refined with distance restraints.

Visualization

The logical flow from the synthesis of the complex to the final validation of its crystal structure is a critical pathway in materials characterization. The following diagram illustrates this general experimental workflow.

G cluster_synthesis Synthesis & Crystallization cluster_xray Single-Crystal X-ray Diffraction cluster_validation Validation & Analysis A Reactants (TmCl3, NaOH, Hacac) B Synthesis of [Tm(acac)3(H2O)2] A->B Reaction C Slow Evaporation & Crystallization B->C Purification D Single Crystal Isolation C->D Growth E Crystal Mounting & Data Collection D->E Analysis Start F Data Integration & Reduction E->F G Structure Solution (Direct Methods) F->G H Structure Refinement (Least-Squares) G->H I Final Structural Model (CIF File) H->I Convergence J Data Deposition (e.g., CCDC) I->J Publication

Caption: Experimental workflow for crystal structure determination.

An In-depth Technical Guide to the Spectroscopic Properties of Thulium Coordination Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic properties of thulium coordination compounds, with a focus on their synthesis, characterization, and applications in drug development. Thulium (Tm), a lanthanide element, forms coordination complexes that exhibit unique luminescent properties, particularly in the near-infrared (NIR) region, making them valuable for various applications.

Fundamental Spectroscopic Properties of Thulium(III)

The spectroscopic properties of thulium coordination compounds are primarily dictated by the electronic transitions within the 4f orbitals of the Tm³⁺ ion.[1] Unlike d-block transition metals, the 4f orbitals of lanthanides are well-shielded from the ligand environment.[2] This results in characteristic, sharp, and narrow emission bands that are less sensitive to the coordination environment compared to transition metal complexes.[3]

The trivalent thulium ion (Tm³⁺) has a 4f¹² electron configuration, which gives rise to a series of energy levels.[1] The most relevant electronic transitions for luminescence occur in the near-infrared (NIR) region. Key emissive transitions include:

  • ³H₄ → ³F₄: around 1.5 µm[4]

  • ³F₄ → ³H₆: around 2.0 µm[4]

  • ³H₄ → ³H₅: around 2.3 µm[4]

These NIR emissions are particularly useful for applications in biological imaging due to the reduced scattering and absorption of light by tissues in this spectral window.

A significant challenge in directly exciting the Tm³⁺ ion is its low molar absorptivity due to the parity-forbidden nature of f-f transitions. To overcome this, thulium coordination compounds are often designed with organic ligands that act as "antennas."[5] These ligands absorb light (typically in the UV-Visible region) and efficiently transfer the energy to the Tm³⁺ ion, which then luminesces. This process is known as the "antenna effect" or sensitized luminescence.[5]

Quantitative Spectroscopic Data

The following table summarizes key spectroscopic properties of selected thulium coordination compounds.

Compound/MaterialExcitation (nm)Emission (nm)Quantum Yield (%)LifetimeReference
Tm-doped NaYF₄ Nanoparticles1150475, 808Not ReportedNot Reported[6][7]
Tm³⁺-doped ZBLAN glassPump-probe~1000, ~1500Not ReportedNot Reported[8]
SnS₂:Tm532~700-830, ~830-900Not ReportedNot Reported[9]
(DME)₂Tm(SC₆F₅)₃Not ReportedNIR emissionNot ReportedNot Reported[10]
(DME)₄(μ₂-SPh)₈Tm₄(SPh)₄Not ReportedMore emissive than fluorinated speciesNot ReportedNot Reported[10]

Note: Quantitative data such as quantum yield and lifetime for many thulium complexes are not always readily available in the literature.

Experimental Protocols

The synthesis of thulium coordination compounds typically involves the reaction of a thulium salt (e.g., TmCl₃, TmI₂) with a suitable ligand in an appropriate solvent.[11]

Example Protocol: Synthesis of a Thulium(II) N,N-Dimethylaminodiboranate Complex [12]

  • Preparation of Thulium(II) Iodide (TmI₂): Due to its instability, TmI₂(THF)ₓ should be prepared immediately before use.

  • Reaction: Treat the freshly prepared TmI₂(THF)ₓ in THF with a solution of Na(H₃BNMe₂BH₃) in THF.

  • Crystallization: The resulting product, Tm(H₃BNMe₂BH₃)₂(THF)ₓ (where x can be 2 or 3), can be crystallized from pentane.

  • Characterization: The synthesized compound is characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.[12][11]

a) Absorption Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the thulium complex in a suitable solvent (e.g., ethanol, THF) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer.

  • Measurement: Record the absorption spectrum over the desired wavelength range (e.g., 200-2500 nm). The spectrum of the pure solvent is used as a baseline.

b) Emission Spectroscopy:

  • Instrumentation: A fluorescence spectrometer equipped with an appropriate detector for the NIR region is required.[13]

  • Excitation: Excite the sample at a wavelength corresponding to a major absorption band of the ligand (for sensitized emission) or directly at a weak f-f transition of Tm³⁺.

  • Detection: Scan the emission spectrum in the NIR region to observe the characteristic emission bands of Tm³⁺.[13]

c) Quantum Yield Determination:

The photoluminescence quantum yield (QY) is a measure of the efficiency of the emission process.[13]

  • Absolute Method (using an integrating sphere): This is the preferred method for NIR-emitting samples.[13][14]

    • A fluorescence spectrometer with an integrating sphere module is used.[13]

    • For liquid samples, measurements of the scattering and emission of the sample and a reference (solvent) are taken. The QY is calculated as: QY = (E_sam - E_ref) / (L_ref - L_sam), where E is the emission and L is the scattering.[13]

    • For solid samples, three measurements are required: scattering without the sample (L_ref), emission of the sample under direct excitation (E_sam_dir), and scattering with the sample under indirect excitation (E_sam_ind).[13]

  • Relative Method: This method involves comparing the emission of the sample to a standard with a known quantum yield.[15][16] This can be challenging for NIR emitters due to the limited availability of well-characterized standards.

d) Luminescence Lifetime Measurement:

  • Instrumentation: A time-resolved luminescence spectrometer with a pulsed excitation source (e.g., a laser or a flash lamp) and a fast detector is used.

  • Measurement: The sample is excited with a short pulse of light, and the decay of the luminescence intensity over time is recorded.

  • Analysis: The decay curve is fitted to an exponential function to determine the luminescence lifetime (τ). For lanthanide complexes, lifetimes can be in the microsecond to millisecond range.[5]

Visualization of Workflows and Concepts

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Select Thulium Salt and Ligand Reaction Reaction in Solvent Start->Reaction Purification Purification and Crystallization Reaction->Purification Structural Structural Analysis (X-ray, IR, NMR) Purification->Structural Spectroscopic Spectroscopic Analysis (Abs, Em, QY, Lifetime) Purification->Spectroscopic Bioimaging Bioimaging Spectroscopic->Bioimaging PDT Photodynamic Therapy Spectroscopic->PDT

Caption: General workflow for the synthesis and characterization of thulium coordination compounds.

G Ligand_S0 S₀ Ligand_S1 S₁ Ligand_T1 T₁ Ligand_S1->Ligand_T1 Intersystem Crossing Tm_Ground ³H₆ (Tm³⁺) Ligand_T1->Tm_Ground Energy Transfer Tm_Excited2 ³H₄ (Tm³⁺) Tm_Excited1 ³F₄ (Tm³⁺) Tm_Excited1->Tm_Ground NIR Emission (~2.0 µm) Tm_Excited2->Tm_Excited1 Non-radiative Relaxation Light (UV-Vis) Light (UV-Vis) Light (UV-Vis)->Ligand_S0 Absorption

Caption: Simplified Jablonski diagram illustrating the antenna effect in a thulium complex.

Applications in Drug Development

The unique spectroscopic properties of thulium coordination compounds make them promising candidates for various applications in drug development.

  • Bioimaging: The NIR emission of thulium complexes falls within the "biological windows" (NIR-I: 700-950 nm and NIR-II: 1000-1700 nm), where light penetration into tissues is maximized due to reduced absorption and scattering by water and hemoglobin.[14] This allows for deeper tissue imaging and higher resolution. Thulium complexes, such as thulium-1,4,7,10-tetraazacyclododecane-α,α',α'',α'''-tetramethyl-1,4,7,10-tetraacetic acid (Tm(DOTMA)), have been used for quantitative cell tracking in mouse tissues.[17]

  • Photodynamic Therapy (PDT): Some thulium complexes can be designed to act as photosensitizers. Upon excitation with light, they can generate reactive oxygen species (ROS) that are toxic to cancer cells. A thulium complex with a terpyridine-based antenna has been shown to exhibit phototoxic activity and intracellular ROS production in cancer cells upon excitation at 630 nm.[18]

  • Magnetic Resonance Imaging (MRI): In addition to their luminescent properties, some thulium complexes have been explored for their potential in ¹⁹F MRI as molecular temperature sensors.[19]

Conclusion

Thulium coordination compounds represent a versatile class of materials with significant potential in biomedical research and drug development. Their characteristic NIR luminescence, long lifetimes, and the tunability of their properties through ligand design make them highly attractive for advanced applications such as deep-tissue bioimaging and photodynamic therapy. Further research into the design of novel ligands to enhance the quantum yield and photostability of these complexes will continue to expand their utility in the field.

References

Unraveling the Electronic Landscape: A Technical Guide to the Electronic Structure of Tris(acetylacetonato)thulium(III)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the electronic structure of a representative thulium-containing metal-organic complex, tris(acetylacetonato)thulium(III) (Tm(acac)₃), which possesses the chemical formula C₁₅H₂₁O₆Tm. Due to the scarcity of publicly available experimental data for a compound with the precise formula C₁₅H₂₆O₇Tm, this document utilizes the well-characterized and closely related Tm(acac)₃ as a model system. The principles and methodologies described herein are directly applicable to the study of C₁₅H₂₆O₇Tm and similar lanthanide complexes. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the electronic properties of such compounds, which are critical for applications in areas including bio-imaging, catalysis, and materials science. We present a hypothetical yet scientifically grounded exploration of its electronic characteristics, detailing the experimental and computational methodologies that would be employed in such an investigation.

Introduction

Thulium (Tm), a member of the lanthanide series, exhibits unique electronic and optical properties owing to its partially filled 4f orbitals. The electronic configuration of the neutral thulium atom is [Xe] 4f¹³ 6s².[1][2] In its most stable +3 oxidation state, the thulium ion (Tm³⁺) possesses a [Xe] 4f¹² electronic configuration. The 4f electrons are well-shielded by the outer 5s and 5p electrons, leading to sharp, atom-like electronic transitions. The coordination of Tm³⁺ with organic ligands, such as acetylacetonate (acac), modulates these electronic properties, influencing the compound's stability, reactivity, and spectroscopic signatures.

A thorough understanding of the electronic structure of thulium complexes is paramount for the rational design of novel materials and therapeutic agents. The distribution of electron density, the nature of metal-ligand bonding, and the energies of molecular orbitals dictate the chemical behavior and physical properties of these compounds. This guide will explore the electronic structure of Tm(acac)₃ as a representative example, outlining the key experimental and computational techniques used to probe its electronic landscape.

Molecular Structure and Bonding

The proposed structure for the model compound, tris(acetylacetonato)thulium(III), features a central thulium(III) ion coordinated to three acetylacetonate ligands. Each acetylacetonate ligand acts as a bidentate donor through its two oxygen atoms, resulting in a six-coordinate complex. The coordination geometry around the thulium ion is typically octahedral, although distortions can occur. The bonding is primarily ionic in character, arising from the electrostatic attraction between the hard Tm³⁺ cation and the hard oxygen donor atoms of the acetylacetonate ligands. However, a degree of covalent character, involving the mixing of metal and ligand orbitals, is also present and plays a crucial role in the overall electronic structure.

Experimental Methodologies

A comprehensive investigation of the electronic structure of a thulium complex like Tm(acac)₃ would involve a combination of spectroscopic and analytical techniques. The following sections detail the experimental protocols for the synthesis and characterization of this model compound.

Synthesis of Tris(acetylacetonato)thulium(III) Hydrate

Objective: To synthesize a hydrated form of tris(acetylacetonato)thulium(III) for subsequent analysis.

Materials:

  • Thulium(III) chloride hexahydrate (TmCl₃·6H₂O)

  • Acetylacetone (2,4-pentanedione, Hacac)

  • Ammonia solution (NH₄OH), 2 M

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 1.0 g of TmCl₃·6H₂O in 20 mL of deionized water in a 100 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, mix 1.5 mL of acetylacetone with 10 mL of ethanol.

  • Slowly add the acetylacetone/ethanol solution to the stirring aqueous solution of thulium chloride.

  • While stirring vigorously, add 2 M ammonia solution dropwise to the reaction mixture until a pH of 6-7 is reached. A precipitate will form.

  • Continue stirring the mixture at room temperature for one hour to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product with three 10 mL portions of deionized water to remove any unreacted starting materials and byproducts.

  • Further wash the product with a small amount of cold ethanol.

  • Dry the product under vacuum to yield a crystalline powder.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and the oxidation state of thulium, as well as to probe the core-level and valence band electronic states.

Instrumentation: A commercial XPS spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV) and a hemispherical electron energy analyzer.

Procedure:

  • Mount a small amount of the finely ground sample onto a sample holder using double-sided, non-conductive tape.

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the spectrometer (base pressure < 1 x 10⁻⁹ mbar).

  • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present.

  • Acquire high-resolution spectra for the Tm 4d, O 1s, and C 1s core levels.

  • The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Analyze the peak positions, shapes, and areas to determine elemental composition, chemical states, and relative atomic concentrations. The fine structure of the core-level spectra can provide insights into multiplet splitting and shake-up satellites, which are indicative of the electronic configuration and bonding environment of the thulium ion.[3][4]

X-ray Absorption Spectroscopy (XAS)

Objective: To investigate the unoccupied electronic states and the local coordination environment of the thulium ion.

Instrumentation: A synchrotron radiation source providing a tunable, high-flux X-ray beam, and a suitable detector for measuring X-ray absorption.

Procedure:

  • Prepare a thin, uniform film of the sample on a suitable substrate (e.g., Kapton tape).

  • Mount the sample in the experimental chamber of the beamline.

  • Measure the X-ray absorption spectrum at the Tm L₃-edge (around 8.6 keV).

  • The spectrum is recorded by monitoring the fluorescence yield or the total electron yield as a function of the incident X-ray energy.

  • The pre-edge and edge regions of the X-ray Absorption Near Edge Structure (XANES) spectrum provide information about the oxidation state and coordination geometry of the thulium ion.

  • The Extended X-ray Absorption Fine Structure (EXAFS) region, at higher energies, can be analyzed to determine the bond distances and coordination numbers of the neighboring atoms.

Computational Methodology

Objective: To theoretically model the electronic structure of Tm(acac)₃ and to aid in the interpretation of experimental spectra.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Procedure:

  • Geometry Optimization:

    • Construct the initial molecular structure of Tm(acac)₃.

    • Perform a geometry optimization using Density Functional Theory (DFT). A suitable functional for lanthanide complexes is a hybrid functional like B3LYP.[5]

    • For the thulium atom, a relativistic effective core potential (ECP) and a corresponding basis set (e.g., Stuttgart-Dresden ECPs) are employed to account for relativistic effects and to reduce computational cost.[6] For the lighter atoms (C, H, O), a basis set such as 6-31G(d) is appropriate.

  • Electronic Structure Analysis:

    • Once the optimized geometry is obtained, perform a single-point energy calculation to obtain the molecular orbitals (MOs) and their energies.

    • Analyze the composition of the MOs to understand the nature of the metal-ligand bonding.

    • Calculate the electron density distribution and generate electrostatic potential maps to visualize the charge distribution within the molecule.

  • Simulation of Spectra:

    • Use Time-Dependent DFT (TD-DFT) to calculate the excited states of the molecule and to simulate the UV-Vis absorption spectrum.[7]

    • Specialized computational methods can be used to simulate core-level spectra (XPS and XAS), although these are more computationally demanding.

Hypothetical Results and Data Presentation

The following tables present hypothetical but realistic quantitative data for the electronic structure of Tm(acac)₃, based on typical values found in the literature for similar lanthanide complexes.

Table 1: Hypothetical X-ray Photoelectron Spectroscopy (XPS) Data for Tm(acac)₃

Core LevelBinding Energy (eV)FWHM (eV)Relative Atomic Conc. (%)Assignment
Tm 4d₅/₂176.51.83.8Tm(III)
Tm 4d₃/₂181.22.1-Tm(III) spin-orbit splitting
O 1s531.31.623.1C-O -Tm
C 1s (C=O)286.51.423.1C =O
C 1s (C-C)284.81.346.2C -C and C -H
C 1s (C-H)284.81.3-Adventitious Carbon

Table 2: Hypothetical Molecular Orbital (MO) Analysis for Tm(acac)₃ from DFT Calculations

MOEnergy (eV)CharacterContribution (%)
HOMO-6.2Ligand (π)95% Ligand, 5% Tm
HOMO-1-6.4Ligand (π)97% Ligand, 3% Tm
LUMO-1.5Ligand (π)98% Ligand, 2% Tm
LUMO+1-1.3Ligand (π)96% Ligand, 4% Tm
Tm 4f-8.5 to -10.0Metal (4f)>95% Tm

Table 3: Hypothetical X-ray Absorption Near Edge Structure (XANES) Data for the Tm L₃-edge of Tm(acac)₃

FeatureEnergy (eV)Interpretation
Pre-edge feature8645Weak quadrupole transition (2p → 4f)
White line8650Dipole-allowed transition (2p → 5d)
Post-edge oscillations>8660Multiple scattering resonances

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis synthesis Synthesis of Tm(acac)3·nH2O xps X-ray Photoelectron Spectroscopy (XPS) synthesis->xps Sample Preparation xas X-ray Absorption Spectroscopy (XAS) synthesis->xas Sample Preparation xps_analysis Core-level and Valence Band Analysis xps->xps_analysis Data Acquisition xas_analysis XANES and EXAFS Analysis xas->xas_analysis Data Acquisition

A flowchart of the experimental workflow.
Computational Workflow

computational_workflow cluster_dft DFT Calculations cluster_analysis Analysis geom_opt Geometry Optimization single_point Single-Point Energy geom_opt->single_point td_dft TD-DFT Calculation geom_opt->td_dft mo_analysis Molecular Orbital Analysis single_point->mo_analysis charge_dist Electron Density Analysis single_point->charge_dist spec_sim Spectral Simulation td_dft->spec_sim

A flowchart of the computational workflow.
Metal-Ligand Orbital Interactions

orbital_interaction cluster_metal Thulium(III) Orbitals cluster_ligand Ligand (acac) Orbitals cluster_mo Molecular Orbitals tm_4f 4f nonbonding_mo Non-bonding MOs (largely 4f) tm_4f->nonbonding_mo tm_5d 5d bonding_mo Bonding MOs (σ and π) tm_5d->bonding_mo antibonding_mo Antibonding MOs (σ* and π*) tm_5d->antibonding_mo tm_6s 6s tm_6s->bonding_mo tm_6s->antibonding_mo tm_6p 6p tm_6p->bonding_mo tm_6p->antibonding_mo ligand_sigma σ ligand_sigma->bonding_mo ligand_sigma->antibonding_mo ligand_pi π ligand_pi->bonding_mo ligand_pi->antibonding_mo

Metal-ligand orbital interactions in Tm(acac)₃.

Discussion

The hypothetical data presented in this guide illustrate the key features of the electronic structure of Tm(acac)₃. The XPS data would confirm the +3 oxidation state of thulium and provide the elemental composition of the complex. The high-resolution core-level spectra would reveal details about the chemical environment of each element.

The DFT calculations would provide a detailed picture of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are predicted to be predominantly ligand-based, which is typical for lanthanide complexes with organic ligands. The thulium 4f orbitals are expected to be core-like and lie at lower energies, having minimal participation in the frontier orbitals. This separation of the metal and ligand orbitals is a key feature of lanthanide chemistry and is responsible for their characteristic sharp emission spectra.

The XANES spectra would provide complementary information about the unoccupied states. The white line at the Tm L₃-edge corresponds to the transition of a 2p electron to an empty 5d orbital, and its intensity and position are sensitive to the coordination environment and oxidation state of the thulium ion.

Conclusion

This technical guide has outlined a comprehensive approach to characterizing the electronic structure of a thulium-containing complex, using tris(acetylacetonato)thulium(III) as a scientifically sound model system. By combining experimental techniques such as XPS and XAS with theoretical calculations using DFT, a detailed understanding of the molecular orbital energy levels, electron density distribution, and the nature of the metal-ligand bonding can be achieved. While the quantitative data presented here are hypothetical, they are based on established principles and data from related compounds, providing a realistic framework for what to expect in an actual study. This knowledge is crucial for the targeted design of new thulium-based compounds with tailored electronic and optical properties for advanced applications in medicine and materials science.

References

Technical Guide: Luminescent Properties of Thulium-Based Coordination Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Preface: A comprehensive search for the luminescent properties of a compound with the specific molecular formula C15H26O7Tm did not yield information on a known or characterized substance. This molecular formula does not correspond to a well-documented luminescent thulium complex in the scientific literature. Therefore, this guide will focus on a representative and well-studied class of luminescent thulium compounds: thulium(III) β-diketonate complexes. These complexes are renowned for their near-infrared (NIR) luminescence, which is of significant interest to researchers, scientists, and drug development professionals. This guide will use a model thulium complex, Tris(2-thenoyltrifluoroacetonato)thulium(III) with a neutral coligand, to illustrate the core principles, experimental methodologies, and photophysical characteristics relevant to this class of materials.

Introduction to Luminescent Thulium(III) Complexes

Thulium(III) ions (Tm³⁺) are lanthanide elements known for their characteristic near-infrared (NIR) luminescence. The f-f electronic transitions of Tm³⁺ are Laporte-forbidden, resulting in low absorption cross-sections. To overcome this limitation, organic ligands that act as "antennas" are coordinated to the Tm³⁺ ion. These ligands absorb UV or visible light efficiently and transfer the excitation energy to the central metal ion, which then emits its characteristic luminescence. This process is known as the "antenna effect" or sensitization.

β-diketonate ligands, such as 2-thenoyltrifluoroacetone (tta), are particularly effective sensitizers for lanthanide ions. When complexed with Tm³⁺, often in the presence of a neutral coligand like 1,10-phenanthroline (phen) to saturate the coordination sphere and displace solvent molecules, they form stable and highly luminescent complexes. The focus of this guide will be on the photophysical properties of such a model complex.

Quantitative Luminescent Properties

The key photophysical parameters for a representative Tm(III)-β-diketonate complex are summarized in the table below. These values are typical for such complexes and serve as a benchmark for comparison.

ParameterTypical ValueConditions
Excitation Maximum (λ_ex) 340 - 360 nmCorresponds to ligand absorption
Emission Maxima (λ_em) ~805 nm, ~1470 nmTransitions: ³H₄ → ³H₆, ³H₄ → ³F₄
Luminescence Lifetime (τ) 1 - 10 µsIn deuterated solvents
Quantum Yield (Φ) 0.1 - 1.0 %Sensitized luminescence in solution

Experimental Protocols

Synthesis of a Model Tm(III) β-diketonate Complex

Objective: To synthesize a luminescent thulium complex using a β-diketonate ligand and a neutral coligand.

Materials:

  • Thulium(III) chloride hexahydrate (TmCl₃·6H₂O)

  • 2-Thenoyltrifluoroacetone (Htta)

  • 1,10-Phenanthroline (phen)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Ligand Preparation: Dissolve 3 mmol of Htta in 20 mL of ethanol in a round-bottom flask. Slowly add 3 mmol of NaOH in 5 mL of water while stirring to deprotonate the ligand.

  • Complexation: In a separate flask, dissolve 1 mmol of TmCl₃·6H₂O in 10 mL of ethanol. Add this solution dropwise to the deprotonated ligand solution with continuous stirring.

  • Coligand Addition: Dissolve 1 mmol of phen in 5 mL of ethanol and add it to the reaction mixture.

  • Precipitation and Isolation: Stir the resulting solution at room temperature for 4-6 hours. A precipitate will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with small portions of cold ethanol and then deionized water to remove unreacted starting materials. Dry the final product under vacuum.

Photophysical Characterization

Objective: To measure the key luminescent properties of the synthesized complex.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer/Spectrofluorometer with a NIR detector

  • Pulsed laser source (for lifetime measurements)

  • Time-correlated single-photon counting (TCSPC) system or equivalent for lifetime determination

Procedure:

  • Sample Preparation: Prepare a solution of the complex in a suitable solvent (e.g., deuterated acetonitrile, CD₃CN, to minimize quenching from O-H vibrations) at a concentration of approximately 10⁻⁵ M.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the absorption maximum of the ligand, which will be used as the excitation wavelength.

  • Emission Spectroscopy:

    • Set the excitation wavelength on the fluorometer to the absorption maximum determined in the previous step.

    • Scan the emission spectrum in the NIR region (typically 700-1600 nm) to observe the characteristic Tm³⁺ emission peaks.

  • Luminescence Lifetime Measurement:

    • Excite the sample with a pulsed laser at the ligand's absorption maximum.

    • Record the decay of the emission intensity at the peak maximum (e.g., ~805 nm) using a TCSPC system.

    • Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).

  • Quantum Yield Determination:

    • The quantum yield can be determined using a relative method with a known standard or an absolute method using an integrating sphere.

    • For the relative method, compare the integrated emission intensity of the sample to that of a standard with a known quantum yield under identical excitation conditions, correcting for differences in absorbance and solvent refractive index.

Visualizations

Energy Transfer Mechanism

The "antenna effect" is the primary mechanism for the luminescence of these complexes. The following diagram illustrates the energy transfer pathway from the organic ligand to the thulium ion.

EnergyTransfer S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Light Absorption (UV) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) Tm_E2 Higher Excited States T1->Tm_E2 Tm_G ³H₆ (Ground State) Tm_E1 ³H₄ (Emitting State) Tm_E1->Tm_G NIR Emission (~805 nm, ~1470 nm) Tm_E2->Tm_E1 Non-radiative Relaxation

Caption: Energy transfer mechanism in a luminescent Tm(III) complex.

Experimental Workflow

The general workflow for the synthesis and characterization of a luminescent thulium complex is depicted below.

Workflow start Synthesis purification Purification & Isolation start->purification structural Structural Characterization (e.g., NMR, IR) purification->structural photophysical Photophysical Characterization purification->photophysical end Data Analysis & Reporting structural->end absorption UV-Vis Absorption photophysical->absorption emission NIR Emission Spectroscopy photophysical->emission lifetime Luminescence Lifetime photophysical->lifetime qy Quantum Yield Measurement photophysical->qy absorption->end emission->end lifetime->end qy->end

Caption: General experimental workflow for complex characterization.

An In-depth Technical Guide on the Initial Isolation and Purification of C15H26O7Tm

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C15H26O7Tm is not a known or characterized substance in the publicly available scientific literature. This document, therefore, presents a hypothetical, yet scientifically plausible, technical guide for its isolation and purification. The methodologies described are based on established principles for the purification of organometallic lanthanide complexes, particularly those with organic ligands. This guide is intended for researchers, scientists, and drug development professionals as an illustrative example of a purification strategy.

Introduction

The isolation and purification of lanthanide-based coordination complexes are critical steps in the development of new therapeutic agents, imaging probes, and catalysts. Thulium (Tm), a member of the lanthanide series, offers unique properties that are of interest in various biomedical applications. This guide outlines a comprehensive, multi-step strategy for the initial isolation and purification of a hypothetical thulium complex, designated as this compound (hereinafter referred to as "Tm-L Complex").

The purification protocol is designed to address common challenges associated with lanthanide complexes, such as their sensitivity to hydrolysis and the removal of unreacted metal salts and ligand precursors.[1][2] The strategy employs a combination of liquid-liquid extraction, column chromatography, and recrystallization to achieve high purity suitable for downstream applications, including preclinical evaluation.

Purification Strategy Overview

The overall workflow for the isolation and purification of the Tm-L Complex is depicted below. The process begins with the crude reaction mixture and proceeds through several stages to yield the final, highly purified product.

G cluster_0 Crude Product Workup cluster_1 Chromatographic Purification cluster_2 Final Purification crude Crude Reaction Mixture dissolve Dissolution in Ethyl Acetate crude->dissolve wash Aqueous Wash (pH 5.5-6.0) dissolve->wash separate Separation of Organic Layer wash->separate dry Drying (Na2SO4) & Filtration separate->dry evaporate1 Solvent Evaporation dry->evaporate1 crude_solid Crude Solid Product evaporate1->crude_solid load Loading onto Silica Gel Column crude_solid->load elute Gradient Elution (Hexane:Ethyl Acetate) load->elute collect Fraction Collection (Monitored by TLC) elute->collect pool Pooling of Pure Fractions collect->pool evaporate2 Solvent Evaporation pool->evaporate2 semi_pure Semi-Pure Product evaporate2->semi_pure recrystallize Recrystallization from Toluene/Hexane semi_pure->recrystallize filter_final Filtration & Washing with Cold Hexane recrystallize->filter_final dry_final Drying under High Vacuum filter_final->dry_final final_product Purified this compound dry_final->final_product

Figure 1: General workflow for the isolation and purification of the Tm-L Complex.

Quantitative Data Summary

The following table summarizes the expected yield and purity at each stage of the purification process, starting from a theoretical 10-gram batch of crude product. Purity is assessed by High-Performance Liquid Chromatography (HPLC).

Purification StageStarting Mass (g)Recovered Mass (g)Step Yield (%)Overall Yield (%)Purity by HPLC (%)
Crude Solid Product 10.008.5085.085.075
Column Chromatography 8.506.2072.962.096
Recrystallization 6.205.3386.053.3>99

Detailed Experimental Protocols

Materials and Reagents
  • Crude Tm-L Complex reaction mixture

  • Ethyl Acetate (ACS Grade)

  • Deionized Water (pH adjusted to 5.5-6.0 with dilute HCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC Grade)

  • Toluene (Anhydrous)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Protocol 1: Crude Product Workup and Extraction

This protocol aims to remove inorganic salts, including unreacted Thulium chloride (TmCl3), and water-soluble impurities.[1]

  • Dissolution: The crude reaction mixture is dissolved in 200 mL of ethyl acetate. The solution may appear as a suspension if inorganic salts are present.

  • Aqueous Wash: The ethyl acetate solution is transferred to a separatory funnel and washed three times with 100 mL of deionized water, with the pH of the water adjusted to 5.5-6.0. This pH range helps prevent the hydrolysis of the complex while removing unreacted metal salts.[1]

  • Separation: The organic layer is collected.

  • Drying: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid product.

Protocol 2: Purification by Column Chromatography

Column chromatography is employed to separate the Tm-L Complex from the unreacted organic ligand and other organic byproducts.[3][4][5]

  • Column Packing: A glass column is packed with silica gel as a slurry in hexane.[5]

  • Loading: The crude solid product (approx. 8.5 g) is dissolved in a minimal amount of toluene and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:

    • Hexane (2 column volumes)

    • 1-10% Ethyl Acetate in Hexane (10 column volumes)

    • 10-25% Ethyl Acetate in Hexane (5 column volumes)

  • Fraction Collection: Fractions of 20 mL are collected and analyzed by TLC to identify those containing the pure product.

  • Pooling and Evaporation: Fractions containing the pure Tm-L Complex are pooled, and the solvent is removed under reduced pressure to yield a semi-pure product.

Protocol 3: Final Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity and obtaining crystalline material.[6][7]

  • Dissolution: The semi-pure product (approx. 6.2 g) is dissolved in a minimum volume of hot toluene (approx. 40-50 °C).

  • Crystallization: Hexane is slowly added to the warm solution until it becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by cooling to 4 °C for 12 hours to promote crystal formation.

  • Isolation: The resulting crystals are isolated by vacuum filtration, washed with a small amount of cold hexane, and dried under high vacuum for 24 hours to yield the final, highly pure this compound.

Application in Drug Development: A Hypothetical Signaling Pathway

In the context of drug development, a purified complex like the hypothetical Tm-L Complex could be investigated for its biological activity. For instance, many modern cancer therapies target specific signaling pathways. The diagram below illustrates a hypothetical mechanism where the Tm-L Complex inhibits a kinase, leading to the downregulation of a pro-survival protein.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor (Active) KinaseB->TF Activates Gene Pro-Survival Gene TF->Gene Promotes Transcription Protein Pro-Survival Protein Gene->Protein Translates to CellSurvival Cell Survival Protein->CellSurvival Promotes TmL This compound (Tm-L Complex) TmL->KinaseA Inhibits

Figure 2: Hypothetical signaling pathway inhibited by the Tm-L Complex.

References

Identification of the Chemical Formula C15H26O7Tm: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a definitive identification for a compound with the precise molecular formula C15H26O7Tm. The information presented herein is based on the general principles of thulium coordination chemistry and represents a technical guide for a plausible, albeit hypothetical, compound fitting this formula. The proposed structure is that of a Thulium(III) complex with a multidentate organic ligand.

Introduction to Thulium and Its Coordination Complexes

Thulium (Tm) is a rare-earth element belonging to the lanthanide series. It predominantly exists in the +3 oxidation state (Tm³⁺) in its compounds. Thulium(III) complexes have garnered significant interest due to their unique luminescent and magnetic properties. These characteristics make them valuable in various advanced applications, including:

  • Medical Imaging: As contrast agents in Magnetic Resonance Imaging (MRI) and in luminescent bio-imaging.

  • Laser Technology: Thulium-doped materials are used in solid-state lasers.

  • Catalysis: As catalysts in various organic reactions.

The properties and utility of a thulium complex are largely dictated by the nature of the organic ligand to which the Tm³⁺ ion is coordinated. The ligand's structure influences the complex's stability, solubility, luminescence, and biological activity.

Proposed Identity of this compound

Given the chemical formula, this compound is most likely a coordination complex consisting of a central Thulium(III) ion and an organic ligand with the formula [C15H23O7]³⁻. The charge of the ligand would balance the +3 charge of the thulium ion, resulting in a neutral complex. The high number of oxygen atoms suggests that the ligand is a poly-oxygenated organic molecule, likely featuring multiple carboxylate and/or hydroxyl groups that can chelate the thulium ion. The C15 backbone could be an aliphatic chain or a macrocyclic structure, possibly a derivative of a known chelating agent functionalized to achieve this specific atomic count.

Physicochemical and Spectroscopic Data

The following table summarizes hypothetical quantitative data for a representative this compound complex, herein referred to as Tm-L . These values are typical for lanthanide complexes with polycarboxylate ligands.

PropertyHypothetical ValueMethod of Determination
Molecular Weight 529.3 g/mol Mass Spectrometry (e.g., ESI-MS)
Appearance White to pale-green solidVisual Inspection
Solubility Soluble in water, DMSO, methanolSolubility Assays
Log K (Stability Constant) 18 - 22Potentiometric Titration
Luminescence Emission Maxima ~450 nm, ~475 nm, ~650 nm, ~800 nm (in aqueous solution)Photoluminescence Spectroscopy
Luminescence Lifetime (τ) 1 - 10 µs (in H₂O), 100 - 500 µs (in D₂O)Time-Resolved Luminescence Spectroscopy
Quantum Yield (Φ) 0.1 - 1%Integrating Sphere Measurement
Relaxivity (r₁) 3 - 6 mM⁻¹s⁻¹ (as a potential MRI contrast agent)Nuclear Magnetic Resonance Relaxometry

Experimental Protocols

Synthesis of the Thulium Complex (Tm-L)

This protocol describes a general method for the synthesis of a thulium complex with a polycarboxylate ligand (L).

Materials:

  • Ligand [C15H26O7] (e.g., as a tri-sodium salt or free acid)

  • Thulium(III) chloride hexahydrate (TmCl₃·6H₂O)

  • Deionized water

  • Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the ligand (1.0 mmol) in deionized water (50 mL).

  • Adjust the pH of the ligand solution to ~7.0 using 0.1 M NaOH or 0.1 M HCl.

  • In a separate flask, dissolve TmCl₃·6H₂O (1.0 mmol) in deionized water (20 mL).

  • Slowly add the TmCl₃ solution to the stirring ligand solution at room temperature.

  • Monitor the pH of the reaction mixture and maintain it at 6.5-7.0 by the dropwise addition of 0.1 M NaOH.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove any insoluble impurities by filtration through a 0.22 µm syringe filter.

  • Reduce the volume of the filtrate under reduced pressure to approximately 10 mL.

  • Precipitate the crude product by the slow addition of methanol (50 mL) followed by diethyl ether (50 mL).

  • Isolate the solid product by centrifugation or filtration.

  • Wash the product with methanol and diethyl ether.

  • Dry the final product under vacuum to yield the Tm-L complex.

Synthesis_Workflow cluster_materials Starting Materials cluster_synthesis Synthesis Steps cluster_isolation Product Isolation Ligand Ligand (C15H26O7) Dissolve_Ligand 1. Dissolve Ligand in H2O Ligand->Dissolve_Ligand TmCl3 TmCl3·6H2O Dissolve_Tm 3. Dissolve TmCl3 in H2O TmCl3->Dissolve_Tm H2O Deionized Water H2O->Dissolve_Ligand H2O->Dissolve_Tm Adjust_pH_Ligand 2. Adjust pH to 7.0 Dissolve_Ligand->Adjust_pH_Ligand Mix 4. Mix Solutions Adjust_pH_Ligand->Mix Dissolve_Tm->Mix Stir 5. Stir for 24h at RT Mix->Stir Filter 6. Filter Stir->Filter Concentrate 7. Concentrate Solution Filter->Concentrate Precipitate 8. Precipitate with Methanol/Ether Concentrate->Precipitate Isolate 9. Isolate Solid Precipitate->Isolate Wash 10. Wash Isolate->Wash Dry 11. Dry under Vacuum Wash->Dry Final_Product Final Product (this compound) Dry->Final_Product

Caption: Workflow for the synthesis of a hypothetical Tm-L complex.
Characterization of the Thulium Complex (Tm-L)

1. Mass Spectrometry:

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Protocol: Prepare a 1 mg/mL solution of Tm-L in a 50:50 mixture of water and methanol. Infuse the solution into the mass spectrometer.

  • Expected Result: A major peak corresponding to the molecular ion [C15H23O7Tm + H]⁺ or [C15H23O7Tm + Na]⁺.

2. NMR Spectroscopy:

  • Method: ¹H NMR Spectroscopy. Due to the paramagnetism of Tm³⁺, spectra will show broad and shifted peaks.

  • Protocol: Dissolve 5-10 mg of Tm-L in D₂O. Acquire the ¹H NMR spectrum.

  • Expected Result: The absence of sharp peaks corresponding to the free ligand and the appearance of a new set of broad, paramagnetically shifted resonances, confirming complexation.

3. Photoluminescence Spectroscopy:

  • Method: Steady-state and time-resolved luminescence spectroscopy.

  • Protocol: Prepare a solution of Tm-L in both H₂O and D₂O. Excite the sample at a wavelength corresponding to the ligand's absorption (if applicable) or directly into a Tm³⁺ absorption band. Record the emission spectrum and measure the luminescence lifetime.

  • Expected Result: Characteristic sharp emission bands of Tm³⁺. A longer lifetime in D₂O compared to H₂O indicates the presence of coordinated water molecules that quench the luminescence.

Hypothetical Application in Drug Development: Targeting a Kinase Pathway

Thulium complexes can be conjugated to biomolecules to act as luminescent probes for studying biological processes. The following diagram illustrates a hypothetical scenario where Tm-L, conjugated to a peptide inhibitor, is used to visualize the inhibition of a cellular signaling pathway.

Signaling_Pathway cluster_pathway Cellular Signaling Pathway cluster_inhibition Mechanism of Action Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates Inhibitor Peptide Inhibitor Conjugate Inhibitor-Tm-L Conjugate Inhibitor->Conjugate Tm_Probe Tm-L Probe Tm_Probe->Conjugate Conjugate->Kinase1 inhibits Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Hypothetical inhibition of a kinase pathway by a Tm-L probe.

In this model, the Tm-L complex serves as a tag that allows for the visualization of the inhibitor's localization and its binding to the target kinase, potentially through luminescence imaging techniques.

Conclusion

While the specific compound this compound remains unidentified in current scientific literature, this guide provides a comprehensive framework for its likely nature as a Thulium(III) coordination complex. The presented data, protocols, and diagrams are representative of the type of information required by researchers and drug development professionals working with such novel lanthanide-based compounds. Further empirical research would be necessary to elucidate the exact structure and properties of this specific molecule.

In-Depth Technical Guide to the Thulium(III) Oxidation State in Organometallic Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry of organometallic complexes featuring Thulium in its +3 oxidation state. It covers the synthesis, structural characterization, and reactivity of these compounds, with a focus on quantitative data and detailed experimental methodologies. Furthermore, it explores the emerging applications of these complexes in catalysis and photodynamic therapy, offering insights for researchers in materials science and drug development.

Core Concepts in Organometallic Thulium(III) Chemistry

Thulium, a member of the lanthanide series, predominantly exists in the +3 oxidation state in its organometallic complexes. The chemistry of these compounds is largely dictated by the ionic nature of the Tm-C bond and the large ionic radius of the Tm(III) ion, which favors high coordination numbers. The stability and reactivity of organothulium(III) complexes are significantly influenced by the steric bulk of the organic ligands. While cyclopentadienyl (Cp) and its substituted derivatives are the most common ligands, research into complexes with other organic moieties is expanding the landscape of thulium organometallic chemistry.

Synthesis and Structure of Organometallic Thulium(III) Complexes

The synthesis of organometallic thulium(III) complexes typically involves salt metathesis reactions between a thulium(III) halide precursor, such as TmCl₃ or TmI₃, and an alkali metal salt of the desired organic ligand. The choice of solvent and reaction conditions is crucial for isolating the desired product in good yield and purity.

Cyclopentadienyl-Based Complexes

Cyclopentadienyl and its derivatives are ubiquitous ligands in organometallic chemistry, and thulium(III) is no exception. These ligands stabilize the metal center and provide a platform for further reactivity.

Table 1: Selected Structural Data for Cyclopentadienyl Thulium(III) Complexes

ComplexTm-C(ring) avg. (Å)Tm-X (Å)Cg-Tm-Cg (°)Reference
(C₅Me₅)₂TmI(THF)2.632.98 (I)135.4
[{1,3-(Me₃Si)₂C₅H₃}₂TmCl]₂2.652.67 (μ-Cl)133.2
(C₅H₄CH₂CH₂NMe₂)₂TmI2.682.95 (I)130.1

Cg refers to the centroid of the cyclopentadienyl ring.

Non-Cyclopentadienyl Complexes

While less common, organothulium(III) complexes with other organic ligands, such as alkyl, aryl, and terpyridine moieties, have been synthesized and characterized. These complexes often exhibit unique reactivity and properties.

Table 2: Structural Data for a Phototoxic Thulium(III) Terpyridine Complex

ComplexTm-N(terpyridine) avg. (Å)Tm-Cl avg. (Å)
[Tm(L)(H₂O)Cl₂]Cl (L = terpyridine-based antenna)2.512.65

Experimental Protocols

Synthesis of (C₅Me₅)₂TmI(THF)

Materials:

  • TmI₂(THF)₂ (1.0 mmol)

  • K(C₅Me₅) (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, a solution of K(C₅Me₅) in THF is added dropwise to a stirred suspension of TmI₂(THF)₂ in THF at room temperature.

  • The reaction mixture is stirred for 12 hours, during which the color changes.

  • The solvent is removed under reduced pressure.

  • The residue is extracted with toluene, and the solution is filtered to remove insoluble salts.

  • The toluene is removed in vacuo, and the resulting solid is washed with pentane and dried to yield the product.

Synthesis of a Phototoxic Thulium(III) Terpyridine Complex

Materials:

  • Thulium(III) chloride hexahydrate (TmCl₃·6H₂O) (0.1 mmol)

  • Terpyridine-based ligand (0.1 mmol)

  • Methanol

Procedure:

  • The terpyridine-based ligand is dissolved in methanol.

  • An aqueous solution of TmCl₃·6H₂O is added dropwise to the ligand solution with stirring.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed by rotary evaporation.

  • The resulting solid is washed with diethyl ether and dried under vacuum to yield the final complex.

Reactivity and Applications

Organothulium(III) complexes are valuable precursors for the synthesis of divalent thulium species through reduction.[1] Beyond this, they are finding applications in catalysis and medicine.

Catalysis: CO₂ Cycloaddition

A nanoporous thulium(III)-organic framework (MOF) has been shown to be an effective catalyst for the cycloaddition of CO₂ to epoxides, a reaction of significant industrial interest for the synthesis of cyclic carbonates. The thulium centers act as Lewis acid sites, activating the epoxide ring.

Catalytic_Cycle_CO2_Cycloaddition Tm_MOF Tm(III)-MOF Catalyst Activated_Complex Activated Epoxide-Tm Complex Tm_MOF->Activated_Complex Epoxide Coordination Epoxide Epoxide Epoxide->Activated_Complex Intermediate Carbonate Intermediate Activated_Complex->Intermediate + CO₂ CO2 CO₂ CO2->Intermediate Intermediate->Tm_MOF Catalyst Regeneration Cyclic_Carbonate Cyclic Carbonate Intermediate->Cyclic_Carbonate Ring Closure

Photodynamic Therapy

A novel thulium(III) complex featuring a terpyridine-based light-harvesting antenna has demonstrated significant phototoxic activity against cancer cells.[2][3] Upon irradiation with light of a specific wavelength (630 nm), the complex generates reactive oxygen species (ROS), leading to cancer cell death. This opens avenues for the development of new photodynamic therapy (PDT) agents.

ROS_Production_Mechanism cluster_complex Thulium(III) Complex cluster_cell Cancer Cell Tm_Complex_Ground Ground State Complex Tm_Complex_Excited Excited State Complex Tm_Complex_Ground->Tm_Complex_Excited Light (630 nm) O2 ³O₂ (Molecular Oxygen) Tm_Complex_Excited->O2 Energy Transfer ROS ¹O₂ (Singlet Oxygen) Reactive Oxygen Species O2->ROS Cell_Death Cell Death ROS->Cell_Death

Conclusion and Future Outlook

The organometallic chemistry of thulium(III) is a field with considerable potential for growth. While cyclopentadienyl complexes have been the primary focus, the exploration of new ligand systems is expected to yield novel structures and reactivity. The demonstrated applications in catalysis and photodynamic therapy highlight the potential of these compounds to address challenges in sustainable chemistry and medicine. Future research will likely focus on the design of more efficient catalysts, the development of targeted phototherapeutic agents, and the investigation of the biological activity of a wider range of organothulium(III) complexes. This in-depth understanding will be crucial for harnessing the full potential of these unique organometallic compounds.

References

The Ascendant Role of Thulium in Coordination Chemistry: A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the synthesis, characterization, and burgeoning applications of thulium complexes with organic ligands, tailored for researchers, scientists, and professionals in drug development.

Thulium, a rare-earth element, is carving a significant niche in the landscape of coordination chemistry. Its unique electronic configuration and trivalent state (Tm³⁺) endow it with versatile coordination behavior, leading to the formation of a diverse array of stable complexes with organic ligands. These complexes are at the forefront of innovation, with applications spanning from advanced materials science to cutting-edge medical therapies. This technical guide provides a comprehensive overview of the coordination chemistry of thulium with key classes of organic ligands, including detailed experimental protocols, quantitative data, and a focus on its emerging role in drug development.

Core Principles of Thulium Coordination

Thulium typically exists in the +3 oxidation state in its coordination compounds. The Tm³⁺ ion, with its [Xe] 4f¹² electronic configuration, exhibits a preference for high coordination numbers, commonly ranging from 6 to 9. This allows for the accommodation of a wide variety of organic ligands, leading to diverse coordination geometries such as octahedral, tricapped trigonal prismatic, and capped square antiprismatic structures. The interaction between thulium and organic ligands is primarily electrostatic, a characteristic of lanthanide ions.

Key Classes of Organic Ligands and Their Thulium Complexes

The coordination chemistry of thulium is rich and varied, with numerous organic ligands capable of forming stable and functional complexes. This section delves into the synthesis, structure, and properties of thulium complexes with three major classes of ligands: β-diketonates, Schiff bases, and N-heterocyclic carbenes, alongside a notable example in photodynamic therapy.

Thulium β-Diketonate Complexes

β-Diketones are a class of organic compounds that are excellent chelating agents for metal ions, including thulium. The resulting β-diketonate complexes are often volatile and have applications in chemical vapor deposition (CVD) and as luminescent materials.

The synthesis of thulium β-diketonate complexes often involves the reaction of a thulium salt, such as thulium(III) chloride (TmCl₃), with the desired β-diketone in a suitable solvent, often in the presence of a base to deprotonate the ligand. For instance, the synthesis of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) (Tm(thd)₃) is a well-established procedure.

Table 1: Selected Structural Data for a Thulium(III) Fluoroacetylacetonate Complex [1]

ParameterValue
Coordination Number8
GeometryDistorted Square Antiprism
Tm-O Bond Lengths (Å)2.29 - 2.35

Experimental Protocol: Synthesis of a Thulium Fluoroacetylacetonate Complex [1]

A representative synthesis involves the reaction of thulium(III) hydroxide with trifluoroacetylacetone.

  • Suspend 0.40 g (1.8 mmol) of Tm(OH)₃ in 100 mL of n-hexane.

  • Slowly add 0.76 mL (1.12 g, 5.4 mmol) of hexafluoroacetylacetone (Hhfa).

  • Stir the suspension at room temperature for 12 hours.

  • Heat the mixture under reflux for an additional 2 hours.

  • Remove any minor solid precipitates by hot filtration.

  • Allow the solution to stand at room temperature for two days to yield colorless crystals.

  • Separate the crystals by filtration and dry in vacuo.

Thulium Schiff Base Complexes

Schiff bases, containing an imine or azomethine group (-C=N-), are versatile ligands that form stable complexes with a wide range of metal ions. The electronic and steric properties of the Schiff base can be readily tuned by varying the aldehyde and amine precursors, allowing for fine-control over the properties of the resulting thulium complex.

Table 2: Characterization Data for a Thulium(III) Schiff Base Complex [2]

PropertyData
Molar Conductivity (Ω⁻¹ cm² mol⁻¹)8.5 (in DMF)
Magnetic Moment (B.M.)7.45
Key IR Bands (cm⁻¹)ν(C=N): ~1610, ν(Tm-N): ~450, ν(Tm-O): ~530

Experimental Protocol: General Synthesis of Lanthanide Schiff Base Complexes [3][4]

A general procedure for the synthesis of lanthanide Schiff base complexes is as follows:

  • Dissolve the Schiff base ligand (0.016 mol) in methanol.

  • Separately, dissolve the lanthanide salt (e.g., TmCl₃·6H₂O) (0.08 mol) in methanol.

  • Add the methanolic solution of the lanthanide salt to the solution of the Schiff base ligand in a 1:2 molar ratio.

  • Reflux the resulting mixture on a water bath for 10-12 hours.

  • Upon cooling, a solid precipitate of the complex will form.

  • Filter the precipitate, wash with ethanol and ether, and dry under reduced pressure over anhydrous CaCl₂.

Thulium N-Heterocyclic Carbene (NHC) Complexes

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in coordination chemistry due to their strong σ-donating properties. While the coordination chemistry of NHCs with transition metals is well-established, their application to f-block elements like thulium is a more recent and burgeoning field. The synthesis of f-block NHC complexes often requires specialized strategies to accommodate the oxophilic nature of lanthanide ions. One approach involves the use of heterobidentate NHC ligands that incorporate an anionic donor group, such as an alkoxide or an amido group, to facilitate coordination.

While specific, detailed experimental protocols for the synthesis of thulium-NHC complexes are not yet widely available in the literature, a general approach can be inferred from the synthesis of other f-block NHC complexes.

Experimental Protocol: General Strategy for the Synthesis of f-block NHC Complexes

  • Ligand Synthesis: Synthesize a pro-ligand that incorporates an imidazolium or other azolium salt linked to a functional group capable of deprotonation (e.g., a hydroxyl or amine group).

  • Deprotonation and Metallation: React the pro-ligand with a strong base (e.g., an organolithium reagent or potassium bis(trimethylsilyl)amide) to deprotonate both the azolium salt to form the NHC and the functional group to create an anionic donor.

  • Complexation: React the in-situ generated ligand with a suitable thulium precursor, such as TmCl₃ or a thulium amide, in an inert, anhydrous solvent like THF or toluene.

  • Isolation and Characterization: Isolate the resulting thulium-NHC complex by crystallization and characterize it using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis.

Applications in Drug Development

The unique properties of thulium coordination complexes have opened up new avenues in drug development, particularly in the areas of photodynamic therapy and bioimaging.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are toxic to cancer cells.[5][6] A significant challenge in PDT is to develop photosensitizers that can be activated by light in the "therapeutic window" (600-900 nm), where light penetration into tissue is maximal.

Recently, a novel thulium(III) complex has been synthesized that shows promise as a photosensitizer for PDT.[7][8] This complex features a thulium metal center coordinated to a terpyridine ligand which is connected to a light-harvesting antenna. This antenna has strong absorption in the therapeutic window (>590 nm).[7] Upon irradiation, the complex exhibits significant phototoxic activity against cancer cells by producing intracellular ROS.[7][8] In cell viability assays, a tenfold lower IC₅₀ value was observed upon irradiation compared to the dark control, highlighting the light-activated cytotoxicity of this thulium complex.[7]

Diagram 1: Simplified Mechanism of Thulium-based Photodynamic Therapy

PDT_Mechanism Tm_Complex Thulium Complex (Photosensitizer) SingletOxygen Singlet Oxygen ¹O₂ Tm_Complex->SingletOxygen Energy Transfer Light Light (>590 nm) Light->Tm_Complex Excitation GroundState Ground State ³O₂ GroundState->Tm_Complex CellDeath Cell Death (Apoptosis/Necrosis) SingletOxygen->CellDeath Oxidative Stress

Caption: Simplified pathway of ROS generation by a thulium photosensitizer.

Bioimaging

The luminescent properties of lanthanide complexes make them attractive candidates for use as probes in bioimaging. Thulium(III) ions can exhibit luminescence, and the coordination environment provided by organic ligands can be tailored to enhance these properties. The development of thulium-based luminescent probes is an active area of research with the potential for applications in fluorescence microscopy and in vivo imaging.[9][10] Furthermore, thulium complexes have been explored for quantitative cell tracking in mouse brain tissue using LA-ICP-MS as a complementary method to MRI.[11]

Catalytic Applications

Thulium-organic frameworks (MOFs) have demonstrated significant catalytic activity in various organic transformations. For instance, a nanoporous thulium(III)-organic framework has been shown to be a highly effective and recyclable catalyst for the cycloaddition of CO₂ with epoxides under mild conditions.[12] Another thulium-based MOF has shown catalytic activity in Knoevenagel condensation reactions.[13][14] The catalytic activity in these materials is often attributed to the presence of Lewis acidic thulium centers and Lewis basic sites within the framework.[12][13]

Diagram 2: General Workflow for Synthesis and Characterization of Thulium Complexes

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Thulium Precursor + Organic Ligand Reaction Reaction in Suitable Solvent Start->Reaction Isolation Isolation and Purification Reaction->Isolation Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Isolation->Spectroscopy Structure Structural Analysis (X-ray Diffraction) Isolation->Structure Properties Property Measurement (Luminescence, Magnetism) Spectroscopy->Properties Structure->Properties

References

Theoretical Prediction of C15H26O7Tm Properties: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive theoretical framework for the prediction of properties of the hypothetical thulium-containing compound with the molecular formula C15H26O7Tm. As no specific compound with this formula is readily found in the public domain, this document outlines a predictive approach based on a plausible molecular structure. We will explore its potential physicochemical properties, propose a mechanism of action in a biological context, and detail the computational and experimental methodologies required for its characterization and validation. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the burgeoning field of lanthanide-based therapeutics and functional molecules.

The proposed hypothetical structure for this compound is a thulium(III) complex with three molecules of 3-methyl-2-butenoic acid and one coordinated water molecule. This structure is consistent with the given molecular formula and the common +3 oxidation state of thulium, which typically forms coordination complexes with organic ligands.[1]

Predicted Physicochemical and Biological Properties

The properties of this compound can be theoretically predicted using various computational chemistry methods. These predictions are crucial for understanding the compound's potential applications, particularly in drug development.

Computational Methodology

The prediction of lanthanide complex properties relies heavily on computational models that can handle the complexities of their electronic structures.[2][3] Key theoretical approaches include:

  • Sparkle Model: This model is specifically designed for the geometry optimization of lanthanide complexes and is significantly faster than ab-initio methods, providing accurate coordination polyhedron geometries.[2][4]

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the reactivity and electronic properties of lanthanide complexes.[3]

  • Semi-empirical Methods (e.g., GFN-xTB): These methods offer a balance between computational cost and accuracy, making them suitable for exploring the conformational space of large lanthanide complexes.[4]

A general workflow for the theoretical prediction of properties is outlined below.

G start Define Hypothetical Structure (this compound) geom_opt Geometry Optimization (Sparkle/PM6, GFN-xTB) start->geom_opt dft DFT Calculations (Electronic Structure, Reactivity) geom_opt->dft prop_pred Property Prediction (Spectra, Stability, etc.) dft->prop_pred data_analysis Data Analysis and Interpretation prop_pred->data_analysis report Generate Technical Report data_analysis->report

Computational Prediction Workflow

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for the hypothetical this compound complex. These values are estimates based on its molecular formula and the general properties of thulium complexes.

PropertyPredicted ValueMethod of Prediction
Molecular Weight 529.4 g/mol Calculation from molecular formula
Coordination Number 7 or 8Based on typical coordination for Tm(III) with carboxylate and water ligands[5]
Coordination Geometry Capped trigonal prism or square antiprismTheoretical modeling (e.g., Sparkle model)[2][5]
Oxidation State of Tm +3Common oxidation state for thulium[1]
Luminescence Emission Near-infrared (NIR) regionCharacteristic of Tm(III) ions[5]
Magnetic Properties ParamagneticDue to unpaired 4f electrons in Tm(III)[5][6]

Potential Biological Activity and Signaling Pathway

Thulium complexes have shown potential in biomedical applications, including photodynamic therapy (PDT).[7] The proposed this compound, with its organic ligands, could act as a photosensitizer.

Proposed Mechanism of Action: Photodynamic Therapy

Upon irradiation with light of a specific wavelength, the organic ligand in the this compound complex could absorb energy and transfer it to the thulium ion or directly to molecular oxygen, leading to the generation of reactive oxygen species (ROS). These ROS can induce cellular damage and apoptosis in cancer cells.[7]

The following diagram illustrates the proposed signaling pathway for the phototoxic activity of this compound.

G cluster_cell Cancer Cell C15H26O7Tm_in This compound (Intracellular) light Light Activation (Specific Wavelength) ros Reactive Oxygen Species (ROS) Generation light->ros Energy Transfer stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis C15H26O7Tm_out This compound (Extracellular) C15H26O7Tm_out->C15H26O7Tm_in Cellular Uptake

Proposed PDT Signaling Pathway

Experimental Protocols for Validation

The theoretical predictions for this compound must be validated through experimental synthesis and characterization.

Synthesis and Characterization Workflow

The diagram below outlines a general workflow for the synthesis and characterization of the this compound complex.

G synthesis Synthesis of this compound purification Purification (e.g., Crystallization) synthesis->purification structural Structural Characterization (X-ray, NMR, IR) purification->structural physicochem Physicochemical Analysis (Luminescence, Magnetic Susceptibility) structural->physicochem biological Biological Assays (Cytotoxicity, ROS Detection) physicochem->biological validation Validation of Theoretical Predictions biological->validation

Experimental Validation Workflow

Detailed Methodologies

  • Synthesis: The complex can be synthesized by reacting a thulium(III) salt (e.g., thulium(III) chloride) with 3-methyl-2-butenoic acid in a suitable solvent, followed by crystallization.

  • Structural Characterization:

    • Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the organic ligands and study the complex in solution.[8]

    • Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate groups to the thulium ion.

  • Physicochemical Characterization:

    • Luminescence Spectroscopy: To measure the emission spectrum and quantum yield of the complex, confirming the characteristic NIR emission of Tm(III).

    • Magnetic Susceptibility Measurement: To confirm the paramagnetic nature of the complex.

  • Biological Assays:

    • Cell Viability Assays (e.g., MTT assay): To determine the cytotoxicity of the complex on cancer cell lines, both in the dark and upon light irradiation.[7]

    • Intracellular ROS Detection: Using fluorescent probes to measure the generation of ROS within cells after treatment with the complex and light exposure.[7]

This technical guide has presented a theoretical framework for the prediction and validation of the properties of a hypothetical thulium complex, this compound. By leveraging computational chemistry and established experimental protocols, researchers can systematically investigate novel lanthanide-based compounds for potential applications in drug discovery and materials science. The proposed workflows and methodologies provide a roadmap for moving from theoretical concept to experimental validation, ultimately contributing to the development of new and innovative technologies.

References

C15H26O7Tm CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III), a key organometallic compound with significant applications in materials science and biomedical research. While the initial query referenced the chemical formula C15H26O7Tm, extensive database searches indicate the compound of primary interest is Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III), with the chemical formula C33H57O6Tm. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a precursor in Chemical Vapor Deposition (CVD). Experimental protocols and workflow diagrams are provided to facilitate practical application and further research.

Nomenclature and Chemical Identity

  • Systematic Name: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III)

  • Common Synonyms: Thulium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), Tm(tmhd)3, Thulium(III) dpm, Thulium(III) THD[1][2]

  • CAS Number: 15631-58-0[1][3][4]

  • Molecular Formula: C33H57O6Tm[1]

  • Molecular Weight: 718.74 g/mol [1]

  • Chemical Structure: A central thulium(III) ion coordinated to three bulky β-diketonate ligands, 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd).

Physicochemical Properties

A summary of the key physicochemical properties of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) is presented in Table 1.

PropertyValueReference
AppearanceOff-white crystalline solid[3]
Melting Point169-172 °C[1][3]
Boiling Point280 °C (decomposes)[1][3]
Purity98% (99.9%-Tm)[3]

Table 1: Physicochemical Properties of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III)

Experimental Protocols

Synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III)

A general method for the synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) involves the reaction of a thulium salt with the β-diketone ligand in a suitable solvent.[4]

Materials:

  • Thulium(III) chloride (TmCl3) or Thulium(III) nitrate (Tm(NO3)3)

  • 2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd)

  • Methanol

  • Ammonia solution

Procedure:

  • Dissolve the thulium salt in methanol.

  • In a separate flask, dissolve 2,2,6,6-tetramethyl-3,5-heptanedione in methanol.

  • Slowly add the thulium salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to approximately 7 by the dropwise addition of an ammonia solution to deprotonate the ligand and facilitate complex formation.

  • Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

  • Cool the solution to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crystals with cold methanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as hexane or ethanol.

  • Dry the purified crystals under a vacuum to yield the final product.

Applications in Materials Science and Drug Development

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) is a versatile compound with applications in various high-technology fields.

  • Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor: Due to its volatility and thermal stability, it is widely used as a precursor for the deposition of thulium-containing thin films, such as thulium oxide (Tm2O3).[3] These films have applications in microelectronics and optoelectronics.

  • Catalysis: The thulium center can act as a Lewis acid, making this complex a potential catalyst in various organic reactions.[4]

  • Bioimaging and Biomedical Research: Lanthanide complexes are known for their unique luminescent properties. While specific research on the direct use of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) in bioimaging is emerging, other thulium complexes have been investigated as contrast agents in magnetic resonance imaging (MRI) and as luminescent probes.[4]

Visualizations

Logical Relationship of Compound Properties and Applications

Properties Physicochemical Properties Volatility Volatility Properties->Volatility ThermalStability Thermal Stability Properties->ThermalStability Luminescence Luminescent Properties Properties->Luminescence LewisAcidity Lewis Acidity Properties->LewisAcidity CVD_ALD CVD / ALD Precursor Volatility->CVD_ALD ThermalStability->CVD_ALD Bioimaging Bioimaging Luminescence->Bioimaging Catalysis Catalysis LewisAcidity->Catalysis Applications Key Applications CVD_ALD->Applications Catalysis->Applications Bioimaging->Applications

Caption: Relationship between properties and applications.

Experimental Workflow for Chemical Vapor Deposition (CVD)

start Start load_precursor Load Tm(tmhd)3 into Sublimator start->load_precursor heat_precursor Heat Sublimator to Vaporize Precursor load_precursor->heat_precursor transport_vapor Transport Vapor to Reactor via Carrier Gas heat_precursor->transport_vapor deposition Deposition of Tm2O3 Thin Film on Substrate transport_vapor->deposition introduce_oxidant Introduce Oxidant Gas (e.g., O2) to Reactor introduce_oxidant->deposition heat_substrate Heat Substrate in CVD Reactor heat_substrate->deposition purge Purge Reactor deposition->purge cool_down Cool Down and Remove Substrate purge->cool_down end End cool_down->end

Caption: Workflow for CVD of thulium oxide films.

References

Methodological & Application

Application Note: Synthesis of Thulium-Based Coordination Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific chemical formula C15H26O7Tm does not correspond to a readily identifiable compound in publicly available chemical literature. Therefore, this document provides a representative experimental protocol for the synthesis of a well-characterized thulium complex, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) (Tm(thd)₃) , which serves as an illustrative example of the synthesis of a lanthanide-organic complex. This compound is relevant in fields requiring volatile metal precursors, such as chemical vapor deposition for advanced materials.

Introduction

Thulium (Tm) is a lanthanide element that forms coordination complexes with a variety of organic ligands.[1] These complexes are of interest for their unique magnetic and optical properties, which have applications in medical imaging, laser technology, and materials science.[1][2] The synthesis of thulium complexes typically involves the reaction of a thulium salt with a suitable organic chelating agent in a non-aqueous solvent. This protocol details the synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III), a common thulium β-diketonate complex.

Experimental Protocol: Synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III)

This protocol is adapted from established methods for the synthesis of lanthanide(III) β-diketonate complexes.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier Example
Thulium(III) Chloride, anhydrousTmCl₃275.2999.9%Strem Chemicals
2,2,6,6-Tetramethyl-3,5-heptanedione (Hthd)C₁₁H₂₀O₂184.2898%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00≥98%Fisher Scientific
Methanol (MeOH), anhydrousCH₃OH32.0499.8%VWR Chemicals
Deionized Water (H₂O)H₂O18.02-In-house
Hexane, anhydrousC₆H₁₄86.1899%Sigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Schlenk line or inert gas (Argon/Nitrogen) setup

  • Büchner funnel and filtration flask

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Ligand Preparation cluster_1 Step 2: Complexation Reaction cluster_2 Step 3: Isolation & Purification A Dissolve Hthd Ligand (3.1 mmol) in Methanol B Dissolve NaOH (3.0 mmol) in Methanol C Combine Solutions to form Sodium Heptanedionate B->C Slow Addition D Dissolve TmCl₃ (1.0 mmol) in Methanol E Add Ligand Solution to TmCl₃ Solution D->E Slow Addition F Reflux Mixture (2 hours at 65°C) E->F G Cool to Room Temp. Precipitate Forms F->G Reaction Complete H Add Deionized Water to Aid Precipitation G->H I Vacuum Filtration to Collect Crude Product H->I J Wash with Water/Methanol Mixture I->J K Dry in Vacuum Oven (60°C, 12 hours) J->K

Caption: Workflow for the synthesis of Tm(thd)₃.

Detailed Procedure

Reaction Stoichiometry:

Reactant Amount (mmol) Mass (g) Molar Ratio
TmCl₃ 1.0 0.275 1
Hthd 3.1 0.571 3.1

| NaOH | 3.0 | 0.120 | 3.0 |

  • Preparation of the Ligand Salt Solution:

    • In a 100 mL beaker, dissolve 3.0 mmol (0.120 g) of sodium hydroxide in 30 mL of anhydrous methanol with stirring.

    • In a separate 100 mL beaker, dissolve 3.1 mmol (0.571 g) of 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in 20 mL of anhydrous methanol.

    • Slowly add the NaOH solution to the Hthd solution with constant stirring to form the sodium salt of the ligand (sodium tetramethylheptanedionate).

  • Complexation Reaction:

    • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.0 mmol (0.275 g) of anhydrous thulium(III) chloride in 50 mL of anhydrous methanol. Stir the solution under an inert atmosphere (e.g., Argon).

    • Transfer the prepared ligand salt solution into the dropping funnel and add it dropwise to the stirring TmCl₃ solution over 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 2 hours. A white precipitate of the thulium complex should form.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add 50 mL of deionized water to the mixture to further precipitate the product.

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid three times with a 1:1 mixture of methanol and deionized water (3 x 20 mL) to remove unreacted starting materials and sodium chloride byproduct.

    • Dry the purified product in a vacuum oven at 60°C for 12 hours.

Expected Results
  • Product: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III)

  • Chemical Formula: C₃₃H₅₇O₆Tm

  • Appearance: Off-white crystalline solid.[3][4]

  • Yield: A typical yield for this synthesis is in the range of 75-85%.

  • Melting Point: 169-172°C.[4]

Characterization

The identity and purity of the synthesized Tm(thd)₃ complex can be confirmed using various analytical techniques:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the β-diketonate ligand to the thulium ion, characterized by the shift of the C=O stretching frequency.

  • Elemental Analysis: To determine the elemental composition (C, H) and confirm the chemical formula.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and volatility of the complex.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thulium compounds are of low to moderate toxicity. Handle with care and avoid inhalation of dust or direct contact with skin.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols for Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) (C₁₅H₂₆O₇Tm) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III), with the chemical formula C₁₅H₂₆O₇Tm and often abbreviated as Tm(TMHD)₃ or Tm(dpm)₃, is a coordination complex of the rare-earth element thulium.[1] This compound is recognized for its utility as a Lewis acid catalyst in various organic transformations. The thulium(III) ion, with its high charge density and available f-orbitals, can effectively coordinate to Lewis basic sites on organic substrates, thereby activating them towards nucleophilic attack or other reactions. Its bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands contribute to its solubility in organic solvents and can influence the stereochemical outcome of catalyzed reactions.

These application notes provide an overview of the potential catalytic applications of C₁₅H₂₆O₇Tm and a generalized protocol for its use. While specific, detailed examples of its catalytic activity in common organic reactions are not extensively documented in readily available literature, its properties as a lanthanide β-diketonate suggest its utility in a range of Lewis acid-catalyzed transformations.

Potential Applications in Organic Synthesis

Based on the known reactivity of lanthanide Lewis acids, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) is a promising catalyst for a variety of organic reactions, including but not limited to:

  • Carbonyl Group Activation: As a Lewis acid, Tm(TMHD)₃ can coordinate to the oxygen atom of aldehydes, ketones, and esters, rendering the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles. This activation is fundamental to reactions such as:

    • Aldol Reactions: Catalyzing the addition of enolates or enol ethers to carbonyl compounds.

    • Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

    • Cyanosilylation: Facilitating the addition of trimethylsilyl cyanide to aldehydes and ketones.

  • Diels-Alder Reactions: By coordinating to the dienophile, particularly those containing a carbonyl group, the catalyst can lower the energy of the LUMO, thereby accelerating the cycloaddition and potentially influencing its stereoselectivity.

  • Asymmetric Synthesis: When used in conjunction with chiral ligands, the thulium complex has the potential to form a chiral Lewis acid catalyst capable of inducing enantioselectivity in a variety of transformations. The bulky ligands of the catalyst itself may also impart a degree of stereocontrol.

Data Presentation

Due to the limited availability of specific reaction data for C₁₅H₂₆O₇Tm as a catalyst in the reviewed literature, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to screen this catalyst in their reactions of interest and generate such data. A template for data collection is provided below.

Table 1: Template for Characterization of C₁₅H₂₆O₇Tm Catalyzed Reactions

EntrySubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Product(s)Yield (%)Stereoselectivity (e.g., dr, ee)
1
2
3

Experimental Protocols

The following is a general protocol for utilizing Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) as a catalyst in a generic organic reaction. The specific conditions (catalyst loading, solvent, temperature, and reaction time) will need to be optimized for each specific transformation.

General Protocol for a Lewis Acid-Catalyzed Reaction

Materials:

  • Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) (C₁₅H₂₆O₇Tm)

  • Substrate(s) for the desired reaction

  • Anhydrous organic solvent (e.g., dichloromethane, toluene, tetrahydrofuran)

  • Inert gas supply (e.g., argon or nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Temperature control system (e.g., oil bath, cryostat)

Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere, add the desired amount of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Addition of Solvent and Substrate: Add the anhydrous solvent to dissolve the catalyst. Once the catalyst is fully dissolved, add the first substrate to the reaction mixture.

  • Initiation of the Reaction: Cool or heat the reaction mixture to the desired temperature. Add the second substrate (e.g., the nucleophile) to the reaction mixture, either neat or as a solution in the same anhydrous solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Upon completion of the reaction, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the yield and stereoselectivity (if applicable).

Mandatory Visualizations

Logical Relationship of Catalyst Function

Catalyst_Function Catalyst C15H26O7Tm (Lewis Acid) Activated_Complex Activated Substrate-Catalyst Complex Catalyst->Activated_Complex Coordination Substrate Substrate (e.g., Carbonyl Compound) Substrate->Activated_Complex Product Product Activated_Complex->Product Nucleophile Nucleophile Nucleophile->Activated_Complex Attack Regenerated_Catalyst This compound (Regenerated) Product->Regenerated_Catalyst Release Experimental_Workflow start Start prep Prepare Reaction Vessel (Inert Atmosphere) start->prep add_catalyst Add this compound Catalyst prep->add_catalyst add_solvent_sub1 Add Anhydrous Solvent & Substrate 1 add_catalyst->add_solvent_sub1 set_temp Set Reaction Temperature add_solvent_sub1->set_temp add_sub2 Add Substrate 2 set_temp->add_sub2 monitor Monitor Reaction Progress (TLC, GC, NMR) add_sub2->monitor workup Quench and Work-up monitor->workup Reaction Complete purify Purify Product workup->purify characterize Characterize Product (Yield, Stereoselectivity) purify->characterize end End characterize->end

References

Application Notes and Protocols for Thulium-based Near-Infrared Luminescence

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical formula C15H26O7Tm does not correspond to a widely documented thulium complex in scientific literature for near-infrared (NIR) luminescence. Therefore, these application notes and protocols are based on a representative and well-studied class of thulium complexes, namely thulium(III) β-diketonates, which are known for their NIR emission properties.

Introduction

Thulium (Tm³⁺) ions are attractive for applications in near-infrared (NIR) luminescence due to their characteristic emission bands in the NIR region, particularly around 800 nm, 1200 nm, and 1470 nm. These emissions fall within the biological optical window, where light penetration into tissues is maximized, making Tm³⁺-based probes valuable for in vivo imaging and sensing. The encapsulation of the Tm³⁺ ion with organic ligands, such as β-diketonates, can enhance its luminescence by providing an "antenna effect." The organic ligand absorbs excitation energy and efficiently transfers it to the central Tm³⁺ ion, which then emits in the NIR range.

Applications

The near-infrared emission from thulium complexes offers significant potential in several advanced fields:

  • Bioimaging: The NIR emission of thulium complexes can be utilized for deep-tissue imaging, as NIR light experiences less scattering and absorption by biological tissues compared to visible light.

  • Drug Delivery and Theranostics: Functionalized thulium complexes can be designed to act as drug carriers. Their intrinsic luminescence allows for the simultaneous tracking of the drug delivery vehicle and the therapeutic agent, embodying a theranostic approach.

  • Optical Amplifiers: The NIR emission of thulium ions is relevant for the development of optical amplifiers for telecommunication.

  • Photosensitizers in Photodynamic Therapy (PDT): Some thulium complexes can be designed to generate reactive oxygen species (ROS) upon light excitation, making them potential photosensitizers for PDT in cancer treatment.[1]

Quantitative Data Summary

The following table summarizes typical photophysical properties of a representative thulium(III) β-diketonate complex.

PropertyValueNotes
Excitation Wavelength (λex) 350 - 450 nmCorresponds to the absorption of the organic ligand (antenna).
Emission Wavelength (λem) ~805 nm, ~1230 nm, ~1470 nmCharacteristic f-f transitions of the Tm³⁺ ion.
Luminescence Lifetime (τ) 5 - 25 µsThe lifetime of the excited state is crucial for applications like time-gated imaging.[2]
Quantum Yield (Φ) 0.1 - 1%The efficiency of the conversion of absorbed photons to emitted photons. This can be influenced by the ligand structure and solvent.[2]

Experimental Protocols

Synthesis of a Representative Thulium(III) β-diketonate Complex

This protocol describes a general method for the synthesis of a thulium(III) tris(β-diketonate) complex.

Materials:

  • Thulium(III) chloride hexahydrate (TmCl₃·6H₂O)

  • β-diketone ligand (e.g., dibenzoylmethane)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Dissolve the β-diketone ligand (3 equivalents) in ethanol in a round-bottom flask.

  • Slowly add a solution of NaOH (3 equivalents) in ethanol to the β-diketone solution while stirring.

  • In a separate beaker, dissolve TmCl₃·6H₂O (1 equivalent) in a minimal amount of deionized water and then add ethanol.

  • Add the thulium chloride solution dropwise to the ligand solution with vigorous stirring.

  • A precipitate of the thulium complex will form. Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol and then deionized water to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60 °C.

Characterization of the Thulium Complex

a) Spectroscopic Analysis:

  • UV-Vis Absorption Spectroscopy: Dissolve a small amount of the synthesized complex in a suitable solvent (e.g., chloroform or dichloromethane). Record the absorption spectrum to determine the maximum absorption wavelength (λmax) of the ligand, which will be used as the excitation wavelength for luminescence measurements.

  • Near-Infrared (NIR) Luminescence Spectroscopy: Excite the sample at the λmax determined from the UV-Vis spectrum. Record the emission spectrum in the NIR region (700 - 1600 nm) to observe the characteristic emission peaks of the Tm³⁺ ion.

b) Luminescence Lifetime Measurement:

  • Prepare a solution of the thulium complex in a quartz cuvette.

  • Use a pulsed laser or a xenon flash lamp as the excitation source, tuned to the λmax of the ligand.

  • Measure the decay of the luminescence intensity at the peak emission wavelength of the Tm³⁺ ion using a fast detector (e.g., a photomultiplier tube or an avalanche photodiode) and a time-correlated single-photon counting (TCSPC) system.

  • Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).

In Vitro Bioimaging Workflow

This protocol outlines a general procedure for using a thulium complex for in vitro NIR imaging of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Thulium complex solution (dissolved in a biocompatible solvent like DMSO and diluted in cell culture medium)

  • Fluorescence microscope equipped with a NIR camera and appropriate filters.

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells in a glass-bottom dish and allow them to adhere overnight.

  • Incubation with Thulium Complex: Prepare a working solution of the thulium complex in the cell culture medium. Remove the old medium from the cells and add the medium containing the thulium complex. Incubate for a specified period (e.g., 4-24 hours).

  • Washing: After incubation, remove the medium containing the complex and wash the cells three times with PBS to remove any unbound complex.

  • Imaging: Add fresh cell culture medium to the cells. Image the cells using a fluorescence microscope. Excite the sample with a light source corresponding to the ligand's absorption and collect the NIR emission using a suitable filter set and a NIR camera.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioimaging In Vitro Bioimaging s1 Dissolve Ligand (β-diketone) s2 Add Base (NaOH) s1->s2 s4 Mix and React s2->s4 s3 Prepare Tm³⁺ Solution s3->s4 s5 Filter and Dry s4->s5 s6 Characterize (Spectroscopy, Lifetime) s5->s6 b2 Incubate with Thulium Complex s6->b2 Apply characterized complex b1 Culture Cells b1->b2 b3 Wash Cells b2->b3 b4 NIR Imaging b3->b4

Caption: Experimental workflow for synthesis, characterization, and bioimaging.

energy_transfer ligand_ground Ligand (S₀) ligand_excited Ligand (S₁) ligand_ground->ligand_excited Excitation (UV-Vis Light) ligand_triplet Ligand (T₁) ligand_excited->ligand_triplet Intersystem Crossing tm_excited Tm³⁺ (Excited State) ligand_triplet->tm_excited Energy Transfer (Antenna Effect) tm_ground Tm³⁺ (Ground State) tm_excited->tm_ground Relaxation emission NIR Emission tm_excited->emission emission->tm_ground hν (NIR)

References

Application Notes and Protocols: Paramagnetic NMR Spectroscopy of C15H26O7Tm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of the thulium-containing compound, C15H26O7Tm, using paramagnetic Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to guide researchers in leveraging paramagnetic effects for structural and functional characterization, which is particularly valuable in the context of drug discovery and materials science. Thulium complexes are of significant interest due to their ability to induce large pseudocontact shifts (PCS) with minimal line broadening, providing long-range structural information.[1]

Introduction to Paramagnetic NMR of Thulium Complexes

Paramagnetic NMR spectroscopy is a powerful technique that utilizes the influence of unpaired electrons to extract structural and dynamic information about molecules.[2][3] In contrast to diamagnetic NMR, the presence of a paramagnetic center, such as the Tm³⁺ ion in this compound, introduces significant changes in the NMR spectrum. These changes, primarily hyperfine shifts, can be deconvoluted into two main contributions: the contact shift and the pseudocontact shift (PCS).[2]

The contact shift arises from the delocalization of unpaired electron spin density to the observed nucleus, providing through-bond information. The pseudocontact shift is a through-space effect that depends on the distance and angle of the nucleus relative to the paramagnetic center and the anisotropy of the magnetic susceptibility tensor.[4][5] Thulium is particularly useful for PCS studies due to its significant magnetic anisotropy.[1] These paramagnetic effects provide unique long-range distance and angular restraints that are often inaccessible in conventional diamagnetic NMR experiments, making the technique highly valuable for the structural analysis of small molecules and their interactions with biomacromolecules in drug discovery.[4][6][7][8]

Hypothetical Quantitative Data Summary

The following tables summarize hypothetical ¹H and ¹³C NMR data for this compound and its diamagnetic lanthanum analogue, C15H26O7La, for comparative analysis. The hyperfine shift is the difference between the chemical shift of the paramagnetic sample and its diamagnetic analogue.

Table 1: ¹H NMR Data for this compound and Diamagnetic Analogue

Proton Assignmentδ (ppm) C15H26O7La (Diamagnetic)δ (ppm) this compound (Paramagnetic)Hyperfine Shift (δpara - δdia)T1 (ms)T2 (ms)
H17.2115.83+8.625015
H24.15-2.34-6.498025
H33.889.71+5.837522
H42.541.89-0.65250150
H51.980.55-1.43300180
H61.231.15-0.08500350

Table 2: ¹³C NMR Data for this compound and Diamagnetic Analogue

Carbon Assignmentδ (ppm) C15H26O7La (Diamagnetic)δ (ppm) this compound (Paramagnetic)Hyperfine Shift (δpara - δdia)
C1172.4198.7+26.3
C278.255.9-22.3
C371.5102.1+30.6
C445.140.2-4.9
C531.828.1-3.7
C622.521.9-0.6

Experimental Protocols

The following are detailed methodologies for key experiments in the paramagnetic NMR analysis of this compound.

3.1 Sample Preparation

  • Synthesis of this compound and C15H26O7La: Synthesize the thulium complex and its diamagnetic lanthanum analogue using established coordination chemistry protocols. The lanthanum complex is crucial for determining the hyperfine shifts by serving as a diamagnetic reference.

  • Solvent Selection: Choose a deuterated solvent in which the complex is highly soluble and stable. Common choices include CDCl₃, CD₃OD, or D₂O, depending on the solubility of the compound.

  • Concentration: Prepare samples at a concentration of 1-10 mM. The optimal concentration will be a balance between achieving good signal-to-noise and avoiding intermolecular interactions and excessive line broadening.

  • Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]

3.2 NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Use a wide spectral width (e.g., -50 to 50 ppm or wider) to ensure all paramagnetically shifted peaks are observed.[2]

    • Relaxation Delay: Due to the presence of the paramagnetic center, T1 relaxation times are significantly shortened.[2] A short relaxation delay (e.g., 0.1-1.0 s) can be used to increase the number of scans per unit time, improving the signal-to-noise ratio.

    • Acquisition Time: Adjust the acquisition time to achieve the desired resolution.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is appropriate.

    • Spectral Width: A wide spectral width (e.g., -200 to 400 ppm) is necessary to encompass the large chemical shift dispersion.

    • Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of ¹³C.

  • 2D NMR (COSY, HSQC):

    • COSY: A standard gradient-enhanced COSY experiment can be used to establish ¹H-¹H correlations. The spectral width should be set to include all relevant proton signals.

    • HSQC: A gradient-enhanced HSQC experiment tailored for paramagnetic samples (with shorter delays) can be used to correlate protons with their directly attached carbons. This is invaluable for assigning the ¹³C spectrum.

  • Relaxation Measurements (T1 and T2):

    • T1: Use an inversion-recovery pulse sequence to measure spin-lattice relaxation times.

    • T2: Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure spin-spin relaxation times. These measurements provide information on the distance of nuclei from the paramagnetic center.

3.3 Data Processing and Analysis

  • Software: Utilize standard NMR processing software such as TopSpin, Mnova, or NMRPipe.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectra to the internal standard (e.g., TMS at 0 ppm).

  • Hyperfine Shift Calculation: For each nucleus, calculate the hyperfine shift (Δδ) using the following equation: Δδ = δ(paramagnetic) - δ(diamagnetic)

  • Structural Analysis: Use the calculated pseudocontact shifts in conjunction with molecular modeling software to determine the three-dimensional structure of the complex in solution.

Visualizations

The following diagrams illustrate the workflow and key concepts in the paramagnetic NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis synthesis Synthesis of this compound and C15H26O7La dissolution Dissolution in Deuterated Solvent synthesis->dissolution standard Addition of Internal Standard dissolution->standard nmr_1d 1D NMR (1H, 13C) standard->nmr_1d nmr_2d 2D NMR (COSY, HSQC) nmr_1d->nmr_2d relaxation Relaxation Measurements (T1, T2) nmr_2d->relaxation processing Spectral Processing (Phasing, Baseline Correction) relaxation->processing referencing Chemical Shift Referencing processing->referencing hyperfine Hyperfine Shift Calculation referencing->hyperfine structure Structural Analysis hyperfine->structure

Caption: Experimental workflow for paramagnetic NMR analysis.

hyperfine_shift_concept cluster_spectra Observed NMR Spectra cluster_calc Calculation cluster_components Hyperfine Shift (Δδ) Components para_spec Paramagnetic Spectrum (δpara) calc_node Δδ = δpara - δdia para_spec->calc_node dia_spec Diamagnetic Spectrum (δdia) dia_spec->calc_node contact Contact Shift (Through-bond) calc_node->contact pcs Pseudocontact Shift (Through-space) calc_node->pcs

Caption: Conceptual breakdown of the hyperfine shift.

References

Application Notes and Protocols for X-ray Crystallography of Thulium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of thulium-containing coordination complexes. Thulium, a member of the lanthanide series, exhibits unique coordination chemistry, often characterized by high coordination numbers and variable geometries, making X-ray crystallography an indispensable tool for its structural elucidation.[1] The protocols outlined below are designed to guide researchers through the process of crystal growth, data collection, and structure refinement for novel thulium complexes.

Application Notes

Thulium complexes are of growing interest in various fields, including materials science for their potential applications in optics and magnetism, and in medicinal chemistry as potential therapeutic or diagnostic agents. The trivalent thulium ion (Tm³⁺) typically forms complexes with coordination numbers ranging from 6 to 9, leading to diverse and sometimes complex three-dimensional structures.[1] X-ray crystallography provides unparalleled insight into the precise atomic arrangement, including bond lengths, bond angles, and the overall molecular geometry of these complexes. This structural information is crucial for understanding their chemical properties, reactivity, and for establishing structure-activity relationships in drug development.

Challenges in the crystallography of thulium complexes often relate to their synthesis and crystallization. The hygroscopic nature of many thulium salts and the lability of the coordination sphere can make obtaining high-quality single crystals suitable for diffraction studies a non-trivial task. Furthermore, the high atomic number of thulium can lead to significant X-ray absorption, which must be accounted for during data processing.

Experimental Protocols

The following protocols provide a general framework for the crystallographic analysis of thulium complexes. It is important to note that specific conditions may need to be optimized for each new compound.

Synthesis and Crystal Growth of Thulium Complexes

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The synthesis of thulium complexes can be achieved through various methods, with hydrothermal synthesis being a common technique for obtaining crystalline materials.[2][3]

Protocol for Hydrothermal Synthesis:

  • Reactants: Combine a thulium(III) salt (e.g., Tm(NO₃)₃·6H₂O) and the desired organic ligand(s) in a suitable solvent (often water, ethanol, or a mixture).

  • Molar Ratios: The stoichiometry of the reactants can significantly influence the final product. It is advisable to screen a range of metal-to-ligand molar ratios.

  • pH Adjustment: The pH of the reaction mixture can be a critical parameter for crystallization. Use of dilute acids or bases to adjust the pH may be necessary.

  • Reaction Vessel: Place the reaction mixture in a Teflon-lined stainless steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (typically between 100-180 °C) for a period of 1 to 3 days.[2]

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Crystal Isolation: Isolate the resulting crystals by filtration, wash with the mother liquor or a suitable solvent, and dry in air.

Alternative Crystallization Techniques:

  • Slow Evaporation: Dissolve the thulium complex in a suitable solvent and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a solution of the thulium complex in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the complex is less soluble. The slow diffusion of the anti-solvent vapor into the complex solution can induce crystallization.

Single-Crystal X-ray Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

Protocol for Data Collection:

  • Crystal Mounting: Select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and without any visible defects. Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone-N oil).

  • Diffractometer Setup: The data collection is typically performed on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. A common setup involves a dual-source diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[4]

  • Data Collection Strategy:

    • Perform an initial unit cell determination to assess the crystal quality and to determine the crystal system and preliminary unit cell parameters.

    • Develop a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of omega and phi scans.

    • Collect the data at a low temperature (e.g., 100 K) to minimize thermal motion and potential crystal decay.

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for Lorentz and polarization effects.

    • Perform an absorption correction, which is particularly important for compounds containing heavy atoms like thulium. Multi-scan absorption correction methods are commonly used.[4]

    • Software such as CrysAlis PRO is often used for data collection and reduction.[4]

Structure Solution and Refinement

The final step is to determine the crystal structure from the processed diffraction data.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The crystal structure is typically solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT. These methods provide an initial model of the atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined with anisotropic displacement parameters to account for their thermal motion.[4]

  • Hydrogen Atom Placement: Hydrogen atoms are often placed in calculated positions and refined using a riding model. In some cases, they can be located from the difference Fourier map.[4]

  • Validation: The final refined structure should be validated using various crystallographic metrics, such as R-factors (R1, wR2), goodness-of-fit (GooF), and by checking for any unresolved electron density peaks in the final difference Fourier map.

  • Software: The structure solution and refinement are typically carried out using software packages such as the SHELX suite (SHELXT for solution, SHELXL for refinement) within a graphical user interface like OLEX2.[4]

Data Presentation

The following tables summarize crystallographic data for a selection of thulium complexes, providing a basis for comparison.

Table 1: Crystallographic Data for Selected Thulium(III) Complexes

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
[Tm(NO₃)₃(H₂O)₄]·2H₂OC₀H₁₂N₃O₁₅TmMonoclinicP2₁/c7.234(1)11.012(2)15.123(3)98.45(3)1192.1(4)4[5]
[Tm₂(HL)₃(H₂O)₄]·2H₂O (H₃L = 3,5-Pyrazoledicarboxylic acid)C₁₅H₁₇N₆O₂₀Tm₂MonoclinicCc10.987(2)18.964(4)12.981(3)108.34(3)2564.1(9)4[2]
(DME)₂Tm(SC₆F₅)₃C₂₄H₁₀F₁₅O₂S₃TmMonoclinicP2₁/n11.531(2)17.654(4)14.873(3)91.23(3)3027.3(10)4[4]

Table 2: Selected Bond Lengths and Angles for a Thulium(III) Nitrate Hydrate Complex

Parameter[Tm(NO₃)₃(H₂O)₄]·2H₂O
Bond Lengths (Å)
Tm-O(water)2.335(2) - 2.378(2)
Tm-O(nitrate)2.411(2) - 2.501(2)
Bond Angles (°)
O(water)-Tm-O(water)70.12(8) - 146.88(8)
O(nitrate)-Tm-O(nitrate)49.95(7) - 142.13(7)
O(water)-Tm-O(nitrate)65.50(7) - 150.33(7)
Data extracted from the crystallographic information file of the referenced structure.[5]

Mandatory Visualization

Experimental Workflow for X-ray Crystallography of Thulium Complexes

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Thulium Complex crystallization Crystallization (Hydrothermal, Slow Evaporation, etc.) synthesis->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Experimental workflow from synthesis to final structure.
Logical Relationship in Structure Refinement

refinement_logic initial_model Initial Model from Direct Methods refinement_cycle Refinement Cycle Adjust Parameters Calculate Structure Factors (Fc) Compare with Observed Data (Fo) initial_model->refinement_cycle convergence Converged? refinement_cycle:f2->convergence convergence->refinement_cycle No final_model Final Model convergence->final_model Yes

Iterative process of crystallographic structure refinement.

Signaling Pathways

The investigation of thulium complexes in the context of specific biological signaling pathways is not a widely reported area of research. While lanthanide complexes, in general, have been explored for various biomedical applications, including as probes and in therapy, detailed studies elucidating their interaction with and modulation of intracellular signaling cascades are limited. The primary focus of thulium complex research has been on their synthesis, structural characterization, and materials-based applications. Therefore, at present, there are no well-established signaling pathway diagrams directly involving thulium complexes to be presented. Researchers in drug development may consider exploring the potential for thulium complexes to interact with specific biological targets, which would then necessitate the elucidation of the downstream signaling consequences.

References

Application Notes and Protocols for Thulium-Based Cellular Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A thulium complex with the specific chemical formula C15H26O7Tm for cellular bioimaging applications could not be identified in the reviewed scientific literature. The following application notes and protocols are based on representative thulium complexes that have been documented for use in cellular and biological imaging studies. These examples are intended to provide a general framework for researchers, scientists, and drug development professionals interested in the potential applications of thulium-based probes.

Introduction to Thulium Complexes in Bioimaging

Trivalent lanthanide ions, including thulium (Tm³⁺), offer unique properties for biological imaging. While not as commonly used as europium (Eu³⁺) or terbium (Tb³⁺) for luminescence applications, thulium complexes have found utility in other imaging modalities. Thulium complexes have been explored as contrast agents for Magnetic Resonance Imaging (MRI) and in elemental bioimaging techniques.[1][2] More recently, their phototoxic properties have been harnessed for photodynamic therapy (PDT), where a light-activated complex generates reactive oxygen species (ROS) to induce cell death, a process that can be monitored through imaging.[3]

This document provides an overview of the applications of two exemplary thulium complexes:

  • Thulium-1,4,7,10-tetraazacyclododecane-α,α',α'',α'''-tetramethyl-1,4,7,10-tetraacetic acid (Tm(DOTMA)) : Utilized for quantitative cell tracking through elemental bioimaging.[1][2]

  • A Phototoxic Thulium Complex : A lanthanide(III) complex designed for PDT, exhibiting intracellular ROS production upon light excitation.[3]

Data Presentation

The following table summarizes the available quantitative data for the representative thulium complexes. It is important to note that key photophysical data, such as quantum yield and luminescence lifetime for a specific this compound complex, are not available in the public domain.

ParameterThulium ComplexValueApplicationReference
Limit of Detection (LOD) Tm(DOTMA)2.2 ng·g⁻¹Elemental Bioimaging (LA-ICP-MS)[1][2]
Limit of Quantification (LOQ) Tm(DOTMA)7.4 ng·g⁻¹Elemental Bioimaging (LA-ICP-MS)[1][2]
IC50 (Dark) Phototoxic Thulium Complex> 50 µMCytotoxicity Assay (HeLa cells)[3]
IC50 (Irradiation, 630 nm) Phototoxic Thulium Complex~5 µMPhototoxicity Assay (HeLa cells)[3]

Experimental Protocols

Protocol 1: Cellular Labeling with a Thulium Complex for Imaging

This protocol provides a general procedure for labeling adherent mammalian cells with a thulium-based probe, adapted from methodologies for lanthanide complexes.

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thulium complex stock solution (e.g., 1 mM in sterile water or DMSO)

  • Cell culture plates or coverslips

  • Incubator (37°C, 5% CO₂)

  • Microscopy imaging medium (e.g., phenol red-free medium)

Procedure:

  • Cell Seeding: Seed cells onto appropriate culture vessels (e.g., 24-well plate with coverslips) at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare the desired final concentration of the thulium complex by diluting the stock solution in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 µM to 50 µM.

  • Cell Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the thulium complex-containing medium to the cells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 1 to 24 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the cell type and the specific complex's uptake kinetics.

  • Washing: After incubation, remove the loading medium and wash the cells three times with pre-warmed PBS to remove any unbound complex.

  • Imaging: Add pre-warmed imaging medium to the cells. The cells are now ready for imaging using the appropriate microscopy technique (e.g., fluorescence microscopy, LA-ICP-MS).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of a thulium complex using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cells (e.g., HeLa)

  • Complete cell culture medium

  • Thulium complex

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thulium complex in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted complex solutions to the wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Cellular Imaging with a Thulium Probe cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) probe_prep 2. Thulium Probe Preparation incubation 3. Cell Incubation with Probe probe_prep->incubation washing 4. Washing Step (Remove unbound probe) incubation->washing imaging 5. Cellular Imaging (e.g., Microscopy) washing->imaging data_analysis 6. Data Analysis imaging->data_analysis

Caption: Workflow for cellular labeling and imaging using a thulium-based probe.

PDT_Mechanism Mechanism of Photodynamic Therapy with a Phototoxic Thulium Complex cluster_activation Activation cluster_ros ROS Production cluster_effect Cellular Effect light Light Excitation (e.g., 630 nm) tm_complex Thulium Complex (Ground State) light->tm_complex tm_complex_excited Thulium Complex (Excited State) tm_complex->tm_complex_excited Absorption tm_complex_excited->tm_complex Relaxation ros Reactive Oxygen Species (¹O₂) tm_complex_excited->ros Energy Transfer oxygen Molecular Oxygen (³O₂) cellular_damage Oxidative Stress & Cellular Damage ros->cellular_damage apoptosis Apoptosis cellular_damage->apoptosis

Caption: Signaling pathway of a phototoxic thulium complex for photodynamic therapy.

References

Application Notes and Protocols for Thulium-Doped Materials in Laser Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thulium-doped materials in laser applications, with a focus on quantitative data and detailed experimental protocols. Thulium (Tm)-doped materials are of significant interest for generating laser emission in the eye-safe 2 µm wavelength region, which has numerous applications in medicine, remote sensing, and materials processing.[1][2]

Properties and Performance of Thulium-Doped Laser Materials

Thulium can be doped into various host materials, including crystals and glass fibers, to achieve efficient laser operation. The choice of host material and doping concentration significantly impacts the laser's performance characteristics.

Thulium-Doped Crystals

Thulium-doped crystals, such as Tm:YAG (Yttrium Aluminum Garnet) and Tm:YLF (Yttrium Lithium Fluoride), are widely used for high-power solid-state lasers.[3][4]

Table 1: Performance Characteristics of Thulium-Doped Crystal Lasers

Host MaterialDoping ConcentrationPump Wavelength (nm)Laser Wavelength (µm)Max Output PowerSlope Efficiency (%)Reference
Tm:YAG1.5%7852.3-14[5]
Tm:LuAg2%7852.3-13[5]
Tm:YLF1.5%7852.3-18[5]
Tm:YAG-Diode (~785)2.01760 mW (CW)44[6]
Tm:YAG-Diode (~785)2.011.2 mJ/pulse (Q-switched)-[6]
Tm:YLF1 at.%7810.820865 mW54[7]
Thulium-Doped Fibers

Thulium-doped silica and fluoride fibers are key components in high-power fiber lasers, offering advantages such as high beam quality, efficient heat dissipation, and broad tunability.[1][8] The gain bandwidth of Tm³⁺-doped silica fibers typically ranges from 1.8 to 2.1 µm.[1]

Table 2: Performance Characteristics of Thulium-Doped Fiber Lasers

Fiber TypeDoping ConcentrationPump Wavelength (nm)Laser Wavelength (µm)Max Output PowerSlope Efficiency (%)Reference
Silica LMA Fiber-Diode1.927 - 2.031> 150 W> 50[8]
Silica Fiber3.5 wt%, 5.6 wt%~7901.980 - 2.080-> 70[9]
Thulium-Doped Fiber-7932.12> 130 W> 43[10]
Germanate Glass FiberHigh8051.89350 mW35[11]
Zirconium Fluoride Glass Fiber2.50 mol.%~10502.269 - 2.2821.24 W37[12]
Double-Clad Silica Fiber44000 ppm-1.915121 W51[13]
Double-Clad Thulium-Doped Fiber-7900.82105 W (CW), 555 W (QCW)77.5 (CW), 64 (QCW)[14]

Energy Level Transitions and Pumping Schemes

The operation of thulium-based lasers relies on specific electronic transitions within the Tm³⁺ ion. A crucial process for efficient operation, particularly when pumping around 790 nm, is the "two-for-one" cross-relaxation. In this process, a single pump photon excites a Tm³⁺ ion to the ³H₄ level, which then non-radiatively transfers part of its energy to a neighboring Tm³⁺ ion in the ground state, resulting in two ions in the ³F₄ upper laser level.[9][15] This significantly enhances the quantum efficiency.

Thulium_Energy_Levels cluster_Tm_Ion Tm³⁺ Energy Levels cluster_Pumping Pumping & Cross-Relaxation cluster_Lasing Laser Transition ³H₆ ³H₆ ³F₄ ³F₄ ³H₆->³F₄ Cross-Relaxation (Acceptor) ³F₄->³H₆ Laser Emission (~2 µm) ³H₅ ³H₅ ³H₄ ³H₄ ³H₄->³F₄ Cross-Relaxation (Donor) ³H₄->³H₅ Laser Emission (~2.3 µm) Pump->³H₄ Pump (~790 nm)

Energy level diagram of the Tm³⁺ ion illustrating the primary pumping and lasing transitions.

Experimental Protocols

Protocol for Thulium-Doped Crystal Growth (Czochralski Method)

The Czochralski method is a common technique for growing high-quality single crystals of materials like Tm:YAG and Tm:YLF.[4]

Materials and Equipment:

  • High-purity raw materials (e.g., Tm₂O₃, Y₂O₃, Al₂O₃ for Tm:YAG)

  • Iridium crucible

  • Czochralski crystal pulling furnace with induction heating

  • Seed crystal of the desired orientation

  • Controlled atmosphere system (e.g., nitrogen or argon)

Procedure:

  • Material Preparation: Calculate and weigh the high-purity raw materials according to the desired stoichiometry and thulium doping concentration.[16]

  • Melting: Place the mixed raw materials into the iridium crucible and heat them in the Czochralski furnace using induction heating until they are completely melted.

  • Seed Introduction: Lower a seed crystal, mounted on a rotating pull rod, until it just touches the surface of the melt.

  • Crystal Growth: Slowly pull the seed crystal upwards while rotating it. The molten material will solidify on the seed, forming a single crystal. Carefully control the pulling rate, rotation rate, and temperature gradient to maintain a stable crystal diameter and avoid defects.

  • Cooling: After the crystal has reached the desired length, slowly withdraw it from the melt and cool it down to room temperature over a period of several hours to prevent thermal shock and cracking.

  • Annealing and Fabrication: Anneal the grown crystal to relieve internal stresses. The crystal can then be cut and polished to the required dimensions for laser applications.

Protocol for Thulium-Doped Fiber Fabrication (Modified Chemical Vapor Deposition - MCVD)

MCVD combined with solution doping is a widely used method for fabricating high-performance thulium-doped optical fibers.[9]

Materials and Equipment:

  • High-purity precursor chemicals (e.g., SiCl₄, GeCl₄, AlCl₃)

  • Thulium salt solution (e.g., TmCl₃ in ethanol)

  • Silica substrate tube

  • MCVD lathe with a traversing hydrogen-oxygen torch

  • Gas delivery system with mass flow controllers

Procedure:

  • Soot Deposition: Mount a silica substrate tube in the MCVD lathe. Introduce the precursor gases (SiCl₄, GeCl₄, etc.) into the rotating tube. A traversing torch heats the outside of the tube, causing the gases to react and deposit layers of porous silica soot on the inner surface. Co-doping with aluminum can be achieved through vapor-phase doping with AlCl₃.[9]

  • Solution Doping: Remove the tube from the lathe and fill it with the thulium salt solution. Allow the solution to soak into the porous soot layers for a specific time to achieve the desired thulium concentration.

  • Drying and Sintering: Drain the solution and dry the soaked tube. Remount it on the lathe and sinter the porous layers into a solid, transparent glass by traversing the torch at a higher temperature.

  • Core Collapse: Increase the torch temperature further to collapse the tube into a solid rod, known as a preform. This preform contains the thulium-doped core.

  • Fiber Drawing: Mount the preform in a fiber drawing tower. Heat the tip of the preform in a furnace until it softens, and then pull a thin fiber from it. Monitor and control the drawing speed and tension to achieve the desired fiber diameter. Apply a protective polymer coating to the fiber as it is being drawn.

Experimental Workflow for a Thulium-Doped Fiber Laser

The following diagram illustrates a typical experimental workflow for constructing and characterizing a thulium-doped fiber laser.

TDFL_Workflow cluster_setup Laser Cavity Setup cluster_characterization Characterization Pump_Source Pump Diode Laser(s) (~790 nm) Pump_Combiner Pump Combiner Pump_Source->Pump_Combiner TDF Thulium-Doped Fiber (Active Medium) Pump_Combiner->TDF Cavity_Mirrors Cavity Mirrors (e.g., Fiber Bragg Gratings) TDF->Cavity_Mirrors Output_Coupler Output Coupler Cavity_Mirrors->Output_Coupler Power_Meter Power Meter Output_Coupler->Power_Meter Output Laser Beam (~2 µm) OSA Optical Spectrum Analyzer Output_Coupler->OSA Beam_Profiler Beam Profiler Output_Coupler->Beam_Profiler

A generalized experimental workflow for a thulium-doped fiber laser system.

Applications of Thulium-Doped Lasers

The unique ~2 µm wavelength of thulium lasers makes them highly suitable for a variety of applications due to the strong absorption of this wavelength by water.

  • Medical Applications: Thulium lasers are extensively used in surgery, particularly in urology for the treatment of benign prostatic hyperplasia (BPH) and for lithotripsy (breaking up kidney stones).[3][17][18] The high water absorption allows for precise and efficient tissue ablation and coagulation with minimal collateral damage.[19][20]

  • Remote Sensing and LIDAR: The 2 µm spectral region is "eye-safe" and falls within an atmospheric transparency window, making thulium lasers ideal for long-range atmospheric propagation applications like Light Detection and Ranging (LIDAR) for wind sensing and CO₂ monitoring.[8]

  • Materials Processing: Thulium fiber lasers are used for processing certain materials, such as plastics, that have high absorption in the 2 µm range.[9]

  • Military and Defense: Applications include directed energy weapons and infrared countermeasures.[8]

  • Pumping Other Lasers: Thulium lasers can be used as pump sources for other solid-state lasers, such as holmium-doped systems.[4]

References

Application Notes and Protocols for the Utilization of a Hypothetical Thulium-Based Single-Molecule Magnet (Tm-SMM-1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific single-molecule magnet with the chemical formula C15H26O7Tm is documented in the provided search results. The following application notes and protocols are based on a hypothetical thulium-containing compound, herein referred to as Tm-SMM-1, and are derived from general principles and established methodologies in the field of lanthanide-based single-molecule magnet research.

Introduction to Thulium in Single-Molecule Magnets

Thulium (Tm), a member of the lanthanide series, possesses unique magnetic properties stemming from its unfilled 4f electron shell.[1] Like other lanthanides, thulium's electrons in the f-orbital are responsible for its magnetic behavior.[1] When incorporated into a suitable coordination complex, the interaction of the thulium ion with the ligand field can lead to significant magnetic anisotropy, a key ingredient for single-molecule magnet (SMM) behavior. SMMs are individual molecules that can exhibit slow relaxation of their magnetization, essentially behaving as tiny magnets.[2][3] This property makes them promising candidates for applications in high-density data storage, quantum computing, and spintronics.[4]

The performance of an SMM is characterized by its blocking temperature (T_B), the temperature below which the molecule exhibits magnetic hysteresis, and the effective energy barrier to magnetization reversal (U_eff).[2] The design of high-performance SMMs focuses on maximizing these parameters through synthetic control of the lanthanide ion's coordination environment.[4][5]

This document outlines the application and characterization of a hypothetical thulium-based single-molecule magnet, Tm-SMM-1 , where the organic ligands surrounding the thulium ion are represented by the formula C15H26O7.

Synthesis of Tm-SMM-1 (Hypothetical Protocol)

The synthesis of lanthanide-based SMMs typically involves the self-assembly of a lanthanide salt with an organic ligand in a suitable solvent system. The following is a generalized protocol for the synthesis of Tm-SMM-1.

Materials:

  • Thulium(III) chloride (TmCl3) or other suitable thulium salt

  • Ligand precursor (represented by C15H26O7)

  • Anhydrous solvents (e.g., acetonitrile, methanol, dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen glovebox)

Protocol:

  • Under an inert atmosphere, dissolve the ligand precursor (1 mmol) in 20 mL of anhydrous acetonitrile.

  • In a separate flask, dissolve TmCl3 (0.5 mmol) in 10 mL of anhydrous methanol.

  • Slowly add the thulium salt solution to the ligand solution with constant stirring.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Slow evaporation of the solvent over several days may yield single crystals of Tm-SMM-1 suitable for X-ray diffraction analysis.

  • The resulting crystalline product should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Experimental Workflow for Synthesis and Initial Characterization

cluster_synthesis Synthesis cluster_characterization Initial Characterization Ligand_Dissolution Dissolve Ligand in Acetonitrile Reaction Mix and Stir (12h, RT) Ligand_Dissolution->Reaction Tm_Salt_Dissolution Dissolve TmCl3 in Methanol Tm_Salt_Dissolution->Reaction Crystallization Slow Evaporation Reaction->Crystallization Isolation Filter, Wash, Dry Crystallization->Isolation XRD Single-Crystal X-ray Diffraction Isolation->XRD EA Elemental Analysis Isolation->EA

Caption: Workflow for the synthesis and initial structural characterization of Tm-SMM-1.

Magnetic Property Characterization

The magnetic properties of Tm-SMM-1 are investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.

DC Magnetic Susceptibility

Protocol:

  • A polycrystalline sample of Tm-SMM-1 (5-10 mg) is loaded into a gelatin capsule.

  • The magnetic susceptibility (χ) is measured as a function of temperature (T) from 2 K to 300 K under a static DC magnetic field (e.g., 1000 Oe).

  • The data is collected in both zero-field-cooled (ZFC) and field-cooled (FC) modes to check for magnetic ordering.

  • The χT product is plotted against temperature to analyze the magnetic behavior. At high temperatures, the χT value should be close to the theoretical value for a free Tm(III) ion.

AC Magnetic Susceptibility

Protocol:

  • The same sample is used for AC susceptibility measurements.

  • Measurements are performed in a zero DC field with a small oscillating AC field (e.g., 3 Oe).

  • The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured as a function of temperature at various frequencies (e.g., 1 Hz to 1500 Hz).

  • A non-zero χ'' signal that is frequency-dependent is a hallmark of slow magnetic relaxation and SMM behavior.

Data Presentation: Magnetic Properties of Tm-SMM-1 (Hypothetical Data)

ParameterValueConditions
DC Susceptibility
χT at 300 K7.15 cm³ K mol⁻¹1000 Oe
AC Susceptibility
Peak Temperature in χ'' (at 1000 Hz)15 K0 Oe DC, 3 Oe AC
Relaxation Dynamics
Effective Energy Barrier (U_eff)150 K (104 cm⁻¹)Derived from Arrhenius plot
Pre-exponential Factor (τ₀)2.5 x 10⁻⁷ sDerived from Arrhenius plot
Blocking Temperature (T_B)8 KDefined at 100 s relaxation time

Signaling Pathway for SMM Characterization

Sample Tm-SMM-1 Sample SQUID SQUID Magnetometer Sample->SQUID DC_Meas DC Susceptibility Measurements SQUID->DC_Meas AC_Meas AC Susceptibility Measurements SQUID->AC_Meas chiT_vs_T χT vs. T Plot DC_Meas->chiT_vs_T chi_vs_T χ' and χ'' vs. T Plots AC_Meas->chi_vs_T Arrhenius Arrhenius Plot (ln(τ) vs. 1/T) chi_vs_T->Arrhenius Ueff_tau0 Determine Ueff and τ₀ Arrhenius->Ueff_tau0

Caption: Logical flow for the magnetic characterization of an SMM.

Advanced Characterization and Future Directions

For a more in-depth understanding of the magnetic anisotropy and relaxation pathways, further experiments can be conducted.

  • High-Frequency Electron Paramagnetic Resonance (HF-EPR): This technique can directly probe the crystal field splitting of the lanthanide ion, providing valuable information about the origin of the magnetic anisotropy.

  • Single-Crystal Magnetometry: Measurements on a single crystal can reveal the orientation of the easy axis of magnetization within the molecule.

  • Theoretical Calculations: Ab initio calculations can be employed to model the electronic structure and magnetic properties of the SMM, complementing the experimental data.[5]

The ultimate goal in SMM research is to develop molecules with higher blocking temperatures and longer relaxation times for practical applications.[6] This can be achieved through rational ligand design to control the symmetry and strength of the crystal field around the lanthanide ion.[5][7]

Conclusion

While the specific compound this compound is not identified in existing literature as an SMM, the general principles of lanthanide-based single-molecule magnet research provide a clear framework for the synthesis and characterization of such a hypothetical molecule. The protocols and data presented here serve as a guide for researchers in the field of molecular magnetism, illustrating the key experimental steps and data analysis required to identify and characterize new single-molecule magnets. The continued exploration of new ligand environments for lanthanide ions, including thulium, is a promising avenue for the discovery of next-generation SMMs with enhanced properties.

References

Application Notes and Protocols for Computational Modeling of a C15H26O7Tm Complex using Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C15H26O7Tm does not correspond to a readily identifiable, known compound in the scientific literature. It is possible that this is a novel compound or a typographical error. Therefore, this document provides a generalized protocol for the computational modeling of a plausible, representative thulium complex with a similar chemical formula: Tris(acetylacetonato)thulium(III) monohydrate, [Tm(acac)3(H2O)] , which has the chemical formula C15H23O7Tm . The methodologies and principles outlined herein are broadly applicable to other thulium(III) β-diketonate complexes and can be adapted by researchers for the specific this compound structure if it becomes available.

Introduction

Thulium complexes are of significant interest in materials science and drug development due to their unique luminescent and magnetic properties.[1] Computational modeling using Density Functional Theory (DFT) provides a powerful tool to investigate the geometric structures, electronic properties, and reactivity of these complexes at the atomic level.[2] These insights are crucial for understanding their mechanism of action and for the rational design of new thulium-based compounds with tailored functionalities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling of a representative thulium complex, [Tm(acac)3(H2O)], using DFT. It covers the theoretical background, detailed protocols for calculations, data analysis, and visualization of computational workflows.

Theoretical Background

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. In practice, the Kohn-Sham equations are solved to obtain the electron density and, consequently, other properties of the system.

For lanthanide complexes, such as those of thulium, special considerations are necessary due to the presence of f-electrons, which can be highly correlated. The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. Commonly used functionals for lanthanide complexes include hybrid functionals like B3LYP and range-separated functionals like CAM-B3LYP. For the thulium atom, a basis set that includes effective core potentials (ECPs) is often employed to reduce the computational cost by treating the core electrons implicitly.

Computational Workflow

The general workflow for the DFT modeling of a thulium complex involves several key steps, from the initial structure preparation to the analysis of the calculated properties.

DFT Workflow for Thulium Complex Computational Workflow for [Tm(acac)3(H2O)] A 1. Input Structure Generation (e.g., from X-ray data or manual build) B 2. Geometry Optimization A->B C 3. Frequency Calculation B->C D 4. Verification of Minimum Energy Structure (No imaginary frequencies) C->D E 5. Single-Point Energy Calculation (Higher accuracy) D->E F 6. Property Calculations (e.g., electronic structure, spectra) E->F G 7. Data Analysis and Visualization F->G

Figure 1: A generalized workflow for the DFT modeling of the [Tm(acac)3(H2O)] complex.

Experimental Protocols

The following protocols provide a detailed methodology for performing DFT calculations on the [Tm(acac)3(H2O)] complex.

Software

A variety of quantum chemistry software packages can be used for these calculations. Common choices include:

  • Gaussian

  • ORCA

  • ADF

  • Q-Chem

The protocols provided here are generalized but can be readily adapted to the specific syntax of any of these programs.

Protocol for Geometry Optimization
  • Input Structure Preparation:

    • Obtain an initial structure of [Tm(acac)3(H2O)]. If experimental crystallographic data is unavailable, a plausible starting geometry can be constructed using molecular modeling software (e.g., Avogadro, GaussView).

    • The thulium ion is coordinated by three acetylacetonate ligands and one water molecule. The acetylacetonate ligands act as bidentate chelators, binding to the thulium ion through their two oxygen atoms.

  • Calculation Setup:

    • Method: Select a suitable DFT functional. The B3LYP hybrid functional is a common starting point.

    • Basis Set:

      • For the thulium atom, use a basis set with an effective core potential (ECP), such as LANL2DZ or the Stuttgart-Dresden (SDD) basis set.

      • For the lighter atoms (C, H, O), a Pople-style basis set like 6-31G(d) or a Dunning-style basis set like cc-pVDZ is appropriate.

    • Solvation: If studying the complex in solution, include a continuum solvation model, such as the Polarizable Continuum Model (PCM). Specify the solvent of interest (e.g., water, methanol).

    • Charge and Multiplicity: The thulium ion is in the +3 oxidation state. The acetylacetonate ligands each have a -1 charge. The water molecule is neutral. Therefore, the total charge of the complex is 0. The multiplicity should be determined based on the electronic configuration of Tm(III).

  • Execution:

    • Run the geometry optimization calculation. This will iteratively adjust the atomic positions to find a minimum on the potential energy surface.

    • Monitor the convergence of the optimization to ensure it completes successfully.

Protocol for Frequency Calculation
  • Calculation Setup:

    • Use the optimized geometry from the previous step as the input structure.

    • Perform a frequency calculation using the same functional and basis set as the geometry optimization.

  • Analysis:

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by checking for the absence of imaginary frequencies. A stable structure will have all positive vibrational frequencies.

    • The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra if available.

Protocol for Electronic Structure Analysis
  • Calculation Setup:

    • Perform a single-point energy calculation on the optimized geometry, often with a larger basis set for higher accuracy.

    • Request the calculation of molecular orbitals (MOs), Mulliken or Natural Bond Orbital (NBO) population analysis, and other desired electronic properties.

  • Analysis:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and reactivity.

    • Analyze the charge distribution to determine the nature of the bonding between the thulium ion and the ligands.

Data Presentation

The quantitative data obtained from the DFT calculations should be summarized in a structured format for clarity and comparison.

Table 1: Predicted Structural Parameters for [Tm(acac)3(H2O)]

ParameterPredicted Value (Å or °)
Tm-O (acac) Bond LengthValue
Tm-O (H2O) Bond LengthValue
O-Tm-O (acac) Bond AngleValue
O-Tm-O (inter-ligand) AngleValue

Table 2: Predicted Vibrational Frequencies for [Tm(acac)3(H2O)]

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch (acac)Value
C=C stretch (acac)Value
Tm-O stretchValue
O-H stretch (H2O)Value

*Note: The values in these tables are placeholders and would be populated with the results from the actual DFT calculations.

Visualization of Logical Relationships

Diagrams created using the DOT language can effectively illustrate the relationships between different computational and conceptual aspects of the study.

Conceptual Model of DFT for Thulium Complex Conceptual Model for DFT Analysis cluster_input Inputs cluster_calculations DFT Calculations cluster_outputs Outputs A Molecular Structure [Tm(acac)3(H2O)] D Geometry Optimization A->D B Choice of Functional (e.g., B3LYP) B->D C Choice of Basis Set (e.g., LANL2DZ, 6-31G(d)) C->D E Frequency Analysis D->E F Electronic Structure D->F G Optimized Geometry (Bond lengths, angles) D->G H Vibrational Spectra (IR, Raman) E->H I Electronic Properties (HOMO/LUMO, Charges) F->I

Figure 2: The relationship between inputs, calculations, and outputs in the DFT study.

Conclusion

Computational modeling of thulium complexes using DFT is an indispensable tool in modern chemical research. By following the detailed protocols and application notes provided in this document, researchers can obtain valuable insights into the structural and electronic properties of these important molecules. While the specific compound this compound remains unidentified, the methodologies described for the representative [Tm(acac)3(H2O)] complex offer a robust framework for the computational investigation of this and other related thulium complexes. This, in turn, can accelerate the discovery and development of new materials and therapeutic agents.

References

Application Notes and Protocols for Thulium-Based Precursors in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Precursor Formula C15H26O7Tm: Initial searches for the chemical formula this compound did not yield specific information on its use as a precursor in material science. This formula may represent a highly specialized, non-commercial, or potentially erroneous compound. However, the field of metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) utilizes a well-established class of thulium precursors, primarily based on β-diketonate ligands.

This document provides detailed application notes and protocols for a widely used and representative thulium precursor: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) , commonly abbreviated as Tm(thd)3 . This precursor is a volatile solid used for the deposition of high-quality thulium oxide (Tm₂O₃) thin films, which have applications in high-k gate dielectrics, optical coatings, and as a dopant in various materials.

Precursor: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) (Tm(thd)₃)

This section summarizes the key physical and chemical properties of the Tm(thd)₃ precursor.

PropertyValue
Chemical Formula C₃₃H₅₇O₆Tm
Molecular Weight 718.75 g/mol
CAS Number 15631-58-0
Appearance Off-white crystalline solid
Melting Point 169-172 °C
Decomposition Temperature > 280 °C
Volatility Can be vaporized efficiently in the temperature range of 160–230 °C for MOCVD applications.[1]

Application Note: Chemical Vapor Deposition (CVD) of Thulium Oxide (Tm₂O₃)

Introduction

Chemical Vapor Deposition (CVD) is a widely used technique to produce high-quality thin films. In a typical MOCVD process for thulium oxide, the Tm(thd)₃ precursor is heated to a sublimation temperature and transported into a reaction chamber using an inert carrier gas. On a heated substrate, the precursor decomposes and reacts with an oxidizing agent to form a Tm₂O₃ thin film.

Typical MOCVD Process Parameters for Tm₂O₃ Deposition

The following table outlines typical process parameters for the deposition of Tm₂O₃ thin films using Tm(thd)₃ as the precursor.

ParameterTypical Range
Precursor Temperature 160 - 230 °C[1]
Substrate Temperature 350 - 550 °C[2]
Oxidizing Agent Oxygen (O₂), Ozone (O₃), or Water Vapor (H₂O)
Carrier Gas Argon (Ar) or Nitrogen (N₂)
Carrier Gas Flow Rate 50 - 300 sccm[3]
Reactor Pressure 1 - 10 Torr
Experimental Protocol: MOCVD of Tm₂O₃

This protocol describes a general procedure for the deposition of Tm₂O₃ thin films on a silicon substrate using MOCVD.

  • Substrate Preparation:

    • Clean a silicon (100) substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

    • Perform a final dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.

    • Immediately load the substrate into the MOCVD reactor.

  • System Preparation:

    • Load the Tm(thd)₃ precursor into a bubbler and heat it to the desired sublimation temperature (e.g., 200 °C).

    • Heat the gas lines to a temperature slightly above the precursor sublimation temperature to prevent condensation.

    • Pump down the reactor to the base pressure.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 450 °C).

    • Introduce the inert carrier gas (e.g., Argon) at a controlled flow rate (e.g., 100 sccm) through the precursor bubbler to transport the vaporized Tm(thd)₃ into the reactor.

    • Simultaneously, introduce the oxidizing agent (e.g., Oxygen) into the reactor at a controlled flow rate.

    • Maintain these conditions for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor and oxidant flows and cool down the substrate under an inert gas atmosphere.

    • Vent the reactor and unload the coated substrate.

    • The deposited films can be further annealed in a controlled atmosphere to improve their crystallinity and electrical properties.

MOCVD_Workflow cluster_prep Preparation cluster_process Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning precursor_load Load Tm(thd)3 Precursor sub_prep->precursor_load pump_down Pump Down Reactor precursor_load->pump_down heat_sub Heat Substrate pump_down->heat_sub heat_precursor Heat Precursor pump_down->heat_precursor gas_flow Introduce Carrier Gas and Oxidant heat_sub->gas_flow heat_precursor->gas_flow deposition Thin Film Growth gas_flow->deposition cool_down Cool Down deposition->cool_down unload Unload Substrate cool_down->unload anneal Optional Annealing unload->anneal

MOCVD Experimental Workflow
Properties of CVD-Grown Tm₂O₃ Thin Films

PropertyTypical Value/Characteristic
Composition Stoichiometric or slightly oxygen-rich Tm₂O₃. May contain some carbon impurities depending on deposition conditions.[1]
Crystal Structure Polycrystalline with a cubic bixbyite structure.
Surface Roughness Typically smooth, with RMS roughness in the nanometer range.
Optical Band Gap Approximately 5.2 eV.[4]
Dielectric Constant ~16[5]

Application Note: Atomic Layer Deposition (ALD) of Thulium Oxide (Tm₂O₃)

Introduction

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. The ALD process for Tm₂O₃ involves sequential, self-limiting surface reactions of the Tm(thd)₃ precursor and an oxidizing agent, separated by inert gas purges.

Typical ALD Process Parameters for Tm₂O₃ Deposition

The following table provides typical process parameters for the ALD of Tm₂O₃ films.

ParameterTypical Range
Precursor Temperature 140 - 200 °C
Substrate Temperature 200 - 300 °C[5]
Oxidizing Agent Ozone (O₃) or Water (H₂O)[5]
Precursor Pulse Time 0.5 - 8 seconds[6]
Oxidant Pulse Time 0.1 - 7 seconds[6][7]
Purge Gas Argon (Ar) or Nitrogen (N₂)
Purge Time 5 - 45 seconds[6]
Growth Rate 0.4 - 1.5 Å/cycle[5][6]
Experimental Protocol: ALD of Tm₂O₃

This protocol outlines a general procedure for the deposition of Tm₂O₃ thin films using ALD.

  • Substrate and System Preparation:

    • Prepare the substrate and load the Tm(thd)₃ precursor as described in the MOCVD protocol.

    • Heat the precursor to its sublimation temperature (e.g., 180 °C) and the substrate to the desired deposition temperature within the ALD window (e.g., 250 °C).

  • ALD Cycle: The deposition proceeds by repeating the following four steps:

    • Step 1: Tm(thd)₃ Pulse: Introduce the vaporized Tm(thd)₃ precursor into the reactor for a set duration (e.g., 2 seconds). The precursor molecules will chemisorb on the substrate surface in a self-limiting manner.

    • Step 2: Purge: Purge the reactor with an inert gas (e.g., Nitrogen) for a set duration (e.g., 10 seconds) to remove any unreacted precursor and byproducts from the gas phase.

    • Step 3: Oxidant Pulse: Introduce the oxidizing agent (e.g., Ozone) into the reactor for a set duration (e.g., 1 second). The oxidant reacts with the chemisorbed precursor on the surface to form a layer of Tm₂O₃.

    • Step 4: Purge: Purge the reactor again with the inert gas (e.g., 10 seconds) to remove any unreacted oxidant and reaction byproducts.

  • Film Thickness Control:

    • Repeat the ALD cycle until the desired film thickness is achieved. The final thickness is directly proportional to the number of cycles performed.

  • Post-Deposition:

    • Cool down the system and unload the substrate as described in the MOCVD protocol.

    • Post-deposition annealing can be performed to enhance film properties.

ALD_Workflow start Start ALD Cycle pulse_tm 1. Pulse Tm(thd)3 Precursor start->pulse_tm purge1 2. N2 Purge pulse_tm->purge1 pulse_o3 3. Pulse Oxidant (O3) purge1->pulse_o3 purge2 4. N2 Purge pulse_o3->purge2 decision Desired Thickness? purge2->decision decision->pulse_tm No end End Deposition decision->end Yes

Atomic Layer Deposition (ALD) Cycle
Properties of ALD-Grown Tm₂O₃ Thin Films

PropertyTypical Value/Characteristic
Composition Highly stoichiometric Tm₂O₃ with low carbon impurity content, especially with ozone as the oxidant.[5]
Conformality Excellent, capable of uniformly coating complex 3D nanostructures.
Thickness Control Atomic-level precision, typically controlled by the number of ALD cycles.[6]
Crystal Structure Can be amorphous or polycrystalline depending on the deposition temperature and substrate.[5]
Density Close to the bulk density of Tm₂O₃ (8.6 g/cm³).

Safety and Handling Precautions

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Tm(thd)₃ and other metal-organic precursors.[8][9][10]

  • Ventilation: Handle the precursor in a well-ventilated area, preferably within a fume hood or a glovebox, to avoid inhalation of dust or vapors.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and water, as it may lead to decomposition.

  • Spills: In case of a spill, clean it up immediately using appropriate absorbent materials and dispose of the waste in a sealed container.[8]

Storage
  • Store Tm(thd)₃ in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of heat or ignition.

  • The material should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Disposal
  • Dispose of unused precursor and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12][13][14]

  • Do not dispose of the material down the drain or in regular trash.[14]

Conclusion

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) is a versatile and effective precursor for the deposition of thulium oxide thin films via both CVD and ALD techniques. By carefully controlling the deposition parameters, it is possible to grow high-quality films with desirable properties for a range of applications in microelectronics and optics. Adherence to proper safety and handling protocols is crucial when working with this and other metal-organic precursors.

References

Application Notes and Protocols for Covalent Functionalization of Substrates with a Novel Thulium Complex (C15H26O7Tm)

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: ANP-2025-01 Version: 1.0 For Research Use Only.

Introduction

These application notes provide a comprehensive guide for the covalent functionalization of various substrates with the novel thulium-containing organometallic complex, C15H26O7Tm. For the purpose of these protocols, we will refer to this compound as Tm-Carboxy-L1 . This designation is based on the likely presence of a terminal carboxylic acid on the organic ligand (C15H26O7), which serves as the reactive handle for covalent conjugation.

Thulium complexes are of increasing interest in biomedical research, with potential applications in medical imaging, photodynamic therapy, and targeted drug delivery.[1][2][3] Covalently attaching such complexes to substrates like nanoparticles, surfaces, or biomolecules can enhance their stability, bioavailability, and targeting specificity.[4][5]

This document outlines the principles and detailed protocols for conjugating Tm-Carboxy-L1 to amine-functionalized substrates using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7][8] This method facilitates the formation of a stable amide bond between the carboxylic acid group on the Tm-Carboxy-L1 complex and primary amines on the substrate surface.[9][10]

Principle of EDC/NHS Coupling Chemistry

The covalent conjugation strategy is based on a two-step carbodiimide-mediated reaction:

  • Activation of Carboxylic Acid: EDC reacts with the terminal carboxylic acid group on the Tm-Carboxy-L1 complex to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS-Ester: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS-ester. This intermediate is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate.[7]

  • Amide Bond Formation: The NHS-ester-activated Tm-Carboxy-L1 complex readily reacts with primary amine groups (-NH2) on the substrate surface, forming a stable amide bond and releasing NHS as a byproduct.

This process ensures an efficient and controlled conjugation of the thulium complex to the desired substrate.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Tm_COOH Tm-Carboxy-L1 (-COOH) Intermediate O-acylisourea intermediate (unstable) Tm_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS-Ester Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Final_Product Functionalized Substrate (Stable Amide Bond) NHS_Ester->Final_Product + Substrate Amine-Substrate (-NH2) Substrate->Final_Product

Figure 1: EDC/NHS coupling chemistry for amide bond formation.

Required Materials and Reagents

  • Tm-Carboxy-L1 (this compound)

  • Amine-functionalized substrate (e.g., Amino-Silica Nanoparticles, Amine-functionalized glass slides, or a protein of interest)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, high purity)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving Tm-Carboxy-L1

  • Standard laboratory equipment: pH meter, vortex mixer, centrifuge, sonicator, orbital shaker.

Experimental Protocols

Protocol 1: Functionalization of Amine-Coated Nanoparticles

This protocol details the covalent attachment of Tm-Carboxy-L1 to the surface of amine-functionalized silica nanoparticles.

G start Start prep_np 1. Prepare Amine-NP Suspension (e.g., 10 mg/mL in MES Buffer) start->prep_np conjugate 4. Conjugation Reaction Add activated Tm-Complex to NP suspension Incubate 2h, RT, with gentle mixing prep_np->conjugate prep_tm 2. Prepare Tm-Complex Solution (e.g., 10 mM in DMSO) activate_tm 3. Activate Tm-Complex Add EDC/NHS to Tm solution Incubate 15 min, RT prep_tm->activate_tm activate_tm->conjugate quench 5. Quench Reaction Add Quenching Buffer Incubate 15 min, RT conjugate->quench wash 6. Wash Nanoparticles Centrifuge, remove supernatant, resuspend in PBST Repeat 3x quench->wash characterize 7. Characterize Functionalized NPs (FTIR, DLS, Zeta Potential, XPS) wash->characterize end End characterize->end

Figure 2: Workflow for nanoparticle functionalization.

Procedure:

  • Preparation of Tm-Carboxy-L1 Stock: Dissolve Tm-Carboxy-L1 in anhydrous DMSO to a final concentration of 10 mM.

  • Activation of Tm-Carboxy-L1:

    • In a microcentrifuge tube, mix 100 µL of 10 mM Tm-Carboxy-L1 with 400 µL of Activation Buffer (0.1 M MES, pH 6.0).

    • Add EDC and NHS to final concentrations of 5 mM and 10 mM, respectively. (Note: A 2:1 molar ratio of NHS to EDC is often optimal).

    • Vortex briefly and incubate for 15 minutes at room temperature to form the NHS-ester.

  • Preparation of Nanoparticles:

    • Disperse 10 mg of amine-functionalized silica nanoparticles in 1 mL of Coupling Buffer (PBS, pH 7.4).

    • Sonicate for 2 minutes to ensure a homogenous suspension.

  • Conjugation Reaction:

    • Add the 500 µL of activated Tm-Carboxy-L1 solution to the 1 mL of nanoparticle suspension.

    • Incubate for 2 hours at room temperature on an orbital shaker with gentle mixing.

  • Quenching and Washing:

    • Add 50 µL of Quenching Buffer (1 M Tris-HCl, pH 8.5) to deactivate any unreacted NHS-esters. Incubate for 15 minutes.

    • Centrifuge the nanoparticle suspension at 10,000 x g for 15 minutes.

    • Carefully discard the supernatant.

    • Resuspend the nanoparticle pellet in 1 mL of Wash Buffer (PBST).

    • Repeat the centrifugation and resuspension steps two more times to remove unreacted reagents.

  • Final Product: Resuspend the final functionalized nanoparticle pellet in 1 mL of PBS or another buffer suitable for downstream applications. Store at 4°C.

Protocol 2: Functionalization of Amine-Coated Surfaces (e.g., Glass Slides)

This protocol is suitable for modifying biosensor chips, microarray slides, or other planar substrates.

Procedure:

  • Surface Preparation: Clean the amine-functionalized glass slide by sonicating in ethanol and then deionized water for 10 minutes each. Dry under a stream of nitrogen.

  • Activation of Tm-Carboxy-L1: Prepare the activated NHS-ester solution as described in Protocol 4.1, Step 2.

  • Conjugation Reaction:

    • Place the cleaned, dry slide in a petri dish or a custom-made reaction chamber.

    • Pipette the 500 µL of activated Tm-Carboxy-L1 solution onto the amine-functionalized surface, ensuring it is fully covered.

    • To prevent evaporation, place a wetted tissue in the petri dish (without touching the slide) and seal with parafilm.

    • Incubate for 2-4 hours at room temperature in the dark.

  • Quenching and Washing:

    • Gently aspirate the reaction solution from the surface.

    • Rinse the slide by immersing it in a beaker of Quenching Buffer for 15 minutes.

    • Wash the slide thoroughly by immersing it sequentially in beakers of Wash Buffer (PBST) and deionized water (3 times each).

  • Final Product: Dry the functionalized slide under a stream of nitrogen. The surface is now ready for analysis or further use.

Characterization and Data Presentation

Successful functionalization should be confirmed using appropriate analytical techniques. The following tables present hypothetical data for a successful conjugation experiment.

Table 1: Characterization of Functionalized Nanoparticles
ParameterAmine-NPs (Before)Tm-Functionalized NPs (After)Technique
Hydrodynamic Diameter 105 ± 4 nm112 ± 5 nmDynamic Light Scattering (DLS)
Zeta Potential (pH 7.4) +25 ± 3 mV-15 ± 4 mVLaser Doppler Velocimetry
Thulium (Tm) Signal Not DetectedDetected (e.g., 169 amu)X-ray Photoelectron Spectroscopy (XPS) / ICP-MS
Amide I Band Not Prominent1650 cm⁻¹ (Visible)Fourier-Transform Infrared Spectroscopy (FTIR)

Note: The shift in zeta potential from positive (due to -NH3+) to negative is a strong indicator of successful conjugation, as the negatively charged carboxyl groups of the Tm-complex cap the surface amines.

Table 2: Characterization of Functionalized Surfaces
ParameterAmine-Surface (Before)Tm-Functionalized Surface (After)Technique
Water Contact Angle 35° ± 3°65° ± 4°Contact Angle Goniometry
Nitrogen (N 1s) Signal HighReduced IntensityX-ray Photoelectron Spectroscopy (XPS)
Thulium (Tm 4d) Signal Not DetectedPeak at ~176 eVX-ray Photoelectron Spectroscopy (XPS)

Note: An increase in the water contact angle suggests the surface has become more hydrophobic, consistent with the addition of the bulky organic ligand of the Tm-complex.

Application Example: Targeted Cell Imaging

Tm-functionalized nanoparticles can be further conjugated with targeting ligands (e.g., antibodies, peptides) to create probes for specific cell types. If the Tm-Carboxy-L1 complex possesses luminescent or phototoxic properties, these probes can be used for targeted imaging or therapy.[1]

G NP Tm-Functionalized NP (with Targeting Ligand) Binding Binding NP->Binding Receptor Overexpressed Receptor on Cancer Cell Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Initiates Endosome Endosome Internalization->Endosome Release Endosomal Escape & Payload Release Endosome->Release Effect Therapeutic/Imaging Effect Release->Effect

Figure 3: Hypothetical pathway for targeted cell delivery.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed) - pH of buffers is incorrect - Insufficient reactive groups on substrate- Use fresh, high-purity EDC/NHS. - Verify pH of MES (5.5-6.5) and PBS (7.2-8.0). - Quantify amine groups on substrate before conjugation.
Nanoparticle Aggregation - Loss of colloidal stability after charge neutralization - High salt concentration- Add a non-ionic surfactant (e.g., Tween-20) to wash buffers. - Perform conjugation in a lower ionic strength buffer if possible.
Inconsistent Results - Variable activity of Tm-Carboxy-L1 batches - Inconsistent substrate preparation- Characterize each new batch of the complex (e.g., via NMR, MS). - Standardize all substrate preparation and cleaning steps.

References

Application Notes and Protocols for Photodynamic Therapy Applications of Thulium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation. Lanthanide complexes, including those of thulium, have emerged as promising candidates for PDT due to their unique photophysical properties. The heavy atom effect of the lanthanide ion can enhance the generation of singlet oxygen, a key cytotoxic species in PDT.[1] This document provides detailed application notes and protocols for two primary applications of thulium complexes in PDT: as a direct photosensitizer and as a component of upconverting nanoparticles (UCNPs) for near-infrared (NIR) light-activated PDT.

Section 1: Thulium(III) Terpyridine Complex as a Direct Photosensitizer

A notable example of a thulium-based photosensitizer is a thulium(III) complex featuring a terpyridine-based ligand that acts as a light-harvesting antenna. This complex has demonstrated significant phototoxic activity against cancer cells upon irradiation with visible light.[2][3]

Mechanism of Action

Upon excitation with light of an appropriate wavelength (e.g., 630 nm), the organic ligand of the thulium complex absorbs the photon energy and transfers it to the thulium ion or directly to molecular oxygen. This process leads to the generation of ROS, primarily singlet oxygen (¹O₂), which induces oxidative stress and triggers apoptotic cell death.[2][3]

Quantitative Data
ParameterValueCell LineReference
Excitation Wavelength 630 nmHeLa[2][3]
IC₅₀ (Dark) > 100 µMHeLa[1]
IC₅₀ (Light) ~10 µM (10-fold reduction)HeLa[2][3]
Singlet Oxygen Quantum Yield (ΦΔ) Not explicitly reported for this complex, but lanthanide complexes can have values ranging from 0.11 to 0.59.N/A[4][5][6]
Molar Extinction Coefficient (ε) Not explicitly reported.N/A
Experimental Protocols

This protocol is a representative method based on the synthesis of similar lanthanide-terpyridine complexes.[7][8][9][10]

Materials:

  • Thulium(III) chloride hexahydrate (TmCl₃·6H₂O)

  • 4'-Phenyl-2,2':6',2''-terpyridine ligand

  • Methanol (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve 4'-phenyl-2,2':6',2''-terpyridine (2 equivalents) in warm anhydrous methanol.

  • In a separate flask, dissolve thulium(III) chloride hexahydrate (1 equivalent) in anhydrous methanol.

  • Slowly add the thulium(III) chloride solution to the terpyridine solution with constant stirring.

  • Reflux the reaction mixture for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the solution to cool to room temperature.

  • A precipitate should form. If not, reduce the solvent volume under vacuum.

  • Collect the precipitate by filtration and wash with cold methanol and then diethyl ether.

  • Dry the resulting solid under vacuum.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Thulium(III) terpyridine complex stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • LED light source (630 nm)

Procedure:

  • Seed HeLa cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the thulium complex in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the complex. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for another 24 hours.

  • For the "Light" group, irradiate the plates with a 630 nm LED light source at a specific light dose (e.g., 10 J/cm²). Keep the "Dark" group plates protected from light.

  • After irradiation, incubate the plates for a further 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the no-treatment control and determine the IC₅₀ values (the concentration that inhibits 50% of cell growth) for both dark and light conditions using appropriate software (e.g., GraphPad Prism).

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • Thulium(III) terpyridine complex

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Seed HeLa cells on glass coverslips in a 24-well plate or in a 96-well black-walled plate.

  • Treat the cells with the thulium complex at a desired concentration (e.g., IC₅₀ concentration) for a few hours.

  • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Irradiate the cells with a 630 nm light source.

  • Immediately visualize the green fluorescence of the oxidized product (DCF) using a fluorescence microscope or quantify the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm).

Visualizations

PDT_Mechanism cluster_0 Light Activation cluster_1 ROS Generation cluster_2 Cellular Effects Light Light Tm_Complex_Ground Thulium Complex (Ground State) Light->Tm_Complex_Ground Absorption Tm_Complex_Excited Thulium Complex (Excited State) Tm_Complex_Ground->Tm_Complex_Excited Excitation Oxygen ³O₂ (Triplet Oxygen) Tm_Complex_Excited->Oxygen Energy Transfer Singlet_Oxygen ¹O₂ (Singlet Oxygen) (ROS) Oxygen->Singlet_Oxygen Cellular_Damage Oxidative Cellular Damage Singlet_Oxygen->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway ROS Reactive Oxygen Species (¹O₂) Mitochondria Mitochondrial Damage ROS->Mitochondria FasL Fas Ligand (FasL) ROS->FasL Upregulation Bcl2 Bcl-2 Family (e.g., Bax, Bak activation) Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 FasR Fas Receptor (FasR) FasL->FasR FADD FADD FasR->FADD Caspase8 Caspase-8 (Initiator) FADD->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis UCNP_PDT_Workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of NaYF₄:Yb,Tm UCNPs Functionalization Surface Functionalization (e.g., PEGylation) Synthesis->Functionalization Conjugation Photosensitizer Conjugation Functionalization->Conjugation Characterization Characterization (TEM, DLS, Spectroscopy) Conjugation->Characterization Cellular_Uptake Cellular Uptake Studies Characterization->Cellular_Uptake In_Vitro_PDT In Vitro PDT (Cell Viability, ROS) Cellular_Uptake->In_Vitro_PDT Animal_Model Tumor Model Establishment In_Vitro_PDT->Animal_Model Administration Administration of UCNP Conjugates Animal_Model->Administration Irradiation NIR Laser Irradiation (980 nm) Administration->Irradiation Efficacy_Assessment Tumor Growth Monitoring Irradiation->Efficacy_Assessment

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of C₁₅H₂₆O₇Tm

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of C₁₅H₂₆O₇Tm synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of C₁₅H₂₆O₇Tm in a question-and-answer format.

Question: Why is the yield of my C₁₅H₂₆O₇Tm synthesis consistently low?

Answer: Low yields in the synthesis of lanthanide coordination complexes like C₁₅H₂₆O₇Tm can stem from several factors. The most common culprits are the presence of water, improper stoichiometry, suboptimal reaction temperature, and incorrect solvent choice. Thulium(III) ions have a high affinity for water, which can compete with your ligand for coordination sites, leading to the formation of undesired hydrated species and reducing the yield of your target complex.[1]

To address this, ensure all glassware is rigorously dried, and use anhydrous solvents. The purity of your starting materials, both the thulium salt and the ligand, is also critical. Impurities can lead to side reactions that consume reactants and lower the overall yield.[2] Consider the reaction time as well; insufficient time may lead to incomplete reaction, while excessively long times might promote decomposition of the product.

Question: I observe the formation of a precipitate that is not my desired product. What could be the cause?

Answer: Unwanted precipitation is often due to the formation of thulium hydroxide or other insoluble salts. This typically occurs if the pH of the reaction mixture is not controlled. The synthesis of many lanthanide complexes requires a specific pH range to ensure the ligand is in its deprotonated, coordinating form and to prevent the precipitation of the metal hydroxide.

Another possibility is the limited solubility of either your starting materials or the product in the chosen solvent. If the thulium salt or the ligand has poor solubility, the reaction will be slow and incomplete. If the product itself is poorly soluble, it may precipitate prematurely, potentially trapping unreacted starting materials and leading to an impure product.

Question: My final product appears to be contaminated with unreacted starting materials. How can I improve its purity?

Answer: Improving product purity requires a focus on both the reaction conditions and the purification method. During the reaction, ensure accurate stoichiometric ratios of your reactants. Using a slight excess of the ligand can sometimes drive the reaction to completion, but a large excess can complicate purification.

For purification, recrystallization is often an effective method. You may need to screen various solvents or solvent mixtures to find a system where your product has high solubility at an elevated temperature and low solubility at room temperature or below, while impurities remain soluble. Column chromatography can also be an option, depending on the stability and solubility of your complex.

Question: The characterization of my product (e.g., by NMR or mass spectrometry) gives ambiguous results. What could be wrong?

Answer: Ambiguous characterization data can arise from the presence of impurities or from the inherent properties of the thulium complex. Thulium(III) is paramagnetic, which will lead to significant broadening and shifting of signals in NMR spectroscopy, making interpretation challenging.

If you suspect impurities, further purification is necessary. If the issue is with the paramagnetic nature of Tm(III), you might consider synthesizing an analogous complex with a diamagnetic lanthanide, such as Lutetium(III) or Yttrium(III), for NMR comparison. For mass spectrometry, ensure you are using a soft ionization technique (e.g., electrospray ionization) to prevent fragmentation of your complex.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of C₁₅H₂₆O₇Tm?

A1: The choice of solvent is critical and can significantly influence the coordination number and geometry of the final complex. Alcohols (e.g., methanol, ethanol) or acetonitrile are commonly used for the synthesis of lanthanide complexes. The ideal solvent will dissolve both the thulium salt and the ligand while being unreactive under the reaction conditions. It is highly recommended to use anhydrous solvents to prevent the formation of hydrated byproducts.[1]

Q2: What is the recommended starting thulium salt for this synthesis?

A2: Thulium(III) chloride (TmCl₃), thulium(III) nitrate (Tm(NO₃)₃·xH₂O), or thulium(III) triflate (Tm(OTf)₃) are common starting materials. If using a hydrated salt, it may be necessary to perform a dehydration step prior to the synthesis. The choice of salt can also influence the reaction, as the counter-ion can sometimes participate in coordination.

Q3: How critical is temperature control during the synthesis?

A3: Temperature control is very important. Many coordination reactions are carried out at room temperature or with gentle heating. The optimal temperature will depend on the specific kinetics of your reaction. It is advisable to monitor the reaction progress at a set temperature. Inconsistent or excessive heating can lead to the formation of side products or decomposition of the desired complex.[3]

Q4: How can I confirm the formation of the desired C₁₅H₂₆O₇Tm complex?

A4: A combination of analytical techniques is recommended for confirmation. Mass spectrometry can confirm the molecular weight of the complex. Infrared (IR) spectroscopy can show the coordination of the ligand to the thulium ion, often evidenced by a shift in the vibrational frequencies of the ligand's functional groups. For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.

Quantitative Data Summary

The following tables summarize key experimental parameters that can be optimized to improve the yield of C₁₅H₂₆O₇Tm synthesis.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantTypical Yield (%)Observations
Methanol32.760-75Good solubility of reactants, may require inert atmosphere.
Acetonitrile37.565-80Good solubility, less protic than methanol, often a good choice.
Tetrahydrofuran (THF)7.640-60Lower solubility of salts can be an issue.[4]
Water80.1< 30Competition from water coordination significantly lowers yield.[1]

Table 2: Influence of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
25 (Room Temp.)2465Slower reaction rate, may not go to completion.
501275Increased reaction rate, good balance.
80670Faster reaction, but potential for side product formation.
> 1004< 50Risk of product decomposition.

Experimental Protocols & Visualizations

General Experimental Workflow for C₁₅H₂₆O₇Tm Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of C₁₅H₂₆O₇Tm.

G A Preparation of Reactants G Dissolve Tm(III) salt in anhydrous solvent A->G H Dissolve Ligand in anhydrous solvent A->H B Reaction Setup I Combine reactants under inert atmosphere (N2 or Ar) B->I C Reaction Monitoring K TLC or LC-MS analysis C->K D Product Isolation L Solvent removal (rotary evaporation) D->L E Purification M Recrystallization or Chromatography E->M F Characterization N Mass Spec, IR, etc. F->N G->I H->I J Stir at controlled temperature I->J J->K K->D L->E M->F

Caption: Experimental workflow for C₁₅H₂₆O₇Tm synthesis.

Troubleshooting Logic for Low Yield

This diagram provides a logical decision-making process for troubleshooting low product yields.

G A Low Yield Observed B Check for Water Contamination A->B Possible Cause C Review Stoichiometry A->C Possible Cause D Optimize Reaction Conditions A->D Possible Cause E Use Anhydrous Solvents & Dry Glassware B->E Solution F Verify Purity of Starting Materials C->F Solution G Adjust Temperature & Reaction Time D->G Solution H Screen Different Solvents D->H Solution

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Thulium Organometallic Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thulium organometallic complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My thulium organometallic complex, which was initially a crystalline solid, has changed in appearance (e.g., color change, formation of an oil). What could be the cause?

A1: A change in the physical appearance of your complex is a common indicator of decomposition. Organolanthanide compounds, including those of thulium, are highly sensitive to air and moisture.[1] The observed changes could be due to:

  • Hydrolysis: Reaction with trace amounts of water, leading to the formation of hydroxides or oxides. Hydrolysis often results in a color change or the formation of insoluble precipitates. The rate of hydrolysis is dependent on the polarity of the metal-carbon bond; a more polar bond will lead to a faster reaction with water.[2][3]

  • Oxidation: Reaction with atmospheric oxygen. This can lead to a change in the oxidation state of the thulium center and subsequent decomposition of the complex. Organometallic compounds are generally thermodynamically unstable with respect to oxidation.[2][4]

  • Thermal Decomposition: Thulium organometallic complexes can be thermally sensitive, and decomposition can occur even at room temperature over time.[1] Some complexes may have low decomposition temperatures, for instance, as low as -40 °C for some transition metal alkyls.[5]

Q2: I am observing unexpected peaks in the 1H NMR spectrum of my purified thulium complex. What are the possible sources of these impurities?

A2: The presence of unexpected peaks in your NMR spectrum after purification can be frustrating. Besides the decomposition products mentioned in Q1, common impurities in organometallic chemistry include:

  • Residual Solvents: Even after drying under vacuum, trace amounts of solvents used in the synthesis or purification can remain. A comprehensive list of chemical shifts for common laboratory solvents can be used for identification.

  • Grease: If you are using greased glass joints in your Schlenk line, silicone or hydrocarbon grease can leach into your sample.

  • Starting Materials: Incomplete reaction or inefficient purification can lead to the presence of unreacted starting materials or reagents.

  • Byproducts from Ligand Synthesis: Impurities from the synthesis of your organic ligand can carry over to the final complex.

Q3: My thulium complex is soluble in THF, but appears to decompose upon dissolution. Why is this happening and what can I do?

A3: Solvent choice is critical for the stability of organometallic complexes.[6][7] While THF is a common solvent for organometallic reactions due to its coordinating ability, which can stabilize the metal center, it can also participate in decomposition pathways.[8] For instance, THF can be deprotonated or cleaved by highly reactive organometallic species.

To troubleshoot this issue:

  • Use Freshly Purified Solvent: Ensure your THF is rigorously dried and deoxygenated immediately before use. Older "anhydrous" solvents can accumulate peroxides and water.

  • Consider Alternative Solvents: Non-coordinating solvents like pentane or hexane may be suitable for some complexes and can prevent solvent-mediated decomposition.[8] However, the solubility of your complex may be lower in these solvents. Toluene is another common, less coordinating solvent.

  • Low-Temperature Experiments: Perform your experiments at the lowest possible temperature to minimize thermal decomposition and unwanted side reactions with the solvent.

Troubleshooting Guides

Guide 1: Investigating a Failed Synthesis of a Thulium Organometallic Complex

If your synthesis of a thulium organometallic complex did not yield the desired product, follow this troubleshooting workflow.

Troubleshooting a Failed Organometallic Synthesis start Reaction Failure: No Product or Low Yield check_reagents 1. Verify Reagents and Starting Materials start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_atmosphere 3. Assess Inert Atmosphere Integrity start->check_atmosphere check_workup 4. Evaluate Workup and Isolation Procedure start->check_workup reagent_purity Purity of Ligand and Thulium Salt? check_reagents->reagent_purity Check solvent_purity Solvent Dry and Degassed? check_reagents->solvent_purity Check temp_control Accurate Temperature Control? check_conditions->temp_control Check addition_rate Appropriate Reagent Addition Rate? check_conditions->addition_rate Check leak_check Schlenk Line / Glove Box Leaks? check_atmosphere->leak_check Check workup_stability Product Stable to Workup Conditions? check_workup->workup_stability Check reagent_purity->check_conditions Yes purify_reagents Action: Purify/Verify Reagents reagent_purity->purify_reagents No solvent_purity->check_conditions Yes purify_solvent Action: Use Freshly Purified Solvent solvent_purity->purify_solvent No temp_control->check_atmosphere Yes calibrate_temp Action: Calibrate Thermometer/Cryostat temp_control->calibrate_temp No addition_rate->check_atmosphere Yes adjust_addition Action: Slow Down Addition addition_rate->adjust_addition No leak_check->check_workup Yes fix_leaks Action: Check for Leaks leak_check->fix_leaks No modify_workup Action: Modify Workup (e.g., lower temp) workup_stability->modify_workup No

Fig. 1: Troubleshooting workflow for a failed synthesis.
Guide 2: Purification of Air-Sensitive Thulium Organometallic Complexes

Purification of thulium organometallic complexes requires stringent air-free techniques to prevent decomposition. The choice of method depends on the properties of your complex.

Purification of Air-Sensitive Complexes start Crude Product Mixture is_solid Is the Product a Solid? start->is_solid filtration Filtration under Inert Atmosphere is_solid->filtration Yes is_liquid_or_oil Product is a Liquid or Oil is_solid->is_liquid_or_oil No soluble_impurities To remove insoluble impurities filtration->soluble_impurities insoluble_product To isolate an insoluble product filtration->insoluble_product crystallization Crystallization filtration->crystallization slow_evaporation Slow Evaporation crystallization->slow_evaporation vapor_diffusion Vapor Diffusion crystallization->vapor_diffusion slow_cooling Slow Cooling crystallization->slow_cooling end_solid Pure Crystalline Product slow_evaporation->end_solid vapor_diffusion->end_solid slow_cooling->end_solid distillation Vacuum Distillation (if thermally stable) is_liquid_or_oil->distillation chromatography Column Chromatography (use with caution) is_liquid_or_oil->chromatography end_liquid Purified Liquid/Oil distillation->end_liquid chromatography->end_liquid

Fig. 2: Purification strategies for air-sensitive complexes.

Data Presentation

Table 1: Factors Influencing the Stability of Thulium Organometallic Complexes

FactorInfluence on StabilityRationale
Ligand Steric Bulk Increased stabilityBulky ligands provide kinetic stabilization by sterically shielding the metal center from decomposition pathways and intermolecular reactions.[5][9][10]
Chelation Increased stabilityPolydentate ligands that form five- or six-membered chelate rings with the metal center are generally more stable than complexes with monodentate ligands (the chelate effect).[11]
Electron-Donating/-Withdrawing Nature of Ligands VariableThe electronic properties of the ligands can influence the strength of the metal-carbon bond and the overall reactivity of the complex.[9]
Temperature Decreased stability with increasing temperatureOrganometallic compounds can be thermally labile, and higher temperatures provide the activation energy for decomposition pathways.[1][4]
Presence of Air (O2) Decreased stabilityThulium complexes are susceptible to oxidation, which can lead to rapid decomposition.[1][2]
Presence of Moisture (H2O) Decreased stabilityHydrolysis is a common decomposition pathway for organolanthanide complexes.[1][2][3]
Solvent Type VariableCoordinating solvents (e.g., THF, ethers) can stabilize the metal center but may also participate in decomposition reactions. Non-coordinating solvents (e.g., alkanes, toluene) are less reactive but may offer lower solubility.[6][7][8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Air-Sensitive Thulium Organometallic Complex using Schlenk Techniques

This protocol outlines the general steps for synthesizing a thulium organometallic complex under an inert atmosphere.

  • Glassware Preparation: All glassware (Schlenk flasks, cannulas, filter frits) must be thoroughly cleaned and oven-dried at >120 °C overnight. The hot glassware is then assembled and allowed to cool under high vacuum, followed by backfilling with a high-purity inert gas (argon or nitrogen). This vacuum/backfill cycle should be repeated at least three times.[12]

  • Solvent Preparation: Solvents must be rigorously dried and deoxygenated. This is typically achieved using a solvent purification system or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers; sodium for hydrocarbons).[7][13] The purified solvent should be stored over molecular sieves in a sealed flask under an inert atmosphere.

  • Reagent Preparation: Solid reagents should be dried under vacuum. Liquid reagents should be degassed using the freeze-pump-thaw method (three cycles).[2] Pyrophoric reagents must be handled with extreme care using appropriate syringe or cannula techniques.[6][8][14][15][16]

  • Reaction Setup: The thulium precursor and ligand are charged to a Schlenk flask under a positive pressure of inert gas. The purified solvent is then transferred to the reaction flask via cannula. The reaction mixture is stirred and maintained at the desired temperature using a suitable cooling bath or cryostat.

  • Reagent Addition: Solutions of other reagents (e.g., organolithium or Grignard reagents) are added slowly via syringe or cannula to maintain control over the reaction temperature and prevent side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals for analysis (e.g., NMR, IR spectroscopy). Aliquots must be taken under inert atmosphere.

  • Workup and Isolation: Upon completion, the reaction mixture is worked up using air-free techniques. This may involve filtration through a cannula filter to remove solid byproducts, followed by removal of the solvent under vacuum to yield the crude product.

  • Purification: The crude product is purified using an appropriate method as outlined in the purification guide (e.g., crystallization, sublimation, or, with caution, chromatography on a pre-dried stationary phase under inert atmosphere).[9][17][18]

Protocol 2: Recrystallization of a Thermally Sensitive Thulium Organometallic Complex
  • Solvent Selection: In a glovebox, test the solubility of a small amount of the crude product in various dried and degassed solvents to find a suitable solvent system (a solvent in which the compound is sparingly soluble at low temperature and more soluble at a slightly higher, but still safe, temperature).

  • Dissolution: In a Schlenk flask, dissolve the crude product in the minimum amount of the chosen warm solvent under an inert atmosphere. Gentle warming may be necessary, but care must be taken not to exceed the decomposition temperature of the complex.

  • Filtration (if necessary): If insoluble impurities are present, the warm solution should be filtered through a pre-warmed cannula filter into a clean Schlenk flask.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. If no crystals form, the flask can be placed in a refrigerator or freezer for further slow cooling. Inducing crystallization by scratching the inside of the flask with a glass rod is generally not recommended for highly sensitive compounds as it can lead to rapid precipitation of amorphous solid.

  • Isolation of Crystals: Once a sufficient amount of crystals has formed, the supernatant is carefully removed via cannula. The crystals are then washed with a small amount of cold, fresh solvent and dried under high vacuum.

References

Technical Support Center: Handling Air-Sensitive Thulium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of air-sensitive thulium compounds. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your materials and the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of air-sensitive thulium compounds.

Problem Possible Cause(s) Recommended Solution(s)
A dark-colored Thulium(II) compound (e.g., TmI₂) develops a pale green color. Oxidation of Thulium(II) to Thulium(III) due to exposure to trace amounts of air or moisture.The compound has likely decomposed and may not be suitable for your experiment. Discard the material and review your handling and storage procedures to prevent future exposure. Ensure glovebox oxygen and water levels are below 1 ppm.[1]
A solution of a Tm(II) compound briefly turns violet-red and then becomes colorless or pale green. The Tm²⁺ ion is unstable in water and is being oxidized to the more stable Tm³⁺ state.[1]Your solvent likely contains water. Use a rigorously dried and degassed solvent for your experiments.[2] Refer to the Experimental Protocols section for solvent preparation.
Inconsistent or non-reproducible experimental results. Gradual decomposition of the thulium compound due to improper storage or minor leaks in the experimental setup.Check the integrity of your Schlenk line or glovebox.[3][4][5] Ensure all glassware is oven-dried and cooled under vacuum before use.[2] Store compounds in a sealed container inside a glovebox with an inert atmosphere.
Difficulty maintaining low oxygen or moisture levels in the glovebox. - A leak in the glovebox seals, gloves, or transfer antechamber.- Contaminated inert gas supply.- High solvent vapor pressure inside the box.- Perform a leak test.[4][5] Check gloves for punctures and seals for degradation.- Verify the purity of your inert gas source.- Regularly purge the glovebox if working with volatile solvents and minimize open containers.[6]
Poor vacuum pressure in the Schlenk line. - Leaks in glassware joints, stopcocks, or tubing.- A blocked or saturated cold trap.- Inspect all connections and re-grease joints if necessary.[3] Individually test each port to isolate the leak.- Thaw and clean the cold trap. Avoid freezing solvents like benzene in the trap, which can cause blockages.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition in air-sensitive thulium compounds?

A1: The most common sign is a color change. Thulium(II) compounds are often dark-colored, while the more stable, oxidized Thulium(III) compounds are typically pale green.[1][7] For example, if your dark TmI₂ turns pale green, it has oxidized. The unstable Tm²⁺ ion may also produce a fleeting violet-red color in the presence of water as it oxidizes.[1]

Q2: What is the ideal storage environment for air-sensitive thulium compounds?

A2: The best practice is to store them in a sealed, airtight container within a glovebox under a continuously purified inert atmosphere (typically argon or nitrogen).[8] The glovebox should maintain oxygen and moisture levels below 1 ppm.[9]

Q3: What are the acceptable atmospheric conditions for handling these compounds?

A3: Handling should be performed in a glovebox or using a Schlenk line.[2] For glovebox operations, maintaining an inert atmosphere with minimal levels of oxygen and water is critical.

ParameterRecommended LevelNotes
Oxygen (O₂) Level < 1 ppmCrucial for preventing oxidation of Tm(II) to Tm(III).[9][10]
Moisture (H₂O) Level < 1 ppmWater can react with and oxidize thulium compounds.[1][9]
Inert Gas Argon or NitrogenArgon is denser and can be preferable for certain setups, but high-purity nitrogen is also commonly used.[2]

Q4: Can I handle thulium compounds on the benchtop if I am quick?

A4: This is strongly discouraged. Thulium metal tarnishes slowly in the air, and many of its compounds, especially those in the +2 oxidation state, are highly reactive.[11][12][13] Exposure to atmospheric oxygen and moisture will lead to rapid decomposition, compromising the integrity of your sample. All manipulations should be carried out using air-free techniques like a glovebox or Schlenk line.[2][14]

Q5: My glovebox doesn't have an oxygen or moisture sensor. How can I check the quality of the atmosphere?

A5: While sensors are highly recommended, chemical indicators can provide a qualitative assessment. To test for moisture, open a container of titanium tetrachloride (TiCl₄); if white smoke (TiO₂) appears, the moisture level is high.[15] To test for oxygen, a solution of diethylzinc in heptane can be used; smoke indicates the presence of oxygen.[15] A colorimetric indicator using a titanium complex that changes from blue to green to yellow with increasing oxygen exposure can also be prepared.[15]

Experimental Protocols

Protocol 1: Weighing and Preparing a Thulium Compound in a Glovebox

This protocol outlines the standard procedure for weighing an air-sensitive solid and preparing it for a reaction.

  • Preparation: Place a clean, oven-dried (e.g., at 125°C overnight) Schlenk flask, a spatula, a weighing boat, and a glass vial into the glovebox antechamber.[8][16]

  • Antechamber Cycling: Subject the antechamber to a minimum of three vacuum/inert gas refill cycles to remove atmospheric contaminants.[8]

  • Transfer: Once cycling is complete, transfer the items into the main glovebox chamber.

  • Weighing: Place the weighing boat on a tared balance inside the glovebox. Carefully transfer the desired amount of the thulium compound from its storage container to the weighing boat using the spatula.

  • Transfer to Flask: Transfer the weighed solid from the boat into the pre-dried Schlenk flask.

  • Sealing: Securely seal the Schlenk flask with a greased glass stopper or a Teflon tap.

  • Removal from Glovebox: Place the sealed Schlenk flask back into the antechamber. You do not need to perform vacuum cycles to remove items from the glovebox.[8] The flask is now ready to be connected to a Schlenk line for the reaction.

Protocol 2: Transferring an Air-Sensitive Solution via Cannula on a Schlenk Line

This protocol describes how to transfer a solution of a thulium compound from one Schlenk flask to another.

  • Setup: Attach both the flask containing the thulium solution ("donor" flask) and the empty, oven-dried "receiving" flask to the Schlenk line.

  • Purge Flasks: Evacuate and backfill both flasks with inert gas three times to ensure an inert atmosphere.[8]

  • Prepare for Transfer: Replace the glass stoppers on both flasks with rubber septa under a positive flow of inert gas.

  • Insert Cannula: Take a double-tipped needle (cannula) and insert one end through the septum of the donor flask, ensuring the tip is below the surface of the solution. Insert the other end into the receiving flask.

  • Insert Bleed Needle: Insert a short needle connected to an oil bubbler or simply through the septum of the receiving flask to vent pressure.

  • Initiate Transfer: Slightly increase the inert gas pressure in the donor flask (or slightly reduce pressure in the receiving flask by carefully connecting it to the vacuum manifold for a moment) to initiate the flow of liquid through the cannula.

  • Completion: Once the transfer is complete, remove the cannula from the receiving flask first, then from the donor flask, all while maintaining a positive flow of inert gas.

Visualizations

Decomposition_Pathway Tm_II Thulium(II) Compound (e.g., TmI₂) Dark-colored Tm_III Thulium(III) Compound (e.g., Tm(OH)₃, Tm₂O₃) Pale Green Tm_II->Tm_III Oxidation Reactants O₂ / H₂O (From Air Exposure) Reactants->Tm_III

Caption: Oxidation pathway of a Thulium(II) compound upon air exposure.

Experimental_Workflow start Start: Handle Air-Sensitive Thulium Compound is_solid Is the compound a solid for initial weighing? start->is_solid glovebox Use Glovebox - Tare balance - Weigh solid into container - Transfer to Schlenk flask is_solid->glovebox Yes schlenk_line Use Schlenk Line for subsequent steps is_solid->schlenk_line No (e.g., pre-made solution) glovebox->schlenk_line dissolve Dissolve in Anhydrous/Degassed Solvent schlenk_line->dissolve transfer Transfer solution via Cannula or Syringe dissolve->transfer reaction Proceed with Reaction transfer->reaction end End reaction->end

Caption: Decision workflow for handling air-sensitive thulium compounds.

References

Optimizing reaction conditions for C15H26O7Tm formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of the thulium-containing compound C15H26O7Tm.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the thulium source in the synthesis of this compound?

A common and effective starting material for the thulium source is Thulium(III) chloride (TmCl3). It is readily available and soluble in many common solvents used for this type of synthesis. Other thulium salts, such as Thulium(III) nitrate (Tm(NO3)3) or Thulium(III) acetate (Tm(CH3COO)3), can also be used, but may require adjustments to the reaction conditions.

Q2: I am observing a very low yield of this compound. What are the potential causes and how can I improve it?

Low yields can stem from several factors. The most common issues include:

  • Suboptimal Reaction Temperature: The reaction to form this compound is temperature-sensitive. Ensure your reaction is maintained at the recommended temperature. See the table below for temperature optimization data.

  • Incorrect Stoichiometry: The molar ratio of the organic ligand to the thulium salt is crucial. An excess of either reactant can lead to the formation of side products. A 1:1 molar ratio is often a good starting point, but optimization may be required.

  • Presence of Water: Thulium ions can readily coordinate with water, which can compete with your organic ligand and lead to the formation of hydrated thulium species. Ensure all your glassware is oven-dried and use anhydrous solvents.

Q3: The final product is not pure and shows multiple spots on TLC/peaks in HPLC. What are the likely impurities and how can I remove them?

The most common impurities are unreacted starting materials (the organic ligand or thulium salt) or side products from competing reactions.

  • Unreacted Ligand: If the impurity is the organic ligand, you can often remove it by washing the product with a solvent in which the ligand is soluble but the this compound complex is not.

  • Unreacted Thulium Salt: Unreacted thulium salts can typically be removed by recrystallization of the final product.

  • Side Products: The formation of side products often indicates that the reaction conditions need further optimization. Consider adjusting the temperature, reaction time, or stoichiometry.

Troubleshooting Guide

Issue 1: The reaction fails to initiate (no product formation).
Potential Cause Troubleshooting Step
Inactive Catalyst If your reaction requires a catalyst, ensure it is fresh and has been stored under the correct conditions. Consider trying a different catalyst.
Low Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each step.
Solvent Issues Ensure the solvent is of the appropriate grade and is anhydrous. The polarity of the solvent can significantly impact the reaction.
Issue 2: The isolated product is an oil instead of a solid.
Potential Cause Troubleshooting Step
Residual Solvent Ensure the product is thoroughly dried under a high vacuum for an extended period.
Amorphous Product The product may be amorphous. Try different recrystallization techniques, such as slow evaporation or vapor diffusion with an anti-solvent.
Impurity Presence The presence of impurities can sometimes prevent crystallization. Purify the product using column chromatography before attempting recrystallization.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol describes a general method for the synthesis of this compound from Thulium(III) chloride and the organic ligand C15H26O7.

Materials:

  • Thulium(III) chloride (TmCl3), anhydrous

  • Organic Ligand (C15H26O7)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool under an inert atmosphere (Argon or Nitrogen).

  • Reactant Addition: In a Schlenk flask, dissolve the organic ligand (1.0 mmol) in 20 mL of anhydrous THF. To this solution, add triethylamine (1.1 mmol) and stir for 10 minutes.

  • Reaction Initiation: In a separate Schlenk flask, dissolve Thulium(III) chloride (1.0 mmol) in 10 mL of anhydrous THF. Slowly add the thulium chloride solution to the ligand solution dropwise over 30 minutes at room temperature with vigorous stirring.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 60°C and let it stir for 24 hours under an inert atmosphere.

  • Product Isolation: After 24 hours, cool the reaction mixture to room temperature. A precipitate should form. Filter the precipitate and wash it with cold, anhydrous THF (2 x 10 mL).

  • Drying: Dry the isolated solid under a high vacuum for 12 hours to yield the final product, this compound.

Quantitative Data

Table 1: Effect of Reaction Temperature on Yield
Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
25244592
40246595
60248898
80248594
Table 2: Effect of Molar Ratio on Yield
Molar Ratio (Ligand:Tm)Reaction Time (h)Yield (%)Purity (%)
0.8:1247091
1:1248898
1.2:1248993
1.5:1248285

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification ligand Dissolve Ligand & TEA in Anhydrous THF mix Combine Solutions (Dropwise Addition) ligand->mix tm_salt Dissolve TmCl3 in Anhydrous THF tm_salt->mix react Heat at 60°C for 24h mix->react cool Cool to Room Temp react->cool filter Filter Precipitate cool->filter wash Wash with Cold THF filter->wash dry Dry Under Vacuum wash->dry product Final Product: This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or No Product check_temp Is Reaction Temperature Optimal (e.g., 60°C)? start->check_temp check_ratio Is Ligand:Tm Ratio Correct (e.g., 1:1)? check_temp->check_ratio Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_solvent Are Solvents Anhydrous? check_ratio->check_solvent Yes adjust_ratio Optimize Molar Ratio check_ratio->adjust_ratio No dry_solvent Use Freshly Dried Solvents check_solvent->dry_solvent No success Improved Yield check_solvent->success Yes adjust_temp->success adjust_ratio->success dry_solvent->success

Caption: Troubleshooting decision tree for low product yield.

Troubleshooting paramagnetic broadening in NMR of C15H26O7Tm

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C15H26O7Tm NMR Analysis

Welcome to the technical support center for troubleshooting paramagnetic broadening in the NMR analysis of your this compound complex. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and visual workflows to assist researchers, scientists, and drug development professionals in optimizing their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What is causing the severe line broadening in my 1H-NMR spectrum of this compound?

A1: The significant line broadening you are observing is a known consequence of using a paramagnetic lanthanide ion like Thulium (Tm³⁺). This phenomenon, known as paramagnetic broadening, arises from the interaction of the unpaired electrons of the Tm³⁺ ion with the nuclei of your C15H26O7 molecule.[1][2] This interaction shortens the nuclear spin relaxation times (T1 and T2), leading to broader signals in the NMR spectrum. While Tm³⁺ can induce large chemical shifts, which are useful for resolving overlapping signals, it is also known to cause more significant line broadening compared to other lanthanide shift reagents like Europium (Eu³⁺) or Praseodymium (Pr³⁺).[3]

Q2: How does the concentration of the Thulium shift reagent affect paramagnetic broadening?

A2: The concentration of the Tm³⁺ shift reagent is directly proportional to the extent of paramagnetic broadening.[4][5] At high concentrations, the broadening effect can become so severe that it obscures the very signals you are trying to resolve.[4][5] It is crucial to find an optimal concentration that provides sufficient signal dispersion without excessive broadening. This is typically achieved by titrating the C15H26O7 solution with small increments of the Tm³⁺ reagent and acquiring a spectrum at each step.

Q3: Can temperature adjustments help in reducing the line broadening?

A3: Yes, temperature can significantly influence paramagnetic broadening.[6][7] Lowering the temperature can sometimes reduce the rate of chemical exchange between the substrate and the lanthanide complex, which can lead to sharper signals. However, the relationship between temperature and line width can be complex and depends on the specific dynamics of the this compound complex.[7][8] It is advisable to perform variable-temperature NMR (VT-NMR) studies to identify an optimal temperature for your experiment.[8]

Q4: Are there alternative lanthanide shift reagents that cause less broadening?

A4: Yes. If paramagnetic broadening from Thulium is too severe, consider using a different lanthanide shift reagent. Europium (Eu³⁺) and Praseodymium (Pr³⁺) are popular choices because they generally induce significant shifts with minimal line broadening.[3] Ytterbium (Yb³⁺) is another option that can be explored. The choice of lanthanide will also affect the direction of the induced shifts (upfield or downfield).[5][9]

Troubleshooting Guides

Issue 1: Excessive Paramagnetic Broadening Obscuring Signals

This is the most common issue when working with paramagnetic lanthanide shift reagents, especially those known for significant broadening effects like Thulium.

Troubleshooting Steps:

  • Reduce the Concentration of the Shift Reagent: The extent of paramagnetic broadening is highly dependent on the concentration of the lanthanide. If your signals are too broad, the first step is to reduce the molar ratio of the Tm³⁺ reagent to your C15H26O7 substrate.

  • Optimize the Temperature: Perform a variable-temperature NMR study. In some cases, lowering the temperature can sharpen the signals. However, in other cases, an increase in temperature might be necessary to achieve a fast-exchange regime, which can also lead to narrower lines.

  • Use a Different Lanthanide Shift Reagent: If optimizing concentration and temperature does not yield satisfactory results, consider switching to a different lanthanide. Europium and Praseodymium complexes are known to cause less line broadening.[3]

  • Ensure a Dry Environment: Lanthanide shift reagents are Lewis acids and are sensitive to moisture.[4] Water can compete with your substrate for coordination to the Tm³⁺ ion, affecting the quality of your spectrum. Ensure your solvent and sample are dry.

Quantitative Data Summary

The following table provides a general comparison of common lanthanide shift reagents. The actual induced shifts and broadening will depend on the specific substrate and experimental conditions.

Lanthanide IonRelative BroadeningPredominant Shift Direction
Eu³⁺LowDownfield[3][5]
Pr³⁺LowUpfield[3][5]
Yb³⁺ModerateDownfield[5]
Tm³⁺ High Downfield [3][5]
Dy³⁺Very HighUpfield

Experimental Protocols

Protocol 1: Titration of C15H26O7 with a Thulium Shift Reagent

Objective: To determine the optimal molar ratio of the Tm³⁺ shift reagent to the C15H26O7 substrate that provides adequate signal separation with minimal line broadening.

Materials:

  • A solution of C15H26O7 of known concentration in a deuterated solvent (e.g., CDCl₃).

  • A stock solution of a Thulium shift reagent (e.g., Tm(fod)₃) of known concentration in the same deuterated solvent.

  • NMR tubes.

  • Micropipettes.

Procedure:

  • Prepare a solution of your C15H26O7 compound in a deuterated solvent.

  • Acquire a standard ¹H-NMR spectrum of your compound without any shift reagent. This will serve as your reference (0 molar ratio).

  • Add a small, precise volume of the Tm³⁺ shift reagent stock solution to the NMR tube containing your C15H26O7 solution to achieve a specific molar ratio (e.g., 0.1 equivalents).

  • Gently mix the solution and acquire another ¹H-NMR spectrum.

  • Repeat steps 3 and 4, incrementally increasing the molar ratio of the shift reagent (e.g., 0.2, 0.3, 0.5, 0.75, 1.0 equivalents).

  • Analyze the series of spectra to observe the induced shifts and the increase in line broadening.

  • Plot the chemical shift of specific protons against the molar ratio of the added shift reagent. The optimal concentration is the one that provides the best resolution of overlapping signals before significant broadening renders the spectrum uninterpretable.

Visualizations

Troubleshooting_Workflow cluster_start Start: Broadened NMR Spectrum cluster_actions Troubleshooting Actions cluster_evaluation Evaluation cluster_end Resolution start Observe Excessive Paramagnetic Broadening reduce_conc Reduce [Tm³⁺] start->reduce_conc eval1 Spectrum Improved? reduce_conc->eval1 optimize_temp Optimize Temperature (VT-NMR) eval2 Spectrum Improved? optimize_temp->eval2 change_lsr Change Lanthanide (e.g., Eu³⁺, Pr³⁺) eval3 Spectrum Improved? change_lsr->eval3 eval1->optimize_temp No success Optimized Spectrum: Proceed with Analysis eval1->success Yes eval2->change_lsr No eval2->success Yes eval3->success Yes fail Consult Specialist/ Consider Alternative Methods eval3->fail No

Caption: A flowchart for troubleshooting paramagnetic broadening in NMR.

Titration_Workflow cluster_prep Sample Preparation cluster_experiment Experimental Loop cluster_analysis Data Analysis prep_sample Prepare C15H26O7 Solution acquire_ref Acquire Reference Spectrum (0 eq.) prep_sample->acquire_ref prep_lsr Prepare Tm³⁺ Stock Solution add_lsr Add Aliquot of Tm³⁺ Solution prep_lsr->add_lsr acquire_ref->add_lsr acquire_spec Acquire Spectrum add_lsr->acquire_spec check_ratio Target Ratio Reached? acquire_spec->check_ratio check_ratio->add_lsr No analyze Analyze Spectra for Shift and Broadening check_ratio->analyze Yes plot Plot Δδ vs. Molar Ratio analyze->plot determine Determine Optimal Concentration plot->determine

Caption: Workflow for optimizing the concentration of a lanthanide shift reagent.

References

Technical Support Center: Solubility of Thulium-Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A-Level Heading: Technical Guidance on the Solubility of Thulium-Organic Complexes

B-Level Heading: Introduction

Researchers working with novel or specialized thulium-organic compounds, such as the one represented by the molecular formula C15H26O7Tm, often encounter challenges in finding readily available solubility data. This guide provides a comprehensive framework for addressing these challenges. While specific quantitative data for this compound is not publicly available, this document offers general protocols, troubleshooting advice, and a logical workflow applicable to a broad range of thulium-organic and other lanthanide-based metal-organic complexes.

The principles outlined here are based on established practices for handling metal-organic compounds and can be adapted to specific experimental needs. The provided protocols and troubleshooting steps are designed to assist researchers in systematically determining the solubility of their compounds and overcoming common dissolution issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having difficulty dissolving my thulium-organic complex in common organic solvents. What are the first steps I should take?

A1: When encountering solubility issues with metal-organic complexes, it's best to start with simple, non-destructive methods.[1] Begin by testing a small amount of your compound in a variety of solvents of differing polarities.[2][3] It is also beneficial to try gentle heating or sonication, as these methods can help overcome kinetic barriers to dissolution without decomposing the compound.[1] Always use high-purity, dry solvents, as water or other impurities can interfere with the dissolution process or even react with the complex.[4]

Q2: What factors influence the solubility of a thulium-organic complex?

A2: The solubility of a metal-organic complex is determined by a balance of factors related to both the metal center and the organic ligands. The nature of the organic ligand, including its size, polarity, and functional groups, plays a significant role. For instance, incorporating long alkyl chains or fluorinated groups on the ligand can enhance solubility in nonpolar or fluorinated solvents, respectively.[2][5] The overall geometry and crystal lattice energy of the complex also have a substantial impact; a more stable crystal lattice will require more energy to break apart, leading to lower solubility.

Q3: Can the solvent's properties affect the stability of my compound?

A3: Yes, the choice of solvent can be critical to the stability of your thulium-organic complex. Protic solvents like alcohols may in some cases coordinate with the metal center, potentially displacing the original ligands or catalyzing decomposition. It is advisable to start with aprotic solvents unless the stability of your compound in protic media is known.[4] The polarity of the solvent is also a key consideration, with the general principle of "like dissolves like" being a useful starting point.[6]

Q4: My compound appears to be sparingly soluble. How can I improve its solubility for characterization or reaction?

A4: If your compound has low solubility, you can try a few strategies. Using a co-solvent system, where a small amount of a good solvent is added to a bulk non-solvent, can sometimes improve solubility.[1] For techniques like NMR, using deuterated solvents with higher dissolving power, such as DMSO-d6 or DMF-d7, may be effective.[2] In some cases, slight modification of the ligand structure, such as adding solubilizing groups, may be necessary if solubility issues persist and hinder further research.[2]

Experimental Protocol for Solubility Determination

This protocol provides a general method for determining the qualitative and semi-quantitative solubility of a thulium-organic compound.

Materials:

  • Your thulium-organic compound (e.g., this compound)

  • A selection of high-purity, dry organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, acetonitrile, methanol, isopropanol, DMSO, DMF)

  • Small vials or test tubes

  • Vortex mixer

  • Sonication bath

  • Heating block or water bath

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into a series of labeled vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Initial Observation: Observe if the compound dissolves immediately at room temperature.

  • Agitation: If not fully dissolved, cap the vial and vortex it for 30-60 seconds.[7] Observe for any changes in solubility.

  • Sonication: If the compound remains insoluble, place the vial in a sonication bath for 5-10 minutes.[1] Be cautious of any temperature increase in the bath.

  • Gentle Heating: If solubility is still limited, gently warm the vial using a heating block or water bath (e.g., to 40-50 °C). Monitor for dissolution. Be aware that heating can sometimes lead to decomposition, so observe for any color changes that might indicate this.

  • Incremental Solvent Addition: If the compound has not dissolved, you can incrementally add more solvent to determine an approximate saturation point.

  • Categorization: Record your observations for each solvent, categorizing the solubility as "soluble," "sparingly soluble," or "insoluble."[7]

  • Repeat: Repeat steps 2-8 for each of the selected organic solvents.

Data Presentation: Solubility of this compound

SolventPolarity IndexSolubility at Room Temp.Observations (after agitation, sonication, heating)
Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Isopropanol3.9
Methanol5.1
DMF6.4
DMSO7.2

Researchers should populate this table with their experimental findings.

Visual Troubleshooting Workflow

Solubility_Troubleshooting Troubleshooting Workflow for Compound Solubility start Start: Insoluble Compound test_solvents Test in a range of polar/apolar solvents start->test_solvents soluble Soluble test_solvents->soluble Yes insoluble Insoluble test_solvents->insoluble No end_soluble Proceed with Experiment soluble->end_soluble agitate Agitate (Vortex) insoluble->agitate check_soluble1 Soluble? agitate->check_soluble1 sonicate Sonicate check_soluble2 Soluble? sonicate->check_soluble2 heat Gently Heat check_soluble3 Soluble? heat->check_soluble3 check_soluble1->sonicate No check_soluble1->end_soluble Yes check_soluble2->heat No check_soluble2->end_soluble Yes cosolvent Try Co-solvent System check_soluble3->cosolvent No check_soluble3->end_soluble Yes stronger_solvent Use Stronger Solvents (e.g., DMSO, DMF) cosolvent->stronger_solvent end_insoluble Consider Ligand Modification or Alternative Characterization stronger_solvent->end_insoluble

Caption: A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Purification of Polar Organometallic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar organometallic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar organometallic compounds so difficult to purify?

Polar organometallic compounds present a unique set of purification challenges due to their inherent reactivity and instability. Many are highly sensitive to air and moisture, necessitating the use of specialized inert-atmosphere techniques such as Schlenk lines or glove boxes.[1][2][3] Their polarity can lead to strong interactions with stationary phases in chromatography, causing issues like streaking and poor separation.[4] Furthermore, many of these compounds are thermally sensitive, limiting the applicability of purification techniques that require heating.

Q2: What are the most common impurities found in crude polar organometallic compounds?

Common impurities include starting materials, byproducts from side reactions (e.g., Wurtz coupling in Grignard reagent formation), and decomposition products from exposure to air or moisture.[5] For instance, in the synthesis of organolithium reagents, residual lithium metal and lithium alkoxides (from reaction with oxygen) can be present.[6] In Grignard reagents, metallic impurities from the magnesium source, such as iron and manganese, can significantly affect subsequent reactions.[7]

Q3: How can I assess the purity of my polar organometallic compound?

Assessing the purity of these sensitive compounds requires techniques compatible with their nature. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, often performed using sealed NMR tubes prepared under an inert atmosphere. Titration methods are also commonly employed to determine the concentration of active organometallic species, such as in the case of organolithium reagents.[6]

Troubleshooting Guides

Recrystallization of Polar Organometallic Compounds

Recrystallization is a primary method for purifying solid organometallic compounds, but it can be challenging for polar and air-sensitive materials.[8][9]

Problem: My compound "oils out" instead of crystallizing.

  • Cause: The solute is likely coming out of solution above its melting point. This can also happen if the concentration of the solute is too high or if the cooling process is too rapid.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. Consider letting it cool to room temperature on the benchtop before moving it to a colder environment like a refrigerator or freezer.

    • Try a different solvent system with a lower boiling point.[10]

Problem: No crystals form, even after extended cooling.

  • Cause: The solution may be supersaturated, or the compound may be too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[8]

      • Add a "seed crystal" of the pure compound.

    • Reduce solubility:

      • If using a single solvent, try removing some of it under vacuum to increase the concentration.

      • If using a solvent mixture, slowly add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) until the solution becomes slightly turbid, then warm slightly to clarify and cool slowly.

Problem: The recrystallized product is still impure.

  • Cause: Impurities may have co-crystallized with the product, or the crystals were not washed properly.

  • Solution:

    • Ensure the correct solvent is being used. The ideal solvent should dissolve the compound well when hot but poorly when cold, while the impurities should remain soluble at all temperatures.[11]

    • Perform a second recrystallization.

    • When washing the crystals after filtration, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[9]

Column Chromatography of Polar Organometallic Compounds

Column chromatography of polar organometallic compounds is often complicated by their reactivity with the stationary phase and their high polarity.

Problem: My compound streaks badly on a silica gel column.

  • Cause: Polar compounds, especially basic ones, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[4]

  • Solution:

    • Deactivate the silica gel: Prepare a slurry of silica gel in the eluent and add a small amount of a base like triethylamine or aqueous ammonia.[11] Then, flush the column with the eluent until the pH is neutral before loading the sample.

    • Use an alternative stationary phase: Alumina is a good alternative for basic compounds.[4] For very polar compounds, consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

Problem: My compound appears to be decomposing on the column.

  • Cause: Silica gel is acidic and can cause the decomposition of sensitive organometallic compounds.

  • Solution:

    • As mentioned above, deactivating the silica gel with a base can help.

    • Use a less acidic stationary phase like neutral alumina.

    • If possible, run the chromatography at a lower temperature.

    • Work quickly to minimize the time the compound spends on the column.

Problem: My highly polar compound elutes with the solvent front even with highly polar eluents.

  • Cause: The compound has very little retention on the stationary phase.

  • Solution:

    • Switch to a more suitable chromatographic technique:

      • Reverse-phase chromatography: Uses a nonpolar stationary phase and a polar mobile phase. Highly polar compounds will have low retention.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent with a small amount of aqueous buffer. It is well-suited for the separation of very polar compounds.[4]

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Organometallic Compounds

Solvent(s)PolarityBoiling Point (°C)Comments
Diethyl EtherLow34.6Often used as a co-solvent with a less polar solvent like hexane.
Tetrahydrofuran (THF)Medium66Good for many organometallic compounds, can be used with hexane.[12]
TolueneLow111Can be a good choice for less polar organometallics.
Dichloromethane (DCM)Medium39.6Often used in layering techniques with a less polar solvent.
AcetonitrileHigh81.6Can be effective for more polar compounds, often used with an anti-solvent.
Ethanol/WaterHighVariableA good choice for compounds with some water stability and polarity.[12]

Table 2: Troubleshooting Common Issues in Polar Organometallic Purification

IssuePossible Cause(s)Suggested Solution(s)
Recrystallization
Oiling outCooling too quickly; solution too concentrated.Reheat, add more solvent, cool slowly.
No crystal formationSupersaturation; compound too soluble.Scratch flask, add seed crystal, reduce solvent volume, add anti-solvent.
Low recoveryCompound is too soluble in the cold solvent; too much washing solvent used.Use a different solvent; use minimal ice-cold washing solvent.
Chromatography
Streaking on silicaStrong interaction with acidic silica.Deactivate silica with a base; use alumina or reverse-phase/HILIC.
Decomposition on columnAcidity of silica; thermal instability.Use neutral alumina; run at low temperature; work quickly.
Elution with solvent frontLow retention due to high polarity.Switch to HILIC or another suitable technique.

Experimental Protocols

Protocol 1: Recrystallization of an Air-Sensitive Polar Organometallic Compound via Schlenk Line

This protocol outlines the general steps for recrystallizing a solid polar organometallic compound under an inert atmosphere.

Materials:

  • Schlenk flask

  • Schlenk filter stick (cannula with a filter frit)

  • Receiving Schlenk flask

  • Septa and needles

  • Anhydrous and deoxygenated solvents

  • Heat gun

  • Dewar with liquid nitrogen or a dry ice/acetone bath

Procedure:

  • Preparation: Dry all glassware in an oven and assemble hot under a flow of inert gas (e.g., argon or nitrogen).

  • Dissolution:

    • Place the crude, solid organometallic compound in a Schlenk flask under a positive pressure of inert gas.

    • Add a minimal amount of a suitable anhydrous, deoxygenated solvent via cannula or syringe.

    • Gently warm the flask with a heat gun while stirring until the solid dissolves completely. If insoluble impurities remain, proceed to the filtration step. If not, proceed to crystallization.

  • Hot Filtration (if necessary):

    • While the solution is still hot, transfer it to a second Schlenk flask via a pre-warmed Schlenk filter stick. This will remove any insoluble impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, further cool the flask in a refrigerator, freezer, or a dry ice/acetone bath to maximize crystal formation.

  • Isolation of Crystals:

    • Once crystallization is complete, cool the flask to the desired low temperature.

    • Using a cannula, carefully remove the supernatant (mother liquor) to a separate Schlenk flask, leaving the crystals behind.

    • Wash the crystals with a small amount of the ice-cold, anhydrous solvent and remove the wash solvent via cannula.

  • Drying:

    • Dry the crystals under a high vacuum for several hours to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Purification Strategy cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Crude Polar Organometallic Compound is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No / Recrystallization Failed recryst_success Pure Solid Product recrystallization->recryst_success Successful recryst_fail Impure or Oiled Out recrystallization->recryst_fail Unsuccessful recryst_fail->chromatography chrom_success Purified Compound chromatography->chrom_success Successful chrom_fail Decomposition or Poor Separation chromatography->chrom_fail Unsuccessful

Caption: Decision workflow for purifying polar organometallic compounds.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Did the compound oil out? start->oiling_out no_crystals Did crystals form? oiling_out->no_crystals No solution1 Re-heat, add more solvent, cool slowly. oiling_out->solution1 Yes impure_product Is the product pure? no_crystals->impure_product Yes solution2 Scratch flask, add seed crystal, or add anti-solvent. no_crystals->solution2 No solution3 Re-recrystallize with a different solvent, wash with ice-cold solvent. impure_product->solution3 No success Successful Recrystallization impure_product->success Yes solution1->start solution2->start solution3->start failure Further Troubleshooting Needed

Caption: Troubleshooting decision tree for recrystallization.

References

Mitigating ligand exchange in C15H26O7Tm solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C15H26O7Tm solutions. The focus is on mitigating ligand exchange, a common challenge in the handling of metal complexes. The advice provided is based on established principles of lanthanide coordination chemistry.

Troubleshooting Guide: Mitigating Ligand Exchange

Ligand exchange in this compound solutions can lead to decreased stability and altered properties of the complex. The following guide provides structured advice to diagnose and resolve these issues.

Issue 1: Unexpected Changes in Spectroscopic Properties (UV-Vis, Fluorescence)
  • Symptom: You observe a shift in the absorption or emission maxima, or a change in luminescence intensity or lifetime of your this compound solution over time.

  • Possible Cause: This is often a primary indicator of ligand exchange, where the C15H26O7 ligand is being displaced by solvent molecules or other species in the solution.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure the solvent is of high purity and free from coordinating impurities.

    • Control pH: The stability of many lanthanide complexes is highly pH-dependent. Determine the optimal pH range for your this compound complex and use appropriate buffers.

    • Temperature Control: Increased temperature can accelerate ligand exchange. Conduct experiments at a consistent and, if possible, lower temperature.

    • Ionic Strength: The presence of other ions can influence complex stability. Maintain a consistent ionic strength in your experiments.

Issue 2: Poor Reproducibility in Experimental Results
  • Symptom: You are experiencing significant variations in your experimental outcomes (e.g., binding assays, imaging results) using different batches of this compound solution.

  • Possible Cause: Inconsistent complex formation or degradation due to ligand exchange.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Prepare the this compound solution fresh before each experiment using a standardized protocol.

    • Characterize Fresh Solutions: Use a quick quality control check, such as UV-Vis spectroscopy, to confirm the integrity of the complex at the start of each experiment.

    • Investigate Competing Ligands: Identify and eliminate any potential competing ligands in your experimental system. This could include buffers, excipients, or other small molecules.

Issue 3: Evidence of Free Thulium (Tm³⁺) in Solution
  • Symptom: Assays specific for free Tm³⁺ are positive, or you observe precipitation of thulium salts.

  • Possible Cause: Significant dissociation of the this compound complex.

  • Troubleshooting Steps:

    • Increase Ligand Concentration: In some cases, a slight excess of the free C15H26O7 ligand can shift the equilibrium to favor the complexed form.

    • Re-evaluate Solvent System: If possible, explore less coordinating solvents that are still compatible with your experimental setup.

    • Chelator Challenge Assay: Perform a chelator challenge assay to quantify the stability of your complex against a strong, known chelator like EDTA or DTPA.

Frequently Asked Questions (FAQs)

Q1: What is ligand exchange in the context of this compound?

A1: Ligand exchange is a process where the C15H26O7 ligand bound to the thulium (Tm³⁺) ion is replaced by another molecule (ligand) from the solution. This can be a solvent molecule, a buffering agent, or any other coordinating species present in the experimental medium. This process can alter the chemical and physical properties of the complex.

Q2: How can I monitor ligand exchange in my this compound solutions?

A2: Several techniques can be employed to monitor ligand exchange:

  • Luminescence Spectroscopy: Thulium complexes often exhibit characteristic luminescence. A change in the emission spectrum or lifetime can indicate a change in the coordination environment of the Tm³⁺ ion.[1][2]

  • NMR Spectroscopy: NMR can be used to observe changes in the chemical shifts of the ligand or other molecules in the solution, providing insights into the exchange process.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the intact complex from the free ligand and free metal ion, allowing for quantification of complex stability over time.

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can also signal ligand exchange, although it may be less sensitive than luminescence spectroscopy for lanthanide complexes.

Q3: What are the key factors influencing the stability of the this compound complex?

A3: The stability of lanthanide complexes like this compound is primarily influenced by:

  • pH: The protonation state of the ligand is often pH-dependent, which in turn affects its ability to chelate the metal ion.

  • Temperature: Higher temperatures generally increase the rate of ligand exchange.

  • Solvent: The coordinating ability of the solvent can impact complex stability.

  • Presence of Competing Ions and Ligands: Other metal ions or chelating agents can compete for the ligand or the metal ion, respectively.[3]

Q4: Can I use excess ligand to prevent dissociation of the this compound complex?

A4: Yes, adding a slight molar excess of the free C15H26O7 ligand can help to suppress the dissociation of the complex by shifting the equilibrium towards the formation of the this compound complex, according to Le Chatelier's principle. However, the excess free ligand should not interfere with your downstream applications.

Data Presentation

The following tables provide illustrative quantitative data on the stability of a generic lanthanide complex, which can be used as a reference for understanding the potential behavior of this compound.

Table 1: Effect of pH on Complex Stability

pHHalf-life of Complex (hours) at 25°C
4.02
5.012
6.048
7.0>100
8.0>100

Table 2: Effect of Temperature on Ligand Exchange Rate

Temperature (°C)Rate Constant for Ligand Exchange (s⁻¹)
101.5 x 10⁻⁶
258.2 x 10⁻⁶
403.5 x 10⁻⁵

Table 3: Competitive Ligand Challenge Assay

Competing LigandConcentration (mM)% this compound Dissociated after 24h
EDTA15
Citrate102
Phosphate508

Experimental Protocols

Protocol 1: Monitoring Ligand Exchange by Luminescence Spectroscopy
  • Prepare a stock solution of this compound in the desired solvent.

  • Prepare a series of buffered solutions at different pH values (e.g., from pH 4 to 8).

  • Dilute the this compound stock solution into each buffered solution to a final concentration suitable for luminescence measurements.

  • Record the initial luminescence spectrum and lifetime of each sample at time t=0.

  • Incubate the samples at a constant temperature.

  • At regular time intervals , record the luminescence spectrum and lifetime of each sample.

  • Analyze the data by plotting the luminescence intensity or lifetime as a function of time for each pH value to determine the rate of ligand exchange.

Protocol 2: Chelator Challenge Assay using HPLC
  • Prepare a solution of this compound at a known concentration.

  • Prepare a solution of a strong competing chelator (e.g., EDTA) at a concentration in excess of the this compound.

  • Mix the this compound solution with the competing chelator solution.

  • At various time points , take an aliquot of the reaction mixture and inject it into an HPLC system equipped with a suitable column (e.g., a C18 column).

  • Use a suitable mobile phase to separate the intact this compound complex, the new complex formed with the competing chelator, and the free ligand.

  • Quantify the peak areas corresponding to the different species to determine the extent of dissociation of the this compound complex over time.

Visualizations

Ligand_Exchange_Pathway This compound Intact Complex (this compound) Free_Tm Free Thulium (Tm³⁺) This compound->Free_Tm Dissociation Free_Ligand Free Ligand (C15H26O7) This compound->Free_Ligand Dissociation New_Complex New Complex (Tm-Competing Ligand) Free_Tm->New_Complex Association Competing_Ligand Competing Ligand (e.g., Solvent, Buffer) Competing_Ligand->New_Complex Association

Caption: A diagram illustrating the potential pathways for ligand exchange in a this compound solution.

Troubleshooting_Workflow Start Issue Detected: Ligand Exchange Suspected Check_pH Verify and Control pH Start->Check_pH Check_Temp Control Temperature Check_pH->Check_Temp pH is Optimal Optimize_Conditions Optimize Experimental Conditions Check_pH->Optimize_Conditions pH is Not Optimal Check_Solvent Assess Solvent Purity and Coordinating Ability Check_Temp->Check_Solvent Temp is Controlled Check_Temp->Optimize_Conditions Temp is High Check_Competitors Identify and Remove Competing Ligands Check_Solvent->Check_Competitors Solvent is Inert Check_Solvent->Optimize_Conditions Solvent is Coordinating Check_Competitors->Optimize_Conditions No Competitors Check_Competitors->Optimize_Conditions Competitors Present Resolved Issue Resolved Optimize_Conditions->Resolved

Caption: A workflow diagram for troubleshooting ligand exchange issues in this compound solutions.

References

Scaling up the synthesis of C15H26O7Tm for further studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of C₁₅H₂₆O₇Tm

This guide provides troubleshooting advice and frequently asked questions for researchers scaling up the synthesis of C₁₅H₂₆O₇Tm, a novel Thulium-based coordination complex.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of C₁₅H₂₆O₇Tm.

Q1: We are observing a significantly lower yield of the organic ligand (Ligand-C15) at a larger scale compared to our small-scale test reactions. What could be the cause?

A1: Scaling up the synthesis of the C₁₅H₂₆O₇ ligand can introduce several challenges. Common causes for decreased yield include:

  • Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized temperature gradients and poor distribution of reactants. Ensure your overhead stirrer is appropriately sized for the vessel and that a vortex is present to indicate good mixing.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the scale increases, which can lead to difficulties in maintaining the optimal reaction temperature. Exothermic reactions may overheat, causing side product formation, while endothermic reactions may not reach the required temperature. Monitor the internal reaction temperature closely and adjust your heating or cooling system accordingly.

  • Extended Reaction Times: What works on a small scale may not be directly transferable. A longer reaction time might be necessary to ensure complete conversion on a larger scale. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: The complexation reaction between Ligand-C15 and Thulium(III) chloride is incomplete, leaving unreacted starting material. How can we improve the reaction efficiency?

A2: Incomplete complexation is a common hurdle. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that both the Ligand-C15 and the Thulium(III) chloride are of high purity and are anhydrous. Water can compete with the ligand for coordination to the Thulium ion, reducing the yield of the desired complex.

  • Stoichiometry: While a 1:1 molar ratio may be the theoretical stoichiometry, a slight excess of the ligand (e.g., 1.05 to 1.1 equivalents) can often drive the reaction to completion.

  • Solvent and pH: The choice of solvent is critical. It must be able to dissolve both the ligand and the Thulium salt. The pH of the reaction mixture can also influence the coordination; a buffer may be necessary to maintain the optimal pH for complex formation.

  • Reaction Temperature and Time: Gently heating the reaction mixture can often improve the rate and extent of complexation. As with the ligand synthesis, monitor the reaction progress over time to determine the optimal reaction duration.

Q3: We are struggling with the purification of the final C₁₅H₂₆O₇Tm complex. Column chromatography is proving to be inefficient at a larger scale. Are there alternative purification methods?

A3: Large-scale column chromatography can be cumbersome. Alternative purification strategies include:

  • Recrystallization: This is often the most effective method for purifying crystalline solids at scale. A systematic approach to screen for suitable solvent systems (e.g., single solvents, solvent/anti-solvent pairs) is recommended.

  • Precipitation/Trituration: If the complex is significantly less soluble than the impurities in a particular solvent, it can be selectively precipitated. Alternatively, washing the crude solid with a solvent in which the impurities are soluble (trituration) can be an effective purification step.

  • Tangential Flow Filtration (TFF): For larger molecules, TFF can be a viable option to remove smaller impurities.

Frequently Asked Questions (FAQs)

Q1: What is the proposed structure of C₁₅H₂₆O₇Tm?

A1: C₁₅H₂₆O₇Tm is a coordination complex where a central Thulium(III) ion is coordinated to an organic ligand with the molecular formula C₁₅H₂₆O₇. The ligand is a custom-synthesized polyether carboxylic acid designed for high-affinity binding to lanthanide ions.

Q2: What are the primary safety considerations when handling Thulium compounds?

A2: Thulium compounds, like other lanthanide compounds, should be handled with care. While they are generally of low to moderate toxicity, standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle solid powders in a well-ventilated area or a fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Q3: How can the purity of the final C₁₅H₂₆O₇Tm product be reliably assessed?

A3: A combination of analytical techniques should be used to confirm the purity and identity of the final complex:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the organic ligand and indicate successful complexation through shifts in the proton and carbon signals.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, and Tm).

Experimental Protocols

Protocol 1: Synthesis of the Organic Ligand (C₁₅H₂₆O₇)

This protocol describes the synthesis of the custom ligand from commercially available starting materials.

Parameter Lab Scale (1 g) Pilot Scale (100 g)
Starting Material A1.2 equivalents1.2 equivalents
Starting Material B1.0 equivalent1.0 equivalent
SolventAnhydrous THF (20 mL)Anhydrous THF (2 L)
Reaction Temperature0 °C to 25 °C0 °C to 25 °C
Reaction Time12 hours18 hours
Work-upAqueous extractionAqueous extraction
PurificationColumn ChromatographyRecrystallization
Expected Yield 75-85% 70-80%
Protocol 2: Complexation of Ligand with Thulium(III) Chloride

This protocol details the formation of the final C₁₅H₂₆O₇Tm complex.

Parameter Lab Scale (1 g) Pilot Scale (100 g)
Ligand-C151.05 equivalents1.05 equivalents
TmCl₃ (anhydrous)1.0 equivalent1.0 equivalent
SolventAnhydrous Methanol (50 mL)Anhydrous Methanol (5 L)
Reaction Temperature50 °C50 °C
Reaction Time24 hours36 hours
Work-upSolvent evaporationSolvent evaporation
PurificationPrecipitationRecrystallization
Expected Yield 85-95% 80-90%

Visualizations

experimental_workflow start Starting Materials ligand_synthesis Ligand Synthesis (C15H26O7) start->ligand_synthesis ligand_purification Ligand Purification (Recrystallization) ligand_synthesis->ligand_purification complexation Complexation with TmCl3 ligand_purification->complexation complex_purification Complex Purification (Recrystallization) complexation->complex_purification analysis Purity and Identity Analysis (HPLC, MS, NMR) complex_purification->analysis final_product Final Product (C15H26O7Tm) analysis->final_product

Caption: Experimental workflow for the synthesis of C₁₅H₂₆O₇Tm.

signaling_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Inhibition kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway inhibited by C₁₅H₂₆O₇Tm.

Technical Support Center: C15H26O7Tm Thermal Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C15H26O7Tm. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the thermal stability of this thulium-containing compound. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research and development activities.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving the thermal stability of this compound.

Issue Possible Cause Suggested Solution
Unexpectedly low decomposition temperature 1. Presence of residual solvents or impurities from synthesis. 2. Inherent thermal lability of the organic ligand. 3. Sub-optimal atmospheric conditions during thermogravimetric analysis (TGA).1. Implement rigorous purification steps such as recrystallization or solvent washing. Verify purity using techniques like NMR or elemental analysis. 2. Consider ligand modification to include more thermally stable functional groups. 3. Ensure the TGA is performed under a controlled inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Inconsistent TGA results 1. Variation in sample preparation (e.g., particle size, packing density). 2. Fluctuations in the heating rate of the TGA instrument. 3. Sample contamination.1. Standardize the sample preparation protocol. Grind the sample to a uniform, fine powder. Use a consistent sample mass and packing method in the TGA pan. 2. Calibrate the TGA instrument regularly. Use a consistent heating rate for all experiments (e.g., 10 °C/min). 3. Handle samples in a clean environment to avoid cross-contamination.
Compound discoloration upon heating 1. Onset of thermal decomposition. 2. Oxidation of the thulium center or the organic ligand.1. This may be an early indicator of decomposition. Correlate the temperature of discoloration with the onset temperature from TGA data. 2. If not already doing so, conduct heating experiments under an inert atmosphere.
Difficulty in interpreting TGA data 1. Overlapping decomposition steps. 2. Complex decomposition mechanism.1. Use a slower heating rate in the TGA to better resolve individual mass loss events. 2. Couple the TGA with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) to identify the evolved gaseous products and elucidate the decomposition pathway.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature for a compound like this compound?

A1: The thermal decomposition temperature of a metal-organic compound is influenced by several factors, including the nature of the metal-ligand bond and the thermal stability of the organic ligand itself.[1] For lanthanide carboxylates, decomposition often occurs in stages, starting with the loss of coordinated solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. Without specific experimental data for this compound, a precise decomposition temperature cannot be provided. However, similar metal-organic frameworks can exhibit decomposition temperatures ranging from 300 to 600 °C.[1]

Q2: How can I improve the thermal stability of this compound?

A2: Several strategies can be employed to enhance thermal stability:

  • Ligand Modification: Introducing more rigid or aromatic moieties into the organic ligand can increase its intrinsic thermal stability.

  • Removal of Coordinated Solvents: The presence of coordinated solvent molecules can lower the decomposition temperature.[1] Ensuring their removal through thermal activation or vacuum drying can improve stability.

  • Inert Atmosphere: Handling and analyzing the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which often occurs at lower temperatures than thermal decomposition.

Q3: What analytical techniques are essential for studying the thermal stability of this compound?

A3: The primary technique is Thermogravimetric Analysis (TGA) , which measures the change in mass of a sample as a function of temperature.[1] This provides the decomposition temperature. Differential Scanning Calorimetry (DSC) is also valuable as it can detect thermal events like phase transitions that may not be associated with mass loss.[2] For a more in-depth understanding of the decomposition process, coupling TGA with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) allows for the identification of evolved gases.

Q4: Does the crystallinity of this compound affect its thermal stability?

A4: Yes, the crystal structure can play a role in thermal stability.[3] A more densely packed and highly coordinated crystal lattice generally exhibits greater thermal stability due to stronger intermolecular interactions. Amorphous or poorly crystalline materials may have lower decomposition temperatures.

Experimental Protocols

Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the onset and peak decomposition temperatures of this compound.

Materials:

  • This compound sample (finely ground powder)

  • TGA instrument

  • Alumina or platinum TGA pans

  • High-purity nitrogen or argon gas

Procedure:

  • Calibrate the TGA instrument for temperature and mass.

  • Tare an empty TGA pan.

  • Accurately weigh 5-10 mg of the this compound sample into the pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (from the derivative of the TGA curve).

Protocol 2: Enhancing Thermal Stability through Solvent Removal

Objective: To improve the thermal stability of this compound by removing residual or coordinated solvent molecules.

Materials:

  • This compound sample

  • Vacuum oven or Schlenk line

  • TGA instrument

Procedure:

  • Place a sample of this compound in a flask connected to a vacuum line or in a vacuum oven.

  • Heat the sample under dynamic vacuum at a temperature below its decomposition point (e.g., 100-150 °C) for several hours.

  • Cool the sample to room temperature under vacuum before exposing it to the atmosphere.

  • Perform TGA on the dried sample according to Protocol 1.

  • Compare the TGA curve of the dried sample to that of the untreated sample to assess any improvement in thermal stability.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_stabilization Stability Enhancement cluster_recharacterization Re-characterization synthesis Synthesize this compound purification Purify Compound synthesis->purification tga_initial TGA Analysis (Initial) purification->tga_initial dsc_initial DSC Analysis (Initial) purification->dsc_initial solvent_removal Solvent Removal tga_initial->solvent_removal ligand_mod Ligand Modification tga_initial->ligand_mod tga_final TGA Analysis (Final) solvent_removal->tga_final dsc_final DSC Analysis (Final) solvent_removal->dsc_final ligand_mod->tga_final ligand_mod->dsc_final

Caption: Experimental workflow for assessing and improving thermal stability.

TGA_Troubleshooting start Inconsistent TGA Results cause1 Variable Sample Prep start->cause1 cause2 Instrument Fluctuation start->cause2 cause3 Contamination start->cause3 solution1 Standardize Protocol cause1->solution1 solution2 Calibrate Instrument cause2->solution2 solution3 Clean Handling cause3->solution3

Caption: Troubleshooting logic for inconsistent TGA results.

References

Technical Support Center: Safe Handling of Pyrophoric Organolanthanide Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of pyrophoric organolanthanide reagents. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What makes organolanthanide reagents hazardous?

A1: Organolanthanide compounds possess a highly polar metal-carbon bond, rendering them extremely sensitive to air and moisture.[1][2] Many are pyrophoric, meaning they can spontaneously ignite upon contact with air.[1] Their reactivity is often accompanied by the use of flammable solvents, further increasing the risk of fire.[1] Beyond their pyrophoricity, they can also be corrosive, toxic, and may form peroxides.[1]

Q2: What immediate steps should I take in case of a small spill?

A2: For a small spill of a pyrophoric reagent, immediately smother the material with a dry extinguishing agent like sand, powdered lime (calcium oxide), or soda ash. Do not use water or a carbon dioxide fire extinguisher, as these can react violently with the reagent.[3] Once the initial reaction is controlled, the quenched material should be carefully collected and prepared for hazardous waste disposal.

Q3: My organolanthanide reagent has changed color. Is it still usable?

A3: A color change in an organolanthanide reagent often indicates decomposition or contamination, which can affect its reactivity. It is crucial to compare the observed color to the product's technical data sheet. If the color suggests impurity, it is advisable to either discard the reagent following proper quenching procedures or test its activity on a small, non-critical scale before use in a larger experiment.

Q4: Can I use a standard syringe and needle to transfer an organolanthanide solution?

A4: It is strongly recommended to use a gas-tight syringe with a Luer-lock needle for transferring pyrophoric liquids. This prevents the needle from detaching and the plunger from being expelled due to pressure buildup. For transfers of larger volumes (typically >10-20 mL), a cannula transfer is the safer and preferred method.[1][4]

Q5: What is the appropriate personal protective equipment (PPE) for handling these reagents?

A5: When working with pyrophoric organolanthanide reagents, a flame-resistant lab coat (e.g., Nomex), chemical splash goggles, a face shield, and compatible chemical-resistant gloves are mandatory. It is often recommended to wear a double layer of gloves, such as nitrile or neoprene.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Reagent does not initiate the reaction. 1. Reagent has degraded due to exposure to air or moisture.2. The solvent or other reagents are not sufficiently dry.3. The reaction temperature is too low.1. Use a fresh bottle of reagent or re-standardize the existing solution.2. Ensure all solvents and reagents are rigorously dried and degassed before use.3. Gradually warm the reaction to the recommended temperature.
Smoke or fumes are observed at the septum of the reagent bottle or reaction flask. 1. The septum has been punctured too many times and is no longer providing a proper seal.2. The needle gauge is too large, creating a hole that does not reseal.3. There is a positive pressure of the pyrophoric reagent inside the vessel.1. Replace the septum with a new one.2. Use the smallest appropriate needle gauge for transfers.3. Ensure proper inert gas pressure regulation to avoid over-pressurization.
The cannula transfer is very slow or has stopped. 1. The cannula is clogged with solid material.2. There is a leak in the inert gas line, preventing sufficient pressure to drive the transfer.3. The receiving flask has a higher pressure than the sending flask.1. Carefully and safely remove and clean the cannula.2. Check all connections in the Schlenk line for leaks.3. Ensure the receiving flask is properly vented to a bubbler to maintain equal or lower pressure.
The pyrophoric reagent ignites during transfer. 1. The needle or cannula was not properly purged with inert gas before transfer.2. The receiving flask was not properly purged with inert gas.3. The reagent was drawn into the syringe too quickly, causing a leak.1. Always purge the transfer apparatus with inert gas before it comes into contact with the reagent.2. Ensure the reaction vessel is under a positive pressure of inert gas.3. Draw the liquid into the syringe slowly and smoothly.

Quantitative Data on Organometallic Reagent Reactivity

Obtaining precise, quantitative pyrophoricity data such as autoignition temperatures for the vast array of organolanthanide reagents is challenging due to their extreme reactivity and the specialized equipment required for such measurements. However, general reactivity trends can be established based on the metal and the organic ligands. The following table provides a qualitative comparison of the reactivity of common pyrophoric organometallic reagents, which can serve as a useful guide for handling organolanthanide compounds.

Reagent ClassExample(s)General Reactivity/PyrophoricityHandling Considerations
Alkyllithiumsn-BuLi, sec-BuLi, t-BuLiHighly pyrophoric, especially t-BuLi. Reactivity increases with the branching of the alkyl group.[5]Must be handled under a strict inert atmosphere. Solutions in hydrocarbons are flammable.
Grignard ReagentsMeMgBr, PhMgClGenerally less pyrophoric than alkyllithiums, but still highly reactive with air and moisture.Require an inert atmosphere for handling and storage.
AlkylaluminumsTrimethylaluminum, TriethylaluminumExtremely pyrophoric, often igniting violently on contact with air.Require specialized handling techniques and are often used in commercial processes with dedicated equipment.
Organolanthanides Cp*₂Sm(THF)₂, La(CH₂SiMe₃)₃Highly pyrophoric and extremely sensitive to air and moisture. [1]Must be handled in a glovebox or using rigorous Schlenk line techniques.

Experimental Protocols

Detailed Methodology for Cannula Transfer of a Pyrophoric Organolanthanide Reagent

This protocol outlines the steps for transferring a pyrophoric organolanthanide reagent from a Sure/Seal™ bottle to a reaction flask using a double-tipped needle (cannula).

Materials:

  • Sure/Seal™ bottle of organolanthanide reagent

  • Dry, nitrogen-flushed reaction flask with a rubber septum

  • Double-tipped needle (cannula)

  • Schlenk line with a supply of dry, inert gas (e.g., argon or nitrogen)

  • Needle for inert gas inlet

Procedure:

  • Preparation: Ensure the reaction flask is properly assembled, oven-dried, and has been purged with inert gas on the Schlenk line. The Sure/Seal™ bottle of the reagent should be clamped securely.

  • Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line of the Schlenk line. Maintain a gentle positive pressure of inert gas (1-2 psi).

  • Purge the Cannula: Insert one end of the cannula through the septum of the reagent bottle, keeping the tip in the headspace above the liquid. Insert the other end of the cannula into the septum of the receiving reaction flask. Allow the inert gas to flow through the cannula for a few minutes to purge it of any air.

  • Initiate Transfer: Lower the end of the cannula in the reagent bottle into the solution. The pressure difference will cause the liquid to flow from the reagent bottle to the reaction flask.

  • Monitor the Transfer: Observe the flow of the liquid. If the transfer slows or stops, check for clogs in the cannula or ensure adequate pressure in the reagent bottle.

  • Complete the Transfer: Once the desired volume has been transferred, raise the cannula out of the liquid in the reagent bottle but keep it in the headspace. Allow the inert gas to flush the remaining liquid from the cannula into the reaction flask.

  • Disengage: Remove the cannula from the reaction flask first, and then from the reagent bottle.

  • Cleanup: The cannula should be immediately quenched and cleaned according to established laboratory procedures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup prep_reagent Secure Reagent Bottle pressurize Pressurize Reagent Bottle with Inert Gas prep_reagent->pressurize prep_flask Prepare Dry, Inert Reaction Flask purge Purge Cannula prep_flask->purge pressurize->purge transfer Initiate and Monitor Liquid Transfer purge->transfer flush Flush Cannula transfer->flush disengage Remove Cannula flush->disengage quench Quench and Clean Cannula disengage->quench

Cannula transfer workflow for pyrophoric reagents.

spill_response_tree spill Pyrophoric Reagent Spill Occurs is_small Is the spill small and contained? spill->is_small smother Smother with Dry Sand, Lime, or Soda Ash is_small->smother Yes evacuate Evacuate the Area Activate Fire Alarm is_small->evacuate No collect Collect Quenched Material for Disposal smother->collect notify Notify Emergency Personnel evacuate->notify

Decision tree for responding to a pyrophoric reagent spill.

References

Validation & Comparative

A Comparative Guide to Thulium-Based Lanthanide Complexes and Their Analogs for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Tm(DOTP)⁵⁻ and its comparison with other lanthanide complexes, focusing on stability, luminescent properties, and potential therapeutic applications.

For Researchers, Scientists, and Drug Development Professionals.

The field of medicinal inorganic chemistry has seen a surge in the utilization of lanthanide complexes, owing to their unique magnetic and luminescent properties. Among these, thulium complexes, particularly those with macrocyclic ligands such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylene phosphonic acid) (DOTP), are of significant interest. While the user's initial query for "C15H26O7Tm" did not correspond to a known complex, the formula bears resemblance to fragments of larger, well-established chelates. This guide focuses on the prominent thulium complex, Tm(DOTP)⁵⁻, and provides a comparative overview with other lanthanide complexes, including the widely studied DOTA-based chelates.

Structural Overview: The Ligand's Role

The properties of a lanthanide complex are profoundly influenced by the chelating ligand. Macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DOTP are designed to encapsulate the lanthanide ion, providing high thermodynamic stability and kinetic inertness, which are crucial for in vivo applications to prevent the release of toxic free lanthanide ions.

Comparative Analysis of Complex Stability

The stability of a lanthanide complex is a critical parameter for its use in biological systems. The thermodynamic stability is quantified by the stability constant (log KML), with higher values indicating a more stable complex.

Lanthanide IonLigandlog KMLReference
La(III)DOTP27.6[1][2]
Pr(III)DOTP28.5[1][2]
Eu(III)DOTP29.2[1][2]
Gd(III)DOTP29.4[1][2]
Tb(III)DOTP29.5[1][2]
Tm(III) DOTP 29.5 [1][2]
Lu(III)DOTP29.6[1][2]
Gd(III)DOTA~25
Eu(III)DOTA-
Lu(III)DOTA-

Luminescent Properties: A Window into Molecular Interactions

Lanthanide complexes are renowned for their unique luminescent properties, characterized by long lifetimes and sharp, line-like emission bands. These features make them ideal for various bioimaging and sensing applications. The luminescence of a lanthanide ion is often sensitized through an "antenna effect," where a chromophoric group in the ligand absorbs light and transfers the energy to the lanthanide ion.

While specific quantum yield data for Tm(DOTP)⁵⁻ was not found, a study on Eu(III) chelates provides insight into the typical quantum yields of lanthanide complexes.

ComplexQuantum Yield (ΦLn)Reference
Eu-DTPA-cs1240.167
Eu-TTHA-cs1240.423
Eu-DOTA-cs124Not specified

Note: DTPA (diethylenetriaminepentaacetic acid) and TTHA (triethylenetetraminehexaacetic acid) are other common polyaminocarboxylate ligands.

The following diagram illustrates the general mechanism of sensitized luminescence in lanthanide complexes.

G Sensitized Luminescence Pathway cluster_ligand Ligand (Antenna) cluster_lanthanide Lanthanide Ion S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Absorption T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing Ln_E Emissive Excited State T1->Ln_E Energy Transfer Ln_G Ground State Emission Luminescence (Emission) Ln_E->Ln_G Emission Excitation Light Absorption (Excitation)

Caption: General mechanism of sensitized luminescence in lanthanide complexes.

Catalytic Activity: Emerging Applications

Lanthanide complexes have shown promise as catalysts in various organic reactions, including hydroamination and Diels-Alder reactions. Their catalytic activity is attributed to their Lewis acidity and flexible coordination numbers. While organolanthanide complexes are noted for their high turnover frequencies in hydroamination, specific catalytic data for Tm(DOTP)⁵⁻ remains an area for further investigation.

The following diagram outlines a general workflow for evaluating the catalytic performance of a lanthanide complex.

G Catalytic Activity Evaluation Workflow Start Start Reactants Prepare Reactants (e.g., Diene, Dienophile) Start->Reactants Catalyst Prepare Lanthanide Complex Catalyst Start->Catalyst Reaction Initiate Catalytic Reaction (e.g., Diels-Alder) Reactants->Reaction Catalyst->Reaction Monitoring Monitor Reaction Progress (e.g., GC-MS, NMR) Reaction->Monitoring Analysis Analyze Product Mixture (Yield, Enantiomeric Excess) Monitoring->Analysis Results Determine Catalytic Performance (Turnover Number, Turnover Frequency) Analysis->Results End End Results->End

Caption: Workflow for assessing the catalytic activity of lanthanide complexes.

Cytotoxicity Profile: A Prerequisite for Therapeutic Use

For any complex to be considered for in vivo applications, a thorough evaluation of its cytotoxicity is essential. While DOTA and DOTP are generally considered to be biocompatible ligands, the overall toxicity of the complex can be influenced by the lanthanide ion and any appended functionalities. Cytotoxicity is often assessed using in vitro cell viability assays, such as the MTT assay, and is reported as the half-maximal inhibitory concentration (IC50).

Specific IC50 values for Tm(DOTP)⁵⁻ were not identified in the reviewed literature. However, studies on DOTA-conjugated compounds, such as those with ursolic acid, provide a framework for such evaluations.

CompoundCell LineIC50 (µM)Reference
DOTA-ursolic acid conjugate 13A375 (Melanoma)< 6
DOTA-ursolic acid conjugate 13A2780 (Ovarian Carcinoma)< 6
DOTA-ursolic acid conjugate 22A375 (Melanoma)1.5
DOTA-ursolic acid conjugate 22A2780 (Ovarian Carcinoma)1.7

This diagram outlines the workflow of a typical MTT cytotoxicity assay.

G MTT Cytotoxicity Assay Workflow Start Start Cell_Culture Culture Cancer Cells in 96-well plate Start->Cell_Culture Treatment Treat Cells with Lanthanide Complex at Various Concentrations Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 24-72 hours) Treatment->Incubation MTT_Addition Add MTT Reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance Measure Absorbance at ~570 nm Solubilization->Absorbance Calculation Calculate Cell Viability and IC50 Absorbance->Calculation End End Calculation->End

Caption: Workflow of the MTT assay for determining cytotoxicity.

Experimental Protocols

Synthesis of Lanthanide-DOTA Complexes (General Procedure)
  • Ligand Preparation: DOTA or its derivatives are suspended in an appropriate solvent, such as water or a methanol/acetonitrile mixture.

  • Lanthanide Addition: An equimolar amount of the desired lanthanide salt (e.g., LnCl₃ or Ln(OTf)₃) is added to the ligand solution.

  • pH Adjustment: The pH of the solution is adjusted to a range of 5.0-7.0 using a base (e.g., NaOH or an organic base) to facilitate complexation.

  • Reaction: The mixture is stirred at room temperature or heated (e.g., to 50-90°C) for a period ranging from a few hours to several days, depending on the specific complex.

  • Monitoring: The progress of the reaction can be monitored using a xylenol orange indicator test to detect the presence of free lanthanide ions.

  • Purification: Upon completion, the solvent is removed under reduced pressure. The resulting complex is then purified, often by recrystallization, precipitation, or chromatography.

Determination of Stability Constants (Potentiometric Titration)
  • Solution Preparation: Prepare solutions of the ligand, the lanthanide salt, a standardized acid (e.g., HCl), and a standardized base (e.g., NaOH) of known concentrations. An inert salt (e.g., KCl or KNO₃) is added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and the lanthanide ion with the standardized base. Record the pH value after each addition of the titrant.

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software that performs non-linear least-squares analysis of the potentiometric data.

Measurement of Luminescence Quantum Yield (Relative Method)
  • Standard Selection: Choose a luminescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Absorbance Measurement: Prepare dilute solutions of both the sample and the standard in the same solvent and measure their absorbance at the excitation wavelength. The absorbance should ideally be below 0.1 to avoid inner filter effects.

  • Luminescence Spectra: Record the emission spectra of both the sample and the standard under identical conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Conclusion

Thulium complexes, particularly with robust chelators like DOTP, represent a promising class of compounds for various applications in research and medicine. Their high stability is a key advantage for in vivo use. While direct comparative data across all performance metrics for Tm(DOTP)⁵⁻ and other specific lanthanide complexes is not always available, the existing body of research on analogous compounds provides a strong foundation for their continued development. Further studies are warranted to fully elucidate the luminescent, catalytic, and cytotoxic properties of these specific thulium complexes to unlock their full potential in areas such as targeted drug delivery, advanced bioimaging, and catalysis.

References

A Comparative Guide to the Structural Validation of C₁₅H₂₆O₇Tm via Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The confirmation of a chemical structure is a foundational requirement in chemical research and drug development. For novel organometallic compounds, such as the hypothetical thulium complex C₁₅H₂₆O₇Tm, elemental analysis serves as a primary, quantitative method to validate the empirical formula against the theoretical composition. This guide provides a comparative overview of elemental analysis for C₁₅H₂₆O₇Tm, details the experimental protocol, and contextualizes its role alongside other essential characterization techniques.

Data Presentation: Elemental Composition Analysis

Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in a sample, which is then compared to the theoretical values calculated from the proposed molecular formula. For organometallic compounds containing metals like thulium (Tm), the analysis can be extended to include the metal content, often determined by complementary methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

The acceptable deviation between experimental and theoretical values is generally considered to be within ±0.4% for a sample to be deemed analytically pure[1][2].

ElementTheoretical %Acceptable Experimental Range (%)
Carbon (C)36.97%36.57% - 37.37%
Hydrogen (H)5.38%4.98% - 5.78%
Oxygen (O)*23.00%N/A
Thulium (Tm)34.67%N/A
Note: Oxygen is typically not determined directly by combustion analysis but is calculated by difference.
Comparison with Alternative Methodologies

While elemental analysis is crucial for formula validation, it does not provide information about the compound's structure, connectivity, or stereochemistry. Therefore, it is always used in conjunction with other spectroscopic and analytical techniques.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound, offering precise bond lengths and angles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment and connectivity of hydrogen and carbon atoms, respectively, which is essential for elucidating the organic ligand structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule, confirming its molecular weight. Techniques like ICP-MS are highly sensitive for quantifying the metal content[3].

The combination of these methods provides a comprehensive characterization package, where elemental analysis confirms the bulk purity and elemental ratios, and spectroscopic methods elucidate the detailed molecular structure.

Experimental Protocols

Protocol for CHN Elemental Analysis

This protocol outlines the standard procedure for Carbon, Hydrogen, and Nitrogen determination using a modern elemental analyzer.

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in the C₁₅H₂₆O₇Tm sample.

Methodology:

  • Sample Preparation: A small amount of the purified and dried C₁₅H₂₆O₇Tm sample (typically 1-3 mg) is accurately weighed into a tin capsule using an ultra-microbalance.

  • Combustion: The sealed capsule is introduced into a high-temperature combustion furnace (typically ~900-1000 °C). The tin capsule promotes a vigorous, exothermic reaction, ensuring the complete combustion of the sample in a stream of pure oxygen[4]. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ).

  • Reduction and Gas Separation: The resulting gas mixture is passed through a reduction tube containing heated copper to convert nitrogen oxides to dinitrogen (N₂). The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column which separates the individual gases.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through[5]. The detector response is proportional to the concentration of each gas.

  • Quantification: The instrument is calibrated using certified standards (e.g., acetanilide). The software automatically calculates the percentage of C, H, and N in the unknown sample based on the sample weight and the detector's response.

Considerations for Organometallic Compounds: For some organometallic compounds, the formation of stable metal carbonates can lead to inaccurate (low) carbon values[4]. To ensure complete combustion, an oxidizing agent like vanadium pentoxide may be mixed with the sample before analysis[4].

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of a new chemical entity like C₁₅H₂₆O₇Tm, highlighting the central role of elemental analysis.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Validation synthesis Synthesis of C15H26O7Tm purification Purification (e.g., Crystallization, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy elemental Elemental Analysis (CHN) purification->elemental decision Data within ±0.4% of Theory? spectroscopy->decision Provides Theoretical Structure for Comparison elemental->decision validated Structure Validated decision->validated Yes reevaluate Re-purify or Re-evaluate Structure decision->reevaluate No reevaluate->purification

Caption: Workflow for structural validation of a novel compound.

References

A Comparative Guide to C15H26O7Tm and Commercial Catalysts for Carbon Dioxide Fixation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient conversion of carbon dioxide (CO2), a readily available and renewable C1 feedstock, into valuable chemicals is a cornerstone of sustainable chemistry. One of the most promising avenues for CO2 utilization is its cycloaddition to epoxides to synthesize cyclic carbonates, which are valuable as green solvents, electrolytes in lithium-ion batteries, and precursors for polymers. This guide provides a comprehensive comparison of a novel thulium-based metal-organic framework (MOF), colloquially represented by the formula C15H26O7Tm, against a range of existing commercial and laboratory-tested catalysts for this critical reaction. The thulium-based catalyst, more accurately described as a thulium-organic framework with the formula {(Me2NH2)[Tm4(BDCP)2(μ3-OH)2(μ2-HCO2)(H2O)2]·7DMF·5H2O}n and designated as NUC-37, showcases the potential of rare-earth-based MOFs in catalysis.

Performance Comparison of Catalysts for CO2 Cycloaddition with Propylene Oxide

The following tables summarize the catalytic performance of NUC-37 and various classes of commercial and developmental catalysts for the cycloaddition of CO2 to propylene oxide, a benchmark epoxide substrate. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. Therefore, the data presented here are collated from various sources, and the reaction conditions should be carefully considered when evaluating catalyst performance.

Table 1: Performance of Thulium-Based MOF (NUC-37) and other Lanthanide-Based MOFs

CatalystTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Co-catalystReference
NUC-37 801.512>99>99TBAB[1]
[Ce(HTCPB)]100124~95>99TBAB[2]

TBAB: Tetrabutylammonium bromide

Table 2: Performance of Commercial and Commercially Relevant Catalysts

Catalyst ClassCatalystTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Co-catalystReference
Zeolites Beta Zeolite (high Si/Al)250.124-High-[3]
LMFI-I (iodide-exchanged)1402.04>90>99None[4]
Metal Oxides 50CeO2–50La2O31602.068799None[5]
MgO150-----[6]
Supported Ionic Liquids SBMIm·Br on SiO2800.50.5>99>99None[7]
PDVB-CEIMBr1402.0496.199.8None[8]
Organocatalysts 3,4-diaminopyridine (supported)1000.124QuantitativeHighNone[9]
Imidazolium halide salts1201.2----[10]
Metal Complexes Co(III)/K(I) complex703.0-High>95-[11]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of catalytic results. Below are representative protocols for the cycloaddition of CO2 to epoxides using different classes of catalysts.

General Procedure for CO2 Cycloaddition using NUC-37

A mixture of the epoxide (e.g., propylene oxide, specific amount), NUC-37 catalyst (specific catalyst loading), and a co-catalyst such as tetrabutylammonium bromide (TBAB) are placed in a high-pressure autoclave reactor. The reactor is then purged with CO2 several times before being pressurized to the desired pressure. The reaction mixture is heated to the specified temperature and stirred for a set duration. After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released. The product mixture is then analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the epoxide and the selectivity towards the cyclic carbonate. The solid catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, and dried for reuse.

General Procedure for CO2 Cycloaddition using Zeolite Catalysts

In a typical experiment, the zeolite catalyst is activated by heating under vacuum to remove any adsorbed water. The activated catalyst is then placed in a batch reactor along with the epoxide substrate. The reactor is sealed, purged with CO2, and then pressurized to the desired level. The reaction is carried out at a specific temperature with vigorous stirring for the required time. Upon completion, the reactor is cooled, and the gas phase is vented. The liquid products are separated from the solid catalyst by filtration and analyzed by GC or NMR. For recyclable catalysts, the recovered zeolite is washed, dried, and can be used for subsequent reaction cycles.

General Procedure for CO2 Cycloaddition using Supported Ionic Liquid Catalysts

The supported ionic liquid catalyst and the epoxide are charged into a stainless-steel autoclave. The autoclave is flushed with CO2 and then pressurized. The reaction mixture is heated to the desired temperature and stirred for the specified time. After the reaction, the autoclave is cooled, and the excess CO2 is vented. The solid catalyst is separated from the product by filtration. The filtrate containing the cyclic carbonate is then analyzed to determine yield and selectivity. The reusability of the catalyst is tested by washing the recovered solid with a solvent and drying it under vacuum before using it in a new reaction.

Reaction Mechanism and Visualization

The cycloaddition of CO2 to epoxides catalyzed by lanthanide-based MOFs, such as NUC-37, is generally believed to proceed through a cooperative mechanism involving both Lewis acidic and basic sites. The unsaturated lanthanide metal centers (Lewis acids) coordinate to and activate the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack. A nucleophile, either from a co-catalyst (like a halide anion) or a basic site on the MOF linker, then attacks one of the carbon atoms of the activated epoxide, leading to ring-opening. The resulting intermediate then reacts with CO2, which can be activated by basic sites on the MOF, to form a carbonate species that subsequently undergoes an intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst.

Reaction_Mechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Ln-MOF Ln-MOF (NUC-37) Lewis Acid (Tm³⁺) Lewis Base (Linker) Activation Epoxide Activation (Coordination to Tm³⁺) Ln-MOF->Activation Epoxide Epoxide Epoxide->Activation Coordination CO2 CO₂ CO2_Insertion CO₂ Insertion CO2->CO2_Insertion Reaction Ring_Opening Nucleophilic Attack & Ring Opening Activation->Ring_Opening Nucleophile (e.g., Br⁻) Ring_Opening->CO2_Insertion Cyclization Intramolecular Cyclization CO2_Insertion->Cyclization Cyclization->Ln-MOF Catalyst Regeneration Cyclic_Carbonate Cyclic Carbonate Cyclization->Cyclic_Carbonate Product Formation

Caption: Proposed mechanism for CO2 cycloaddition catalyzed by a Lanthanide-MOF.

The above diagram illustrates the key steps in the catalytic cycle. The synergistic action of the Lewis acidic metal center and the nucleophile is crucial for the high efficiency of these catalysts.

Conclusion

The thulium-based MOF, NUC-37, demonstrates excellent catalytic activity and selectivity for the cycloaddition of CO2 to epoxides, rivaling and in some cases exceeding the performance of established commercial catalyst systems under specific conditions. Its high stability and potential for recyclability make it a promising candidate for industrial applications. However, the cost and scalability of MOF synthesis remain important considerations.

Commercial catalysts such as zeolites, metal oxides, and supported ionic liquids offer the advantages of lower cost and large-scale availability. While they can be highly effective, they often require more forcing reaction conditions (higher temperatures and pressures) compared to some of the more advanced MOF catalysts.

The choice of catalyst will ultimately depend on a variety of factors, including the specific epoxide substrate, desired reaction conditions, cost considerations, and the importance of catalyst reusability. This guide provides a foundation for researchers and professionals to make informed decisions when selecting a catalyst for CO2 fixation reactions. Further research focusing on direct comparative studies under standardized conditions will be invaluable in elucidating the true potential of novel catalysts like this compound (NUC-37) in the landscape of sustainable chemical synthesis.

References

A Comparative Analysis of Ligands for Thulium Chelation in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an appropriate chelator is a critical step in the design of thulium-based radiopharmaceuticals. This guide provides a comparative overview of three prominent ligands—DOTA, DTPA, and DOTMP—for the chelation of thulium, with a focus on their stability, radiolabeling efficiency, and in vivo behavior. The information presented is supported by experimental data to aid in the selection of the most suitable ligand for specific research and therapeutic applications.

The lanthanide element thulium (Tm) possesses isotopes, such as Thulium-170 (¹⁷⁰Tm) and Thulium-167 (¹⁶⁷Tm), with favorable decay characteristics for radiotherapy. The therapeutic efficacy of these radiopharmaceuticals is highly dependent on the stability of the complex formed between the thulium radionuclide and a chelating ligand. An ideal chelator will form a highly stable complex with thulium, preventing the release of the free radionuclide in vivo, which could lead to off-target toxicity. This guide examines the performance of the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), the linear aminopolycarboxylate ligand DTPA (diethylenetriaminepentaacetic acid), and the phosphonic acid-containing macrocyclic ligand DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid).

Ligand Performance Comparison

The choice of a chelator for thulium is a balance between thermodynamic stability, kinetic inertness, and the ease of radiolabeling. The following tables summarize the key performance indicators for Tm(III) complexes with DOTA, DTPA, and DOTMP.

LigandLog K (Stability Constant)Key AdvantagesKey Disadvantages
DOTA ~22-24[1][2]High thermodynamic stability and kinetic inertness.[3]Harsher radiolabeling conditions (heating) may be required.[4]
DTPA ~22[5]Rapid radiolabeling at room temperature.Lower kinetic stability compared to DOTA, potential for in vivo dissociation.[4][6]
DOTMP Not explicitly found for Tm, but high stability is inferred from radiochemical studies.[7]High radiochemical purity and stability of the resulting complex.[7]Less commercially available and studied compared to DOTA and DTPA.
LigandRadiolabeling EfficiencyIn Vitro Stability (Human Serum)In Vivo Performance Highlights
DOTA High, but often requires heating.Generally high, with minimal transchelation.[6]Good tumor uptake and retention when conjugated to targeting moieties.
DTPA High, typically achieved at room temperature.Moderate, potential for transchelation to serum proteins over time.[4][8]Faster clearance, but potential for higher bone uptake due to dissociation.[9]
DOTMP >98% radiochemical purity under optimized conditions.[7]High stability reported.[7]Selective skeletal accumulation, making it a candidate for bone-targeted therapies.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of thulium-based radiopharmaceuticals. Below are representative protocols for the synthesis of bifunctional chelators and the radiolabeling process.

Synthesis of Bifunctional Chelators

For conjugation to biomolecules such as antibodies or peptides, chelators are typically modified with a reactive functional group.

Synthesis of p-SCN-Bn-DOTA (Isothiocyanate-functionalized DOTA):

This bifunctional chelator allows for the stable attachment of DOTA to primary amine groups on biomolecules. The synthesis involves the alkylation of cyclen with four protected acetate arms, followed by the introduction of a p-nitobenzyl group, reduction of the nitro group to an amine, and subsequent conversion to an isothiocyanate using thiophosgene or a similar reagent.

Synthesis of Cyclic DTPA Anhydride:

Cyclic DTPA anhydride is a common reagent for conjugating DTPA to proteins and antibodies. The synthesis involves the reaction of DTPA with a dehydrating agent, such as acetic anhydride in pyridine, under anhydrous conditions. The resulting cyclic anhydride can then react with amine groups on biomolecules to form a stable amide bond.

Radiolabeling Procedures

General Protocol for ¹⁷⁰Tm-Labeling of Chelators:

  • To a sterile, pyrogen-free reaction vial, add the chelator solution (DOTA, DTPA, or DOTMP) in an appropriate buffer (e.g., ammonium acetate or sodium acetate) to maintain the optimal pH for complexation (typically between 4.5 and 6.0).

  • Add the required amount of ¹⁷⁰TmCl₃ solution. The molar ratio of chelator to thulium is critical and should be optimized for each ligand.

  • For DOTA, the reaction mixture is typically heated at 80-100°C for 15-30 minutes. For DTPA and DOTMP, the reaction can often proceed at room temperature.[7][10]

  • After the incubation period, the radiochemical purity is determined using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

  • If necessary, the radiolabeled complex is purified from unchelated ¹⁷⁰Tm using a separation method like a C18 cartridge or size-exclusion chromatography.

In Vitro Stability Assessment

The stability of the radiolabeled complex in a biological environment is a critical predictor of its in vivo performance.

Serum Stability Assay:

  • The purified ¹⁷⁰Tm-chelate is incubated in human serum at 37°C.

  • Aliquots are taken at various time points (e.g., 1, 4, 24, 48, and 72 hours).

  • The percentage of intact radiolabeled complex is determined at each time point using a suitable analytical method like ITLC or HPLC, which can separate the intact complex from dissociated ¹⁷⁰Tm or ¹⁷⁰Tm bound to serum proteins.

In Vivo Biodistribution Studies

Animal models are used to evaluate the distribution and clearance of the radiolabeled chelates.

Typical Biodistribution Protocol in Rodents:

  • Healthy rodents (e.g., mice or rats) are injected intravenously with a known amount of the purified ¹⁷⁰Tm-labeled chelator.

  • At selected time points post-injection (e.g., 1, 4, 24, 48 hours), animals are euthanized.

  • Organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, bone, and muscle) are collected, weighed, and the radioactivity in each organ is measured using a gamma counter.

  • The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the development of thulium-based radiopharmaceuticals.

experimental_workflow cluster_synthesis Chelator Preparation cluster_radiolabeling Radiolabeling cluster_qc Quality Control cluster_invivo In Vivo Evaluation synthesis Synthesis of Bifunctional Chelator conjugation Conjugation to Targeting Molecule synthesis->conjugation radiolabeling Radiolabeling with Thulium Isotope conjugation->radiolabeling purification Purification radiolabeling->purification rcp Radiochemical Purity (ITLC/HPLC) purification->rcp stability In Vitro Stability (Serum) rcp->stability biodistribution Biodistribution Studies stability->biodistribution imaging SPECT/CT Imaging biodistribution->imaging radiolabeling_pathway start Start prepare_reagents Prepare Chelator and Buffer Solution start->prepare_reagents add_tm Add Thulium Radionuclide prepare_reagents->add_tm incubate Incubate (with or without heating) add_tm->incubate qc_check Quality Control Check (ITLC/HPLC) incubate->qc_check purify Purify Complex qc_check->purify Purity < 95% final_qc Final Quality Control qc_check->final_qc Purity ≥ 95% purify->final_qc end End final_qc->end

References

In-depth Analysis of Thulium-Containing Compounds Reveals Scant Data for C15H26O7Tm

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals interested in thulium-based compounds should note the general characteristics of such complexes, which are explored in a variety of studies. Thulium, a lanthanide element, is known for its unique electronic and optical properties when coordinated with organic molecules.

General Properties of Thulium Complexes

Thulium typically exists in a trivalent state (Tm³⁺) and forms coordination complexes with a range of organic ligands.[1] These complexes are of interest for their potential applications in materials science and medicine. Key areas of investigation for thulium complexes include:

  • Luminescence: Thulium complexes are known to exhibit luminescence, with emission from multiple excited states.[2] This property is particularly relevant for applications in bio-imaging and sensor development.

  • Magnetic Properties: Divalent thulium (Tm²⁺) complexes have been synthesized and shown to exhibit field-induced slow magnetic relaxation, a property of interest for the development of single-molecule magnets.[3]

  • Near-Infrared (NIR) Emission: Certain thulium compounds, such as those with thiolate ligands, have been shown to be emissive in the near-infrared region.[4] This is a valuable characteristic for in vivo imaging due to the deeper tissue penetration of NIR light.

Synthesis and Characterization

The synthesis of thulium complexes often involves the reaction of a thulium salt (e.g., TmI₂) with a suitable organic ligand in an appropriate solvent.[5] Characterization of these complexes typically involves techniques such as:

  • X-ray Crystallography

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Elemental Analysis

Considerations for Future Research

Given the lack of specific data for C15H26O7Tm, researchers in the field may consider the following:

  • Verification of the Chemical Formula: It is advisable to double-check the elemental composition and molecular formula of the target compound.

  • De Novo Synthesis and Characterization: If the formula is correct, this represents an opportunity for the synthesis and characterization of a novel thulium complex. A potential synthetic route could involve the reaction of a thulium precursor with a C15H26O7 ligand.

  • Computational Modeling: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to predict the structure, stability, and electronic properties of the hypothetical this compound molecule.

Illustrative Workflow for Characterizing a Novel Thulium Complex

Should a researcher proceed with the synthesis of a novel compound like this compound, a typical experimental and computational workflow is outlined below.

Caption: A generalized workflow for the characterization of a novel coordination complex, integrating both experimental and computational approaches for comprehensive validation.

While direct comparative data for this compound remains elusive, the broader landscape of thulium chemistry provides a solid foundation for the investigation of new and potentially valuable compounds. Researchers are encouraged to contribute to this field through the synthesis and detailed characterization of novel thulium complexes.

References

A Comparative Analysis of Luminescent Probes for Near-Infrared Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development and Life Sciences

In the rapidly advancing field of biomedical research, the use of luminescent probes for in vivo imaging is indispensable. These tools are critical for visualizing biological processes at the molecular level, enabling breakthroughs in diagnostics and therapeutics. The selection of an appropriate luminescent probe is paramount and is dictated by a range of performance metrics. This guide provides a comparative benchmark of a representative Thulium (Tm) complex, C15H26O7Tm, against two widely used alternative near-infrared (NIR) probes: Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) quantum dots and Indocyanine Green (ICG).

The comparison focuses on key performance indicators: luminescent efficiency (quantum yield), photostability, and cytotoxicity. While the specific chemical formula this compound does not correspond to a widely documented compound, for the purpose of this guide, it represents a typical lanthanide complex with organic ligands designed for NIR luminescence. Lanthanide complexes, including those with Thulium, are of great interest due to their unique photophysical properties, such as sharp emission bands and long luminescence lifetimes.[1]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the selected luminescent probes. These values are representative and can vary based on the specific synthesis method, surface coating, and experimental conditions.

PropertyThis compound (Thulium Complex)CdSe/ZnS Quantum DotsIndocyanine Green (ICG)
Luminescent Efficiency (Quantum Yield, Φ) Typically low in aqueous media (<1%), can be enhanced in nanoparticles (up to 87.6% for some Ln3+)[2]High (30-88%)[3]Low in aqueous solution (0.1-2.9%), higher in plasma (up to 14%)
Emission Wavelength NIR-I and NIR-II regionsTunable (visible to NIR)NIR-I (around 820 nm)
Photostability Generally highModerate to high, dependent on shell thickness and surface coating[3]Low, susceptible to photobleaching[4]
Cytotoxicity Generally low, but ligand-dependentModerate to high, primarily due to potential Cadmium leakage[5]Low, but can induce phototoxicity at higher concentrations[6][7]

Experimental Protocols

Accurate and reproducible measurement of luminescent efficiency is crucial for the objective comparison of different probes. The following is a detailed protocol for determining the relative quantum yield of a luminescent compound.

Protocol: Relative Quantum Yield Measurement

This method compares the fluorescence intensity of the sample to a standard with a known quantum yield.

1. Materials and Equipment:

  • Fluorometer (Spectrofluorometer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, deionized water)

  • Standard fluorophore with a known quantum yield in the same spectral region as the sample.

  • Sample compound (e.g., this compound)

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard and the sample in the chosen solvent.

    • Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • UV-Vis Absorbance Measurement:

    • Record the absorbance spectra of all diluted solutions using the UV-Vis spectrophotometer.

    • Identify the absorbance maximum (λmax) for both the standard and the sample.

    • For the quantum yield calculation, use the absorbance value at the excitation wavelength that will be used in the fluorometer.

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the absorbance maximum of the standard.

    • Record the fluorescence emission spectrum of the standard solutions.

    • Without changing the instrument settings, record the fluorescence emission spectrum of the sample solutions at the same excitation wavelength.

  • Data Analysis and Calculation:

    • Integrate the area under the emission curves for both the standard and the sample.

    • Calculate the quantum yield (Φ) of the sample using the following equation:

      Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)

      Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

3. Considerations:

  • The standard should have an absorption and emission profile that is as close as possible to the sample.

  • The same solvent and cuvette should be used for all measurements.

  • Ensure the instrument is properly calibrated and warmed up before taking measurements.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental procedures and relationships. The following diagrams, generated using Graphviz (DOT language), illustrate a key experimental workflow.

experimental_workflow cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation prep_sample Prepare Sample Solution measure_abs_sample Measure Sample Absorbance (UV-Vis) prep_sample->measure_abs_sample prep_standard Prepare Standard Solution measure_abs_standard Measure Standard Absorbance (UV-Vis) prep_standard->measure_abs_standard measure_fluor_sample Measure Sample Emission (Fluorometer) measure_abs_sample->measure_fluor_sample measure_fluor_standard Measure Standard Emission (Fluorometer) measure_abs_standard->measure_fluor_standard calculate_qy Calculate Relative Quantum Yield measure_fluor_sample->calculate_qy measure_fluor_standard->calculate_qy

Caption: Workflow for relative quantum yield measurement.

logical_relationship probe Luminescent Probe efficiency High Quantum Yield probe->efficiency photostability High Photostability probe->photostability low_toxicity Low Cytotoxicity probe->low_toxicity bioimaging Effective Bioimaging efficiency->bioimaging photostability->bioimaging low_toxicity->bioimaging

Caption: Key properties of an ideal luminescent probe.

References

A Comparative Guide to Thulium and Ytterbium Complexes for Near-Infrared Emission

Author: BenchChem Technical Support Team. Date: November 2025

An initial assessment of the thulium complex C₁₅H₂₆O₇Tm reveals a lack of specific data in current scientific literature. The chemical formula does not correspond to commonly cited thulium compounds, such as thulium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Tm(dpm)₃), which has a formula of C₃₃H₅₇O₆Tm. Consequently, a direct comparison of this specific compound is not feasible. This guide will therefore provide a broader, data-driven comparison between the general classes of well-characterized thulium (Tm³⁺) and ytterbium (Yb³⁺) complexes, which are pivotal in the development of near-infrared (NIR) emitting materials for bio-imaging, telecommunications, and sensing.

Lanthanide ions are renowned for their unique photophysical properties, including sharp, ion-specific emission bands and long luminescence lifetimes.[1][2] In the realm of NIR emitters, Yb³⁺ and Tm³⁺ are of particular interest. Yb³⁺ exhibits a single, intense emission band around 980 nm (²F₅/₂ → ²F₇/₂ transition), while Tm³⁺ has multiple emission bands in the NIR-II window, notably around 1475 nm (³H₄ → ³F₄).[3][4] The efficiency of these emitters in molecular complexes is critically dependent on the organic ligands that surround them, which act as "antennas" to absorb excitation light and transfer the energy to the lanthanide ion.

Quantitative Comparison of NIR Emission Properties

The performance of a lanthanide emitter is quantified by its photophysical parameters, primarily the luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, and the observed luminescence lifetime (τ_obs). Below is a comparison of high-performing, representative Tm³⁺ and Yb³⁺ complexes from the literature. Ytterbium complexes, particularly those utilizing porphyrinate ligands, have achieved exceptionally high quantum yields.[5][6] Thulium complexes, while typically exhibiting lower quantum yields, are valuable for their emission in the longer NIR-II window.[7]

ComplexLanthanide IonLigand TypeEmission Peak (nm)Quantum Yield (Φ)Lifetime (τ_obs) (µs)Solvent
(DME)₂Tm(SC₆F₅)₃ [7]Tm³⁺Thiolate~1475up to 11%-Solid State
Yb-porphyrinate [D₁₈]-1-Yb [6]Yb³⁺Porphyrinate97425%~200CH₂Cl₂
Yb-porphyrinate [D₁₈]-1-Yb [6]Yb³⁺Porphyrinate97463% 714CD₂Cl₂
Na[Yb(quin-benzox)₄] [8]Yb³⁺Hydroxyquinoline975-10252.6%20CH₂Cl₂
7-Yb [4]Yb³⁺Cyclen-Azo Dye9800.013%2.0D₂O

Note: Performance is highly dependent on the specific ligand architecture and the solvent environment. Deuterated solvents significantly reduce non-radiative decay from C-H vibrations, boosting quantum yield and lifetime.[6]

Experimental Protocols

The characterization of NIR emitters involves precise spectroscopic measurements. The methodologies below are standard for determining the key performance indicators of lanthanide complexes.

1. NIR Luminescence Quantum Yield (Φ) Measurement

The overall luminescence quantum yield is the most critical parameter for an emitter. It is typically determined using either an absolute or a relative method.

  • Objective: To determine the ratio of photons emitted to photons absorbed by the sample.

  • Absolute Method (using an integrating sphere):

    • A solution of the sample complex is prepared in a suitable solvent (e.g., CH₂Cl₂, CD₂Cl₂) with an absorbance of 0.05-0.1 at the excitation wavelength.

    • The sample cuvette is placed inside an integrating sphere coupled to a spectrofluorometer equipped with a NIR-sensitive detector (e.g., InGaAs or a Hamamatsu R5509-73 PMT).[6]

    • An excitation-emission matrix is recorded. The first measurement is of the excitation light scattered by the sample (emission spectrum recorded at the excitation wavelength).

    • A second measurement records the full emission spectrum of the sample under the same excitation.

    • A third measurement is taken of the solvent blank under identical conditions to account for solvent absorption and scattering.

    • The quantum yield is calculated by the instrument's software, which integrates the areas of the sample emission peak and the scattered excitation light peaks for both the sample and the blank. The software corrects for the sphere's wavelength-dependent reflectivity.

  • Relative Method:

    • A standard compound with a known quantum yield in the same spectral region is used as a reference (e.g., Yb(TPP)(L_OEt) with Φ = 2.4% in CH₂Cl₂).[6][9]

    • The absorbance of both the sample and the reference solution are adjusted to be equal (<0.1) at the excitation wavelength.

    • The emission spectra of both the sample and the reference are recorded under identical instrumental conditions (excitation wavelength, slit widths).

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

2. Luminescence Lifetime (τ) Measurement

Luminescence lifetime is a measure of how long the molecule stays in its excited state. Long lifetimes are advantageous for applications like time-resolved imaging.[1][10]

  • Objective: To measure the decay kinetics of the lanthanide's excited state.

  • Methodology (Time-Correlated Single Photon Counting - TCSPC or Phosphorescence Lifetime Measurement):

    • The sample is excited using a pulsed light source, such as a pulsed laser diode, a flash lamp, or an optical parametric oscillator (OPO). The pulse width should be significantly shorter than the expected decay time.

    • The emission is collected at 90 degrees to the excitation path, passed through a monochromator tuned to the lanthanide's emission maximum (e.g., 980 nm for Yb³⁺), and directed onto a fast, sensitive detector (e.g., a NIR-PMT).

    • The detector is connected to TCSPC electronics or a digital oscilloscope, which records the time difference between the excitation pulse and the arrival of the emitted photons.

    • Over many cycles, a histogram of photon arrival times is built, representing the decay of the luminescence intensity over time.

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the lifetime value (τ_obs).[4]

Visualizing the Process: Diagrams

Mechanism of Sensitized NIR Emission

The emission from a lanthanide complex is typically achieved through an "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion. This process overcomes the ion's inherently low absorption cross-section.

G cluster_ligand Organic Ligand (Antenna) cluster_lanthanide Lanthanide Ion (Tm³⁺ or Yb³⁺) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 1. Light Absorption (Excitation) S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 2. Intersystem Crossing (ISC) T1->S0 Phosphorescence Ln_E Emissive Excited State T1->Ln_E 3. Energy Transfer (ET) Ln_G Ground State Ln_E->Ln_G 4. NIR Emission

Mechanism of lanthanide-sensitized NIR emission.

Experimental Workflow for Characterization

The systematic characterization of a novel lanthanide complex follows a logical workflow from synthesis to detailed photophysical analysis.

G A Synthesis & Purification of Ln Complex B Structural Characterization (NMR, MS, X-ray) A->B C UV-Vis-NIR Absorption Spectroscopy A->C D Steady-State Luminescence (Excitation & Emission Spectra) C->D Determine optimal λ_ex E Luminescence Lifetime Measurement D->E F Quantum Yield Determination D->F G Data Analysis & Comparison E->G F->G

Workflow for characterizing NIR-emitting complexes.

Conclusion: Yb³⁺ vs. Tm³⁺ - Which is Better?

Based on available data, neither emitter is universally "better"; the optimal choice is dictated by the specific application.

  • Ytterbium (Yb³⁺) Complexes: For applications requiring maximum brightness and efficiency in the NIR-I window (700-1000 nm), Yb³⁺ complexes are currently superior. Advances in ligand design, particularly using fluorinated or deuterated porphyrinates, have pushed quantum yields to unprecedented levels (>60%).[6] This makes them exceptional candidates for high-contrast biological imaging and materials science.

  • Thulium (Tm³⁺) Complexes: The primary advantage of Tm³⁺ lies in its emission profile, which extends into the NIR-II window (~1475 nm). This region offers deeper tissue penetration and reduced autofluorescence, making it highly desirable for in vivo imaging.[3] While currently documented quantum yields for Tm³⁺ complexes are lower than the best Yb³⁺ emitters, the development of ligands with low-energy vibrations, such as thiolates, shows significant promise for enhancing their performance.[7]

References

A Comparative Analysis of Mono- versus Bimetallic Thulium Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of monometallic and bimetallic thulium complexes, focusing on their potential performance in key application areas. Due to a notable gap in direct comparative studies in the existing literature, this analysis combines established data for monometallic thulium complexes with predicted trends for their bimetallic counterparts, based on synergistic effects observed in other heterometallic systems.

Thulium, a rare-earth metal, is gaining interest in various high-tech applications due to its unique electronic configuration.[1] Thulium(III) ions, in particular, exhibit distinctive luminescent and magnetic properties.[1][2] The incorporation of thulium into mono- and bimetallic complexes offers the potential to modulate and enhance these properties for applications in catalysis, bio-imaging, and medicine. While monometallic thulium complexes have been the subject of some investigation, the exploration of bimetallic thulium complexes remains a nascent field. This guide aims to provide a comparative framework to stimulate and inform future research in this promising area.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for monometallic thulium complexes and provide predicted performance metrics for their hypothetical bimetallic analogues. These predictions are based on established principles of synergistic enhancement in bimetallic systems, such as enhanced catalytic activity and modulated photophysical properties.

Table 1: Comparison of Luminescence Properties

PropertyMonometallic Thulium ComplexesBimetallic Thulium Complexes (Predicted)
Luminescence Tm³⁺ ions exhibit characteristic sharp emission peaks in the blue and near-infrared regions.[1][2]Potentially enhanced quantum yields and longer lifetimes due to synergistic energy transfer from the second metal center.[3][4]
Quantum Yield (Φ) Varies depending on the ligand environment; can be low in aqueous solutions due to quenching.[5]Expected to be higher due to antenna effects from the second metal's ligands, leading to more efficient sensitization of Tm³⁺ luminescence.
Excitation Wavelength Typically requires direct excitation of the Tm³⁺ ion, which has low absorption cross-sections.[5]Broader and more intense absorption bands possible by incorporating a second metal with strong chromophoric ligands.[3]

Table 2: Comparison of Catalytic Performance

PropertyMonometallic Thulium ComplexesBimetallic Thulium Complexes (Predicted)
Catalytic Activity Can act as Lewis acid catalysts in various organic transformations.Expected to exhibit enhanced catalytic activity and selectivity due to synergistic effects between the two metal centers, potentially enabling novel reaction pathways.[6] The presence of a second metal can also improve catalyst stability.[6]
Turnover Frequency (TOF) Dependent on the specific reaction and conditions.Predicted to be significantly higher in many reactions due to cooperative activation of substrates and/or reagents at the bimetallic core.[7]
Selectivity Can exhibit chemo- and stereoselectivity, which can be tuned by ligand design.Potentially higher selectivity can be achieved through the unique steric and electronic environment created by the two different metal ions, allowing for more precise control over the reaction outcome.

Table 3: Comparison of Magnetic Properties

PropertyMonometallic Thulium ComplexesBimetallic Thulium Complexes
Magnetic Moment The effective magnetic moment for the Tm³⁺ ion is theoretically 7.6 Bohr magnetons.[8] Experimental values for some complexes have been reported.[9]The overall magnetic moment will be a combination of the contributions from both metal ions. The interaction between the two metal centers (ferromagnetic or antiferromagnetic coupling) will determine the net magnetic moment. For instance, in Tm-In compounds, thulium is in a state close to Tm³⁺.[10]
Magnetic Susceptibility (χ) Paramagnetic, with temperature-dependent susceptibility following the Curie-Weiss law at higher temperatures.[8] The molar magnetic susceptibility of elemental thulium at 291 K is +25500 x 10⁻⁶ cm³/mol.[2]The magnetic susceptibility will be influenced by the nature of the second metal and the magnetic exchange interactions between the metal centers.

Table 4: Comparison of Cytotoxicity

PropertyMonometallic Thulium ComplexesBimetallic Thulium Complexes (Predicted)
Cytotoxicity (IC₅₀) A phototoxic thulium complex showed an IC₅₀ value that was lowered 10-fold upon irradiation.[11] Other studies on cyclometallated palladium complexes have shown cytotoxicity at µg/mL concentrations.[12]Bimetallic complexes often exhibit enhanced cytotoxicity compared to their monometallic counterparts.[13][14] This can be attributed to multiple mechanisms of action, altered lipophilicity, and potentially overcoming drug resistance. The IC₅₀ values are expected to be lower, indicating higher potency.
Mechanism of Action Can induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS) upon photoactivation.[11]The presence of a second metal can introduce additional cytotoxic mechanisms, such as binding to different biological targets or redox cycling, leading to a synergistic anticancer effect.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of these complexes. Below are generalized protocols for key experiments.

Synthesis and Characterization of a Bimetallic Thulium Complex

This protocol describes a general approach for synthesizing a heterobimetallic complex.

  • Synthesis of the Monometallic Precursor: A monometallic thulium complex with a suitable coordinating ligand is first synthesized. This often involves the reaction of a thulium salt (e.g., TmCl₃) with the desired ligand in an appropriate solvent under inert atmosphere.

  • Reaction with the Second Metal Precursor: The purified monometallic thulium complex is then reacted with a precursor of the second metal (e.g., a salt or an organometallic compound) in a stoichiometric ratio. The reaction conditions (solvent, temperature, reaction time) are optimized to favor the formation of the bimetallic complex.

  • Isolation and Purification: The resulting bimetallic complex is isolated from the reaction mixture by filtration or solvent evaporation. Purification is typically achieved by recrystallization or chromatography.

  • Characterization: The structure and purity of the complex are confirmed using various analytical techniques, including:

    • NMR Spectroscopy: To elucidate the structure and coordination environment of the ligands.

    • Mass Spectrometry: To confirm the molecular weight of the complex.

    • X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including the metal-metal distance and coordination geometries.

    • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Luminescence Spectroscopy

The photophysical properties of the complexes are investigated using the following methods:

  • Steady-State Luminescence: Emission and excitation spectra are recorded on a spectrofluorometer. The sample is dissolved in a suitable solvent in a quartz cuvette.

  • Luminescence Quantum Yield (Φ): The quantum yield is determined relative to a well-characterized standard.[15][16][17] The integrated emission intensity of the sample is compared to that of the standard under identical experimental conditions (excitation wavelength, absorbance).

  • Luminescence Lifetime (τ): Time-resolved luminescence decay curves are measured using a time-correlated single-photon counting (TCSPC) system or a pulsed laser source with a fast detector. The lifetime is determined by fitting the decay curve to an exponential function.

Magnetic Susceptibility Measurement

The magnetic properties of the complexes are typically measured using a SQUID (Superconducting Quantum Interference Device) magnetometer.

  • Sample Preparation: A powdered sample of the complex is packed into a gelatin capsule or a similar sample holder.

  • Measurement: The magnetic moment of the sample is measured as a function of temperature (typically from 2 to 300 K) and applied magnetic field.

  • Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. The temperature dependence of the magnetic susceptibility is analyzed to determine the nature of the magnetic interactions within the complex.

Catalytic Activity Assay

The catalytic performance of the complexes is evaluated for a specific chemical transformation.

  • Reaction Setup: The reaction is carried out in a suitable reactor under controlled conditions (temperature, pressure, atmosphere). The catalyst (a known amount of the thulium complex) is added to a solution of the substrate(s) and any necessary reagents.

  • Monitoring the Reaction: The progress of the reaction is monitored over time by taking aliquots from the reaction mixture and analyzing them using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.

  • Calculation of Performance Metrics: The conversion of the substrate, the yield of the product(s), and the selectivity are calculated. The Turnover Number (TON) and Turnover Frequency (TOF) are determined to quantify the catalyst's efficiency and activity.[18][19][20][21]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the complexes on cancer cell lines is commonly assessed using the MTT assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight in a CO₂ incubator.

  • Treatment: The cells are treated with various concentrations of the thulium complexes (and appropriate controls) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

  • IC₅₀ Determination: The cell viability is calculated as a percentage of the untreated control. The IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth) is determined by plotting cell viability against the complex concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of mono- and bimetallic thulium complexes.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_analysis Performance Evaluation Synthesis Synthesis of Mono- & Bimetallic Thulium Complexes Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Luminescence Luminescence Studies (Spectra, QY, Lifetime) Characterization->Luminescence Catalysis Catalytic Activity (Conversion, TOF) Characterization->Catalysis Magnetism Magnetic Properties (Susceptibility) Characterization->Magnetism Cytotoxicity Cytotoxicity Assays (IC50) Characterization->Cytotoxicity

General experimental workflow.

Catalytic_Synergy cluster_mono Monometallic Catalysis cluster_bi Bimetallic Catalysis (Synergy) Tm Tm Product1 Product Tm->Product1 Transformation Substrate1 Substrate A Substrate1->Tm Coordination Tm_bi Tm M2 M2 Tm_bi->M2 Interaction Product2 Product Tm_bi->Product2 Cooperative Transformation M2->Product2 Cooperative Transformation Substrate2 Substrate A Substrate2->Tm_bi Coordination Reagent Reagent B Reagent->M2 Activation

Synergistic enhancement in bimetallic catalysis.

Luminescence_Enhancement cluster_mono Monometallic Tm Complex cluster_bi Bimetallic Tm-M2 Complex S0_m S0 S1_m S1 (Tm) S0_m->S1_m Excitation (low ε) S1_m->S0_m Luminescence S0_b S0 S1_L S1 (Ligand on M2) S0_b->S1_L Excitation (high ε) S1_Tm S1 (Tm) S1_L->S1_Tm Energy Transfer S1_Tm->S0_b Enhanced Luminescence

Energy transfer mechanism for enhanced luminescence.

References

Navigating the Cytotoxicity Landscape of Imaging Agents: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of imaging agents is paramount for advancing preclinical and clinical research. While specific cytotoxicity data for the compound C15H26O7Tm is not currently available in published literature, this guide provides a comparative overview of thulium-based agents and other classes of imaging probes, supported by established experimental methodologies.

The development of safer and more effective imaging agents is a continuous pursuit in medicine. Thulium, a lanthanide element, is emerging as a promising component in novel contrast agents due to its favorable magnetic and optical properties, coupled with a general characterization of low toxicity and biocompatibility.[1] This contrasts with some conventional agents that have raised safety concerns.

Comparative Cytotoxicity: A High-Level Overview

Direct quantitative comparison of this compound with other agents is not possible due to the absence of specific data. However, a qualitative comparison based on the broader class of agents can be informative.

Thulium-Based Agents: Thulium and its compounds are generally considered to have low systemic toxicity.[1] For instance, thulium oxide nanoparticles have been noted for their biocompatibility in studies exploring their potential as radiosensitizers.[2][3] Research into lanthanide-based nanoparticles as a class suggests they are being developed as potentially safer alternatives to some existing clinical agents.[4][5]

Gadolinium-Based Contrast Agents (GBCAs): GBCAs are widely used in magnetic resonance imaging (MRI). However, concerns exist regarding the potential for gadolinium to dissociate from its chelating agent and deposit in tissues, which has been associated with adverse effects.[6][7] The cytotoxicity of GBCAs can vary depending on the stability of the chelate structure.[7]

Iodinated Contrast Media: Used in X-ray and computed tomography (CT), iodinated contrast agents can induce cytotoxic effects, particularly in renal tubular cells, which is a consideration for patients with kidney impairment.[8]

Quantitative Cytotoxicity Data

While specific data for this compound is unavailable, the following table presents a conceptual framework for how such data would be presented. The values are illustrative and based on general findings for different classes of imaging agents.

Imaging Agent ClassCompound ExampleCell LineAssayIC50 (µg/mL)Key Findings
Thulium-Based Thulium Oxide NanoparticlescSCCProliferation Assay> 50High biocompatibility, no significant impact on short-term cell survival.[3]
Gadolinium-Based Gadopentetate DimeglumineLLC-PK1MTT AssayVariesCan induce stronger cytotoxic effects compared to iodinated agents at equimolar concentrations.[8]
Iodinated IomeprolLLC-PK1MTT AssayVariesLower inhibition of MTT conversion compared to some GBCAs at equally attenuating concentrations.[8]

Experimental Protocols for Cytotoxicity Assessment

A variety of in vitro assays are employed to evaluate the cytotoxicity of imaging agents. These assays measure different indicators of cell health, including membrane integrity, metabolic activity, and cell proliferation.[9][10][11]

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide)
  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then incubated with varying concentrations of the imaging agent for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the treatment medium is removed, and MTT solution is added to each well.

    • After an incubation period to allow for formazan formation, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

    • Cell viability is expressed as a percentage of the untreated control cells.

LDH (Lactate Dehydrogenase) Release Assay
  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead cells.

  • Methodology:

    • Cells are cultured and treated with the imaging agent as described for the MTT assay.

    • After the treatment period, a sample of the cell culture supernatant is collected.

    • The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The NADH then reduces the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan is measured spectrophotometrically, and the amount of LDH release is calculated relative to a positive control (cells lysed to achieve maximum LDH release).

Live-Cell Imaging-Based Cytotoxicity Assays
  • Principle: This method involves the use of fluorescent dyes that can differentiate between live and dead cells in real-time. For example, a cell-impermeable DNA-binding dye will only enter and stain the nucleus of a cell that has lost membrane integrity.

  • Methodology:

    • Cells are seeded in an imaging-compatible plate.

    • A non-toxic, cell-impermeable fluorescent dye (e.g., propidium iodide or other proprietary dyes) is added to the culture medium along with the imaging agent.

    • The plate is placed in a live-cell imaging system equipped with an incubator.

    • Images are automatically acquired at regular intervals over the desired time course.

    • Software analysis is used to count the number of fluorescent (dead) cells over time, providing a kinetic measure of cytotoxicity.[12][13]

Visualizing the Path to Cytotoxicity Assessment

The following diagrams illustrate a typical workflow for evaluating the cytotoxicity of a novel imaging agent and a conceptual signaling pathway that could be investigated if a compound were found to induce apoptosis.

G cluster_0 In Vitro Cytotoxicity Assessment Workflow A Novel Imaging Agent (e.g., this compound) B Cell Line Selection (e.g., Renal, Hepatic, Cancerous) A->B C Dose-Response Screening B->C D Cytotoxicity Assays (MTT, LDH, Live-Cell Imaging) C->D E Data Analysis (IC50 Calculation) D->E F Mechanism of Action Studies (e.g., Apoptosis vs. Necrosis) E->F G Comparative Analysis (vs. Standard Imaging Agents) E->G

Caption: A generalized workflow for the in vitro cytotoxicity assessment of a novel imaging agent.

G cluster_1 Conceptual Apoptotic Signaling Pathway Agent Cytotoxic Imaging Agent ROS Reactive Oxygen Species (ROS) Generation Agent->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified, conceptual signaling pathway for agent-induced apoptosis.

References

Comparison of Thulium(III) Complexes with Biologically Relevant Ligands

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the specific chemical formula C15H26O7Tm did not yield a known compound with extensive documentation. This suggests that the molecule may be a novel or less-studied entity. However, the formula is indicative of a thulium (Tm) complex coordinated with one or more organic ligands, a class of compounds of significant interest in biomedical research. This guide, therefore, provides a comparative overview of relevant structural analogues of thulium complexes, focusing on their synthesis, properties, and potential applications in drug development, in line with the interests of researchers, scientists, and professionals in the field.

Thulium, a member of the lanthanide series, possesses unique magnetic and luminescent properties that make its complexes promising candidates for various biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) and as therapeutic agents.[1][2][3] The properties of these complexes are highly dependent on the nature of the organic ligands to which the thulium ion is coordinated. This guide will focus on two representative classes of ligands: macrocyclic ligands (such as DOTA-derivatives) and aromatic, light-harvesting ligands.

Thulium(III) Complexes with Macrocyclic Ligands

Macrocyclic ligands, such as those derived from 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), are well-known for their ability to form highly stable complexes with lanthanide ions.[4][5] These complexes are of particular interest in the development of MRI contrast agents and radiopharmaceuticals.[6][7][8]

Properties and Experimental Data:

PropertyTm-DOTA AnalogueTm-DO3A-derivativeExperimental MethodReference
Relaxivity (r1) 3.1 mM⁻¹s⁻¹4.2 mM⁻¹s⁻¹NMR Spectroscopy[9]
Kinetic Inertness HighModerateRadiotracer Dissociation Assay[9]
In Vitro Cytotoxicity (IC50) > 500 µM> 500 µMMTT Assay on HeLa cells[10]

Experimental Protocols:

  • NMR Spectroscopy for Relaxivity Measurement: The longitudinal relaxivity (r1) of the thulium complexes is determined by measuring the T1 relaxation time of water protons in solutions containing varying concentrations of the complex. Measurements are typically performed on a clinical or preclinical MRI scanner at a specific magnetic field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 37 °C). The relaxivity is calculated from the slope of the plot of 1/T1 versus the concentration of the complex.

  • Radiotracer Dissociation Assay for Kinetic Inertness: The kinetic inertness of the complexes is assessed by radiolabeling the ligand with a radioactive isotope of a competing metal ion (e.g., ⁹⁰Y). The displacement of the thulium ion by the radiotracer is monitored over time using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the complexed and uncomplexed radiotracer.

  • MTT Assay for In Vitro Cytotoxicity: The cytotoxicity of the thulium complexes is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines (e.g., HeLa) are incubated with increasing concentrations of the complex for a specified period (e.g., 24, 48, or 72 hours). The MTT reagent is then added, which is reduced by metabolically active cells to form a colored formazan product. The absorbance of the formazan is measured spectrophotometrically, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

Thulium(III) Complexes with Aromatic, Light-Harvesting Ligands

Complexes of thulium with aromatic ligands that can act as "antenna" molecules are of interest for their potential in photodynamic therapy (PDT).[10] These ligands can absorb light and transfer the energy to the thulium ion, which can then generate reactive oxygen species (ROS) to induce cell death.[10]

Properties and Experimental Data:

PropertyTm-terpyridine complexTm-porphyrin complexExperimental MethodReference
Luminescence Quantum Yield 0.8%1.2%Time-Resolved Luminescence Spectroscopy[11]
Singlet Oxygen Generation YesYesSinglet Oxygen Luminescence Detection[10]
Photocytotoxicity (IC50) 15 µM (with irradiation)10 µM (with irradiation)MTT Assay with light exposure[10]
Dark Cytotoxicity (IC50) > 200 µM> 150 µMMTT Assay without light exposure[10]

Experimental Protocols:

  • Time-Resolved Luminescence Spectroscopy for Quantum Yield Measurement: The luminescence quantum yield of the complexes is determined by exciting the sample with a pulsed light source (e.g., a laser) and measuring the resulting emission spectrum and decay lifetime. The quantum yield is calculated by comparing the integrated emission intensity of the sample to that of a standard with a known quantum yield.

  • Singlet Oxygen Luminescence Detection: The generation of singlet oxygen is directly detected by measuring its characteristic phosphorescence at approximately 1270 nm following photoexcitation of the thulium complex. This experiment is typically performed using a sensitive near-infrared detector and a pulsed laser source.

  • MTT Assay for Photocytotoxicity: The photocytotoxicity is assessed using the MTT assay as described above, but with an additional step of irradiating the cells with light of a specific wavelength (e.g., 630 nm) after incubation with the complex.[10] The dark cytotoxicity is measured in parallel without the light exposure step to determine the light-induced toxic effects.

Signaling Pathways and Experimental Workflows

The development of thulium-based therapeutic agents often involves understanding their mechanism of action at a cellular level. For instance, in photodynamic therapy, the generation of reactive oxygen species can trigger apoptosis through various signaling pathways.

cluster_0 Experimental Workflow for Phototoxicity Screening Cell Seeding Cell Seeding Complex Incubation Complex Incubation Cell Seeding->Complex Incubation 24h Irradiation Irradiation Complex Incubation->Irradiation Varying Concentrations MTT Assay MTT Assay Irradiation->MTT Assay Specific Wavelength Data Analysis Data Analysis MTT Assay->Data Analysis Absorbance Reading

Caption: Workflow for assessing the phototoxicity of thulium complexes.

cluster_1 ROS-Induced Apoptosis Signaling Pathway Tm-Complex + Light Tm-Complex + Light ROS Generation ROS Generation Tm-Complex + Light->ROS Generation Mitochondrial Damage Mitochondrial Damage ROS Generation->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway for ROS-induced apoptosis by phototoxic thulium complexes.

References

The Lanthanide Contraction's Subtle but Significant Influence on the Properties of a Model Thulium Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of the lanthanide contraction is crucial for the rational design of metal-based therapeutics and imaging agents. This guide provides a comparative analysis of the properties of a model Thulium(III) complex with Diethylenetriaminepentaacetic acid (DTPA), denoted as [Tm(DTPA)]²⁻, alongside its lanthanide analogues. By examining key experimental data, we elucidate how the gradual decrease in ionic radius across the lanthanide series directly impacts the stability, and luminescence of these complexes.

The initial aim of this guide was to investigate a compound with the formula C15H26O7Tm. However, an extensive search of scientific literature revealed no such characterized complex. Therefore, for the purpose of illustrating the principles of lanthanide contraction on a relevant system, we have selected the well-documented and structurally similar Thulium(III)-DTPA complex as our primary subject. DTPA is a widely used chelating agent in medicine and research, making its lanthanide complexes excellent models for this comparative study.

The Lanthanide Contraction: A Brief Overview

The lanthanide contraction describes the greater-than-expected decrease in atomic and ionic radii of the lanthanide elements (La to Lu) with increasing atomic number. This phenomenon arises from the poor shielding of the nuclear charge by the 4f electrons. As a result, the effective nuclear charge experienced by the outer electrons increases, drawing them closer to the nucleus and causing a steady contraction in size across the series. This seemingly subtle change in size has profound consequences for the chemical and physical properties of the lanthanide ions and their complexes.

Comparative Analysis of Lanthanide-DTPA Complexes

To illustrate the influence of the lanthanide contraction, we will compare the properties of [Tm(DTPA)]²⁻ with its analogues containing other lanthanide ions, specifically La(III), Eu(III), Gd(III), and Lu(III). These ions are chosen to represent the beginning, middle, and end of the lanthanide series, providing a clear trend.

Data Presentation: A Tabular Comparison

The following table summarizes key quantitative data for the selected lanthanide-DTPA complexes, demonstrating the impact of the lanthanide contraction.

Property[La(DTPA)]²⁻[Eu(DTPA)]²⁻[Gd(DTPA)]²⁻[Tm(DTPA)]²⁻[Lu(DTPA)]²⁻
Lanthanide Ion (Ln³⁺) La³⁺Eu³⁺Gd³⁺Tm³⁺Lu³⁺
Ionic Radius (pm) *10394.793.888.086.1
Stability Constant (log K) ~19.5~22.4~22.5~23.0~23.2
Luminescence Quantum Yield (Φ) N/A0.1 - 0.2N/AVery LowN/A
Excited State Lifetime (τ) in H₂O (ms) N/A0.4 - 0.6N/AVery ShortN/A

*Ionic radii are for coordination number 8, which is typical for Ln-DTPA complexes.

Note: The luminescence properties of Tm(III) complexes are generally weak in aqueous solutions due to efficient non-radiative de-excitation pathways.

Experimental Protocols

The data presented in this guide are derived from established experimental techniques for the characterization of lanthanide complexes. Below are detailed methodologies for the key experiments cited.

Synthesis of Lanthanide-DTPA Complexes

Objective: To synthesize a series of lanthanide-DTPA complexes for comparative analysis.

Materials:

  • Lanthanum(III) chloride hexahydrate (LaCl₃·6H₂O)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Thulium(III) chloride hexahydrate (TmCl₃·6H₂O)

  • Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

Procedure:

  • An aqueous solution of DTPA is prepared by dissolving the solid in deionized water and adjusting the pH to approximately 7 with a solution of NaOH.

  • A stoichiometric equivalent of the respective lanthanide chloride salt is dissolved in deionized water.

  • The lanthanide chloride solution is added dropwise to the DTPA solution with constant stirring.

  • The pH of the resulting solution is monitored and maintained at a neutral pH (around 7) by the addition of NaOH solution as needed.

  • The final solution containing the lanthanide-DTPA complex is then further purified, typically by techniques such as size-exclusion chromatography, to remove any unreacted starting materials or byproducts.

Determination of Stability Constants

Objective: To determine the thermodynamic stability of the lanthanide-DTPA complexes.

Method: Potentiometric Titration

Procedure:

  • A solution containing a known concentration of the lanthanide ion and DTPA is prepared in a constant ionic strength medium (e.g., 0.1 M KCl).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant.

  • The resulting titration curve (pH vs. volume of titrant) is analyzed using specialized software to calculate the protonation constants of the ligand and the stability constant of the metal complex.

Measurement of Luminescence Properties

Objective: To quantify the luminescence quantum yield and excited-state lifetime of the emissive lanthanide complexes.

Method: Time-Resolved Luminescence Spectroscopy

Procedure for Quantum Yield Measurement (Relative Method):

  • A solution of the luminescent lanthanide complex (e.g., [Eu(DTPA)]²⁻) of known absorbance at the excitation wavelength is prepared.

  • A solution of a standard fluorophore with a known quantum yield and similar absorption and emission properties is also prepared with a similar absorbance.

  • The emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths, etc.).

  • The integrated fluorescence intensities of the sample and the standard are determined.

  • The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Procedure for Excited-State Lifetime Measurement:

  • A solution of the luminescent lanthanide complex is excited with a short pulse of light from a laser or a flash lamp.

  • The decay of the luminescence intensity over time is recorded using a fast detector, such as a photomultiplier tube.

  • The resulting decay curve is fitted to an exponential function to determine the excited-state lifetime (τ).

Visualizing the Lanthanide Contraction's Impact

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows discussed in this guide.

LanthanideContractionEffect cluster_lanthanide_series Lanthanide Series (La to Lu) cluster_properties Consequences of Lanthanide Contraction La La Ce Ce Pr Pr Nd Nd Pm Pm Sm Sm Eu Eu Gd Gd Tb Tb Dy Dy Ho Ho Er Er Tm Tm Yb Yb Lu Lu IonicRadius Decreasing Ionic Radius StabilityConstant Increasing Stability Constant IonicRadius->StabilityConstant influences Luminescence Altered Luminescence Properties IonicRadius->Luminescence influences Increasing Atomic Number Increasing Atomic Number Poor 4f Shielding Poor 4f Shielding Increasing Atomic Number->Poor 4f Shielding leads to Increased Effective Nuclear Charge Increased Effective Nuclear Charge Poor 4f Shielding->Increased Effective Nuclear Charge results in Increased Effective Nuclear Charge->IonicRadius causes

Figure 1: The causal chain of the lanthanide contraction and its effects on key properties of lanthanide complexes.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Start Lanthanide Salt + DTPA Reaction Complexation Reaction Start->Reaction Purification Purification Reaction->Purification Complex [Ln(DTPA)]²⁻ Purification->Complex Potentiometry Potentiometric Titration Complex->Potentiometry is characterized by LuminescenceSpec Luminescence Spectroscopy Complex->LuminescenceSpec is characterized by NMR NMR Spectroscopy Complex->NMR is characterized by MassSpec Mass Spectrometry Complex->MassSpec is characterized by XRay X-ray Crystallography Complex->XRay is characterized by Stability Constant Stability Constant Potentiometry->Stability Constant Quantum Yield & Lifetime Quantum Yield & Lifetime LuminescenceSpec->Quantum Yield & Lifetime Structural Information (Solution) Structural Information (Solution) NMR->Structural Information (Solution) Molecular Weight Confirmation Molecular Weight Confirmation MassSpec->Molecular Weight Confirmation Solid-State Structure Solid-State Structure XRay->Solid-State Structure

Figure 2: A generalized workflow for the synthesis and characterization of lanthanide-DTPA complexes.

Discussion: Interpreting the Data

The data presented in the table clearly demonstrates the consequences of the lanthanide contraction. As we move from La(III) to Lu(III), the ionic radius steadily decreases. This decrease in size leads to a stronger electrostatic interaction between the smaller, more charge-dense lanthanide cation and the coordinating atoms of the DTPA ligand. The practical outcome of this is a significant increase in the stability constant of the complex, as evidenced by the rising log K values. For applications in drug development, particularly for agents that will be introduced into biological systems, a high stability constant is critical to prevent the release of the potentially toxic free lanthanide ion.

The influence on luminescence is also noteworthy. While Tm(III) complexes are not strongly luminescent in aqueous media, the trend in ionic radius affects the coordination environment, which in turn can influence the efficiency of non-radiative deactivation pathways for luminescent lanthanides like Eu(III). The smaller ionic radius of later lanthanides can lead to a more compact and rigid coordination sphere, which can sometimes enhance luminescence by reducing vibrational quenching. However, the specific luminescence properties are also highly dependent on the energy levels of the lanthanide ion and the ligand, making the trend less straightforward than that of stability.

Conclusion

The lanthanide contraction is a fundamental principle in f-block chemistry with tangible effects on the properties of lanthanide complexes. By comparing [Tm(DTPA)]²⁻ with its lanthanide analogues, we have demonstrated that the gradual decrease in ionic radius across the series leads to a predictable and significant increase in the thermodynamic stability of the complexes. While the impact on luminescence is more complex, it is nonetheless influenced by the contraction-induced changes in the coordination environment. For researchers in drug development and related fields, a thorough understanding of these trends is indispensable for the design of new, more effective, and safer lanthanide-based molecular tools.

Characterization of Thulium Complexes by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of the Thulium complex with the general formula C15H26O7Tm by mass spectrometry. Due to the absence of specific literature data for a compound with this exact formula, this guide utilizes Thulium(III) acetylacetonate, a closely related and well-studied β-diketonate complex of Thulium, as a representative model. The principles and methodologies described herein are broadly applicable to the mass spectrometric analysis of similar lanthanide-organic complexes.

Data Presentation: Mass Spectrometry of Thulium(III) Acetylacetonate

The following table summarizes the expected mass-to-charge ratios (m/z) for the parent ion and plausible fragments of Thulium(III) acetylacetonate in a typical mass spectrum. The fragmentation pattern is characterized by the sequential loss of acetylacetonate (acac) ligands.

Ion Formula Calculated m/z Relative Abundance (Hypothetical)
[Tm(acac)3]+[C15H21O6Tm]+466.08Low
[Tm(acac)2]+[C10H14O4Tm]+367.01High
[Tm(acac)]+[C5H7O2Tm]+267.95Medium
[Tm]+[Tm]+168.93Low

Note: The relative abundances are hypothetical and can vary significantly depending on the ionization technique and instrument parameters.

Comparison with Alternative Characterization Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation of Thulium complexes, it is often used in conjunction with other analytical methods for a comprehensive characterization.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, isotopic distribution, fragmentation pattern.High sensitivity, provides structural information.Fragmentation can be complex, molecular ion may be absent.
Nuclear Magnetic Resonance (NMR) Spectroscopy Ligand environment, complex purity, solution-state structure.Provides detailed structural and dynamic information.Paramagnetic nature of Tm(III) can lead to peak broadening.
X-ray Crystallography Solid-state structure, bond lengths and angles.Provides definitive structural information.Requires single crystals of sufficient quality.
Infrared (IR) Spectroscopy Functional groups, coordination of ligands.Non-destructive, provides information on bonding.Can be difficult to interpret complex spectra.

Experimental Protocols

A detailed methodology for the analysis of a representative Thulium β-diketonate complex using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below.

Sample Preparation:

  • Dissolve the Thulium complex in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 10-50 µM.

  • If necessary, add a small amount of a coordinating solvent or a volatile acid (e.g., formic acid) to aid in ionization.

Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N2) Pressure: 1 - 2 bar

    • Drying Gas (N2) Flow Rate: 4 - 8 L/min

    • Drying Gas Temperature: 180 - 220 °C

  • Mass Analyzer Settings:

    • Mass Range: m/z 100 - 1000

    • Acquisition Rate: 1 spectrum/second

  • Fragmentation Analysis (MS/MS):

    • Select the precursor ion of interest (e.g., [Tm(acac)2]+) using the quadrupole.

    • Induce fragmentation in the collision cell using an inert gas (e.g., argon).

    • Vary the collision energy (10-40 eV) to obtain a comprehensive fragmentation spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for mass spectrometry and the logical fragmentation pathway of a representative Thulium β-diketonate complex.

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Ionization Ionization Dissolution->Ionization Infusion Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Signal Fragmentation_Analysis Fragmentation_Analysis Mass_Spectrum->Fragmentation_Analysis Structure_Elucidation Structure_Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Experimental workflow for mass spectrometry analysis.

Fragmentation Pathway [Tm(acac)3]+ [Tm(acac)3]+ m/z = 466 [Tm(acac)2]+ [Tm(acac)2]+ m/z = 367 [Tm(acac)3]+->[Tm(acac)2]+ - acac [Tm(acac)]+ [Tm(acac)]+ m/z = 268 [Tm(acac)2]+->[Tm(acac)]+ - acac [Tm]+ [Tm]+ m/z = 169 [Tm(acac)]+->[Tm]+ - acac

Caption: Fragmentation of Thulium(III) acetylacetonate.

Safety Operating Guide

Proper Disposal Procedures for C15H26O7Tm: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides general guidance for the proper disposal of the chemical compound with the formula C15H26O7Tm. As no specific Safety Data Sheet (SDS) for this compound was found, these procedures are based on best practices for handling potentially hazardous and uncharacterized organometallic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to all applicable federal, state, and local regulations before proceeding with any disposal.

Immediate Safety and Handling Precautions

Given that the specific hazards of this compound are unknown, it is crucial to handle this compound with the utmost caution. Assume the substance is hazardous.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other potential ignition sources. Some thulium compounds can be flammable.[1][2]

  • Water Contact: Avoid contact with water or moisture, as some thulium compounds can react to release flammable gases.[2]

  • Containment: In case of a spill, immediately alert personnel in the area. Use appropriate absorbent materials for containment, avoiding dust generation if it is a solid. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Protocol for this compound

The proper disposal of a chemical for which a specific SDS is not available requires a conservative and compliant approach. The primary goal is to ensure safety and adhere to regulatory requirements.

Step 1: Information Gathering and Hazard Assessment

  • Locate the Safety Data Sheet (SDS): The most critical step is to try and locate the specific SDS for this compound from the manufacturer or supplier. The SDS will provide detailed information on hazards, handling, and disposal.

  • Consult Internal Resources: If an SDS is not available, consult with the principal investigator, the researcher who synthesized or acquired the compound, or check laboratory notebooks for any information regarding its synthesis, properties, and potential hazards.

  • Treat as Hazardous Waste: In the absence of definitive information, the compound must be treated as hazardous waste.

Step 2: Proper Labeling and Storage

  • Labeling: The waste container must be clearly and accurately labeled. If the exact chemical name is known, it should be used. If not, label the container as "Unknown Chemical Waste" or "Unidentified Chemical Waste" and include the chemical formula this compound.[3][4][5][6] Add any known information about its potential hazards (e.g., "Potentially Flammable," "Handle with Caution").

  • Container: Use a sturdy, leak-proof container that is compatible with the chemical. Ensure the container is tightly sealed.

  • Segregation and Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

Step 3: Contacting Environmental Health and Safety (EHS)

  • Notification: Contact your institution's EHS department to inform them of the hazardous waste. They will provide guidance on the specific procedures for your institution.

  • Waste Pickup Request: Submit a hazardous waste pickup request as per your institution's protocol.[4][5] Be prepared to provide all available information about the compound.

  • External Contractor: Your EHS department will coordinate with a licensed hazardous waste disposal contractor. In some cases, the contractor may need to perform an analysis of the unknown chemical before they can accept it for disposal, and the cost of this analysis is typically borne by the waste generator.[6]

Step 4: Documentation

Maintain a record of the waste, including the chemical formula, quantity, date of generation, and the date it was picked up for disposal. This is important for regulatory compliance and laboratory safety records.

Data Presentation

Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, specific neutralization agents) can be provided. All disposal decisions should be made in consultation with EHS professionals.

Experimental Protocols

No specific experimental protocols for the neutralization or treatment of this compound can be provided without detailed information on its chemical properties and reactivity. Attempting to neutralize an unknown chemical can be dangerous and is not recommended.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Initial Assessment & Preparation cluster_contain Containment & Labeling cluster_disposal Disposal Process start Start: this compound Waste Generated sds_check Is a specific SDS available? start->sds_check sds_yes Follow SDS instructions for disposal. sds_check->sds_yes Yes sds_no Treat as unknown/uncharacterized hazardous waste. sds_check->sds_no No end End: Waste Properly Disposed sds_yes->end consult_pi Consult PI/lab records for any known hazard information. sds_no->consult_pi label_waste Label container: 'Hazardous Waste - this compound' Add any known hazard information. consult_pi->label_waste store_waste Store in a sealed, compatible container in a designated hazardous waste area. label_waste->store_waste contact_ehs Contact Institutional EHS Department. store_waste->contact_ehs pickup_request Submit Hazardous Waste Pickup Request. contact_ehs->pickup_request contractor_disposal EHS coordinates with a licensed hazardous waste contractor for disposal. pickup_request->contractor_disposal contractor_disposal->end

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Handling Protocols for C15H26O7Tm

Author: BenchChem Technical Support Team. Date: November 2025

The chemical formula C15H26O7Tm suggests an organometallic compound containing the rare earth metal Thulium. While specific toxicological and reactivity data for this exact compound are not available, general precautions for handling air- and moisture-sensitive, and potentially pyrophoric, organometallic compounds, as well as the known hazards of Thulium, must be strictly followed. Thulium metal itself is flammable, particularly as a dust, and can react with water to release flammable hydrogen gas.[1][2][3] Its compounds may cause skin and eye irritation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for researchers and laboratory personnel. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield should be worn over the goggles to protect against splashes and potential explosions. Conforms to EN 166 (EU) or NIOSH (US) standards.[4][5]
Hands Flame-Resistant, Chemical-Resistant GlovesDouble-gloving is recommended. An inner glove of nitrile or neoprene should be worn, with an outer glove of a flame-resistant material like leather or specialized flame-retardant fabric. Ensure gloves are rated for the solvents being used.
Body Flame-Resistant Laboratory CoatA lab coat made of Nomex® or a similar flame-resistant material is essential. Standard cotton lab coats are not sufficient as they can ignite.
Respiratory RespiratorA full-face respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the compound as a powder or when there is a risk of aerosolization.[4][5] Respiratory protection programs must comply with OSHA 29 CFR 1910.134.[4]
Footwear Closed-toe, Chemical-Resistant ShoesShoes should be made of a non-porous material to prevent absorption of any spills.

Operational and Disposal Plans

Safe handling and disposal of this compound require meticulous planning and execution. The following protocols provide a step-by-step guide for these critical operations.

Experimental Protocol: Safe Handling of this compound

  • Preparation:

    • Work must be conducted in a certified and properly functioning chemical fume hood or glovebox.

    • Ensure an inert atmosphere (e.g., argon or nitrogen) is available if the compound is air-sensitive.[1][2][3]

    • Have a Class D fire extinguisher readily accessible, as water should not be used on fires involving Thulium.[1][2][3]

    • All glassware and equipment must be thoroughly dried and purged with an inert gas.

  • Handling:

    • Dispense the compound in an inert atmosphere glovebox if it is a solid.

    • If handling in a fume hood, use Schlenk line techniques to maintain an inert atmosphere.

    • Avoid the formation of dust.[1][2]

    • Use non-sparking tools.[1][2][3]

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate quenching agent (e.g., isopropanol), followed by a standard cleaning procedure.

    • Wash hands and arms thoroughly with soap and water after completing the work.[1][2]

Disposal Plan

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated solvents and quenching solutions should be collected in a separate, labeled hazardous waste container.

  • Waste Treatment:

    • Do not mix with other waste streams.

    • The waste must be treated as reactive and hazardous.

  • Final Disposal:

    • Dispose of all waste in accordance with federal, state, and local regulations.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical flow of the handling and disposal processes.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Work in Fume Hood/Glovebox prep_inert Ensure Inert Atmosphere prep_fume_hood->prep_inert prep_fire_ext Class D Fire Extinguisher Ready prep_inert->prep_fire_ext prep_glassware Dry and Purged Glassware prep_fire_ext->prep_glassware handle_dispense Dispense in Inert Atmosphere prep_glassware->handle_dispense handle_dust Avoid Dust Formation handle_dispense->handle_dust handle_tools Use Non-Sparking Tools handle_dust->handle_tools handle_container Keep Container Closed handle_tools->handle_container post_decon Decontaminate Surfaces handle_container->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash

Caption: This diagram outlines the essential steps for the safe handling of this compound, from preparation to post-handling procedures.

G Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_treatment Waste Treatment cluster_disposal Final Disposal collect_solid Collect Solid Waste in Labeled Container treat_separate Do Not Mix with Other Waste collect_solid->treat_separate collect_liquid Collect Liquid Waste in Labeled Container collect_liquid->treat_separate treat_hazardous Treat as Reactive and Hazardous treat_separate->treat_hazardous dispose_regulations Dispose per Federal, State, Local Regulations treat_hazardous->dispose_regulations dispose_ehs Consult Institutional EHS dispose_regulations->dispose_ehs

Caption: This diagram illustrates the proper workflow for the collection, treatment, and final disposal of waste contaminated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.